molecular formula C4H10INS B1337639 N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide CAS No. 29085-13-0

N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide

Cat. No.: B1337639
CAS No.: 29085-13-0
M. Wt: 231.1 g/mol
InChI Key: BPBAGFOLLWBKGJ-UHFFFAOYSA-M
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Description

N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide is a useful research compound. Its molecular formula is C4H10INS and its molecular weight is 231.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

dimethyl(methylsulfanylmethylidene)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10NS.HI/c1-5(2)4-6-3;/h4H,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBAGFOLLWBKGJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=CSC)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90492930
Record name N,N-Dimethyl(methylsulfanyl)methaniminium iodide
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Molecular Weight

231.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29085-13-0
Record name N,N-Dimethyl(methylsulfanyl)methaniminium iodide
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Record name N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium Iodide
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Foundational & Exploratory

In-depth Technical Guide: N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 29085-13-0

Abstract: This technical guide provides a comprehensive overview of N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide, a versatile reagent in modern organic synthesis. The guide covers its physicochemical properties, a detailed synthesis protocol, and its key applications, with a focus on the mechanistic rationale behind its reactivity. This document is intended for researchers, chemists, and professionals in drug discovery and development who require a practical and in-depth understanding of this compound.

Introduction and Physicochemical Properties

This compound, also known as N,N-Dimethyl-N-(methylsulfanylmethylene)iminium iodide, is a quaternary ammonium salt with the CAS number 29085-13-0.[1][2][3] Structurally, it is an iminium salt, which imparts significant electrophilic character to the central carbon atom. This reactivity profile makes it a valuable tool for the construction of complex molecular architectures.

While sometimes generally categorized in commercial sources as a methylating agent or phase transfer catalyst, its primary utility in synthetic chemistry is as an electrophilic building block for the introduction of the dimethylaminomethylene group or as a precursor to other reactive species.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 29085-13-0[2][3]
Molecular Formula C₄H₁₀INS[1][2][3]
Molecular Weight 231.10 g/mol [1]
Appearance White to yellow powder or crystalline solid[1][2]
Melting Point 122 - 127 °C[1]
Synonyms N,N-Dimethyl-N-(methylsulfanylmethylene)iminium iodide[1][2]

Synthesis of this compound

The synthesis of this iminium salt is analogous to the preparation of similar electrophilic reagents, such as Eschenmoser's salt. A common and effective laboratory-scale synthesis involves the reaction of a suitable precursor with an iodide source. While specific peer-reviewed syntheses for this exact compound are not extensively documented, a logical and established approach is the reaction of dimethylthioformamide with methyl iodide.

Synthesis Protocol

Reaction Scheme: (CH₃)₂NC(S)H + CH₃I → [ (CH₃)₂N=C(SMe)H ]⁺I⁻

Materials and Equipment:

  • N,N-Dimethylthioformamide (DMTF)

  • Methyl iodide (MeI)

  • Anhydrous diethyl ether

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Stir plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Buchner funnel and filtration flask

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere of nitrogen, dissolve N,N-Dimethylthioformamide (1.0 eq) in anhydrous diethyl ether. The use of an inert atmosphere is crucial as the product is hygroscopic and moisture can lead to decomposition.

  • Addition of Reagent: While stirring the solution at room temperature, add methyl iodide (1.1 eq) dropwise. Methyl iodide is a volatile and toxic reagent and should be handled in a well-ventilated fume hood.

  • Reaction: The reaction is typically exothermic. Upon addition of methyl iodide, a precipitate will begin to form. To ensure the reaction goes to completion, continue stirring at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting DMTF.

  • Isolation of Product: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with several portions of cold, anhydrous diethyl ether to remove any unreacted starting materials. This washing step is critical for obtaining a high-purity product.

  • Drying: Dry the purified white to yellowish crystalline solid under high vacuum to remove residual solvent. The product should be stored in a desiccator under an inert atmosphere to prevent degradation.

Diagram of Synthesis Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve N,N-Dimethylthioformamide in anhydrous diethyl ether B Establish Inert Atmosphere (N2) C Add Methyl Iodide dropwise at RT B->C D Stir for 12-24h C->D E Precipitate Forms D->E F Vacuum Filtration E->F G Wash with cold anhydrous diethyl ether F->G H Dry under high vacuum G->H I Final Product: N,N-Dimethyl-N-(methylsulfanylmethylene)- ammonium iodide H->I G cluster_reactants R_OH R-OH (Alcohol) Intermediate1 [R-O-C(SMe)H-N(CH₃)₂]⁺ (Activated Intermediate) R_OH->Intermediate1 Nucleophilic Attack Iminium [(CH₃)₂N=C(SMe)H]⁺I⁻ (Iminium Iodide) Product_Iodide R-I (Alkyl Iodide) Intermediate1->Product_Iodide I⁻ Attack (SN2) Byproduct O=C(SMe)H + HN(CH₃)₂ (Byproducts) Intermediate1->Byproduct Elimination

Sources

An In-depth Technical Guide to the Synthesis of N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, mechanistic underpinnings, and characterization of N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide. This versatile reagent, a valuable tool in modern organic synthesis, serves as a potent electrophilic aminomethylating and thiomethylating agent. This document offers a detailed experimental protocol, grounded in established chemical principles, designed to be a self-validating system for researchers. We will explore the causality behind experimental choices, from reagent selection to reaction conditions and purification strategies, ensuring a deep understanding of the process. The guide includes a thorough discussion of the reaction mechanism, data presentation in tabular and graphical formats, and a complete set of references to authoritative sources.

Introduction and Strategic Significance

This compound, also known as N,N-Dimethyl(methylthio)methaniminium iodide, is a stable, crystalline iminium salt. Its structure features a highly electrophilic carbon atom, making it an excellent reagent for the introduction of a dimethylaminomethylenethioether moiety onto a wide range of nucleophiles. This reactivity profile makes it a valuable asset in the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals where precise functional group installation is paramount.

Unlike the more common Eschenmoser's salt, which introduces a dimethylaminomethyl group, this thio-analog offers unique synthetic possibilities, enabling the construction of thioacetals and other sulfur-containing functionalities. Its applications extend to its use as a phase transfer catalyst and as a precursor for fine chemical intermediates.[1] This guide will focus on its most common and reliable synthesis: the direct S-alkylation of N,N-dimethylthioformamide with methyl iodide.

Mechanistic Insights: The Sₙ2 Alkylation Pathway

The formation of this compound from N,N-dimethylthioformamide and methyl iodide is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction. The sulfur atom of the thioamide is significantly more nucleophilic than the nitrogen atom due to its larger size, greater polarizability, and the resonance contribution of the thioamide functional group.

The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the sulfur atom of N,N-dimethylthioformamide acts as the nucleophile, attacking the electrophilic methyl group of methyl iodide.

  • Transition State: A trigonal bipyramidal transition state is formed where the sulfur-carbon bond is forming concurrently with the carbon-iodine bond breaking.

  • Product Formation: The iodide ion is displaced as a leaving group, resulting in the formation of the stable, cationic N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium species, with iodide as the counter-ion.

This reaction is highly efficient due to the excellent nucleophilicity of the thioamide sulfur and the superb leaving group ability of the iodide ion.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_analysis Analysis A 1. Dissolve DMTF in Anhydrous Acetone B 2. Add Methyl Iodide (Dropwise at 0°C) A->B C 3. Warm to RT Stir for 12-18h B->C D 4. Cool in Ice Bath (Maximize Precipitation) C->D E 5. Filter Precipitate (Vacuum Filtration) D->E F 6. Wash with Cold Anhydrous Diethyl Ether E->F G 7. Dry Under Vacuum F->G H 8. Characterize Product (MP, NMR, IR) G->H

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N,N-dimethylthioformamide (4.46 g, 50.0 mmol).

  • Dissolution: Add 50 mL of anhydrous acetone to the flask. Stir the mixture under a nitrogen atmosphere until the thioamide is fully dissolved.

  • Reagent Addition: Cool the flask to 0°C using an ice-water bath. To the stirred solution, add methyl iodide (3.28 mL, 52.5 mmol) dropwise via a syringe over 10-15 minutes.

    • Causality Note: Slow addition at low temperature is crucial to control the exothermic nature of the reaction and prevent potential side reactions. A slight excess of methyl iodide ensures complete consumption of the limiting reagent.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-18 hours.

    • System Validation: As the reaction progresses, a white to pale-yellow precipitate of the product will form. The formation of this solid is a key indicator of success.

  • Product Isolation: Once the reaction is complete (typically judged by the cessation of further precipitation), cool the flask in an ice bath for 30 minutes to maximize the precipitation of the product.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold (0°C) anhydrous diethyl ether (2 x 50 mL).

    • Causality Note: The product is sparingly soluble in acetone and virtually insoluble in diethyl ether. Washing with cold ether effectively removes unreacted starting materials and residual solvent without significant product loss.

  • Drying: Transfer the crystalline solid to a clean, pre-weighed watch glass and dry under high vacuum for 2-4 hours to remove all traces of solvent.

  • Yield and Storage: Determine the final mass and calculate the yield. The expected yield is typically high (>90%). The product, this compound, should be a white to pale-yellow crystalline solid. [2][3]Store the product at 2-8°C under an inert atmosphere, protected from light and moisture. [2]

Characterization and Quality Control

To confirm the identity and purity of the synthesized product, the following analytical techniques are recommended.

Property / TechniqueExpected Result
Appearance White to pale-yellow crystalline solid. [2][3]
Melting Point 122-127 °C. [4]A sharp melting point within this range is indicative of high purity.
¹H NMR (400 MHz, DMSO-d₆, δ in ppm): Expected chemical shifts would be approximately: 9.5-10.0 (s, 1H, N=CH-S), 3.5-3.8 (s, 6H, N(CH₃)₂), 2.8-3.1 (s, 3H, S-CH₃). Note: These are predicted values based on similar structures; the user should acquire a spectrum for confirmation.
¹³C NMR (100 MHz, DMSO-d₆, δ in ppm): Expected chemical shifts would be approximately: 170-175 (N=CH-S), 40-45 (N(CH₃)₂), 15-20 (S-CH₃). Note: Predicted values.
FT-IR (KBr, cm⁻¹): Characteristic peaks expected around 1640-1680 (C=N⁺ stretch), 2900-3000 (C-H stretch).

Troubleshooting and Field Insights

  • Low or No Yield:

    • Problem: Moisture in the reagents or solvent can hydrolyze the product.

    • Solution: Ensure all glassware is flame-dried, and use anhydrous solvents.

    • Problem: Incomplete reaction.

    • Solution: Extend the reaction time or gently warm the mixture (e.g., to 35-40°C) to drive the reaction to completion.

  • Product Discoloration (Yellow/Brown):

    • Problem: Presence of iodine (I₂) due to slight decomposition of methyl iodide or the product upon exposure to light.

    • Solution: This typically does not affect reactivity for most applications. For high-purity material, recrystallization from a suitable solvent system (e.g., acetone/ether) can be performed. Ensure storage is in a dark, cold environment.

Conclusion

The synthesis of this compound via the S-alkylation of N,N-dimethylthioformamide is a straightforward and high-yielding procedure. By understanding the underlying Sₙ2 mechanism and adhering to the detailed protocol, researchers can reliably produce this valuable synthetic intermediate. The self-validating nature of the protocol, from observing precipitation to final characterization, provides confidence at each step of the process. This guide serves as a robust resource for the successful preparation and application of this versatile reagent in advanced organic synthesis.

References

  • Patai, S., & Weiss, S. (1959). Kinetics of N-alkylation of diarylamines by methyl iodide in NN-dimethylformamide. Journal of the Chemical Society (Resumed), 1035. [Link]

  • PubChem. Dimethyl(methylene)ammounium iodide. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium Iodide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide (CAS 29085-13-0), a versatile reagent in organic synthesis. The document delves into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and predicted Mass Spectrometry (MS) data, offering field-proven insights into its structural characterization. Detailed experimental protocols for its synthesis and spectroscopic analyses are also presented, ensuring scientific integrity and reproducibility. This guide is intended to be an essential resource for researchers leveraging this thioiminium salt in synthetic chemistry and drug development.

Introduction: The Chemical Identity and Utility of this compound

This compound, also known as a thioiminium salt, is a valuable reagent in organic synthesis, primarily utilized for the conversion of alcohols to alkyl iodides and as a coupling agent.[1][2] Its reactivity stems from the electrophilic nature of the central carbon atom, making it susceptible to nucleophilic attack. Understanding its precise molecular structure through spectroscopic methods is paramount for predicting its reactivity and ensuring the desired outcomes in synthetic protocols.

This guide will systematically dissect the spectroscopic fingerprint of this compound, providing a foundational understanding for its application.

Molecular Structure and Spectroscopic Correlation

The core of interpreting spectroscopic data lies in correlating the observed signals with the molecule's structural features. The cationic component, N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium, possesses several key structural elements that give rise to distinct spectroscopic signatures.

Molecular Structure of the Cationic Component C1 C S S C1->S H1 H C1->H1 H2 H C1->H2 H3 H C1->H3 C2 C S->C2 N N+ C2->N = H4 H C2->H4 C3 C N->C3 C4 C N->C4 H5 H C3->H5 H6 H C3->H6 H7 H C3->H7 H8 H C4->H8 H9 H C4->H9 H10 H C4->H10

Caption: Structure of the N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
3.16s3HS-CH₃
3.40s3HN-CH₃
3.90s3HN-CH₃
11.14s1HS-CH =N

Data obtained in CDCl₃ at 600 MHz.

The ¹H NMR spectrum displays four distinct singlets, which aligns with the ten protons in the molecule being in four unique chemical environments.

  • The Methine Proton (11.14 ppm): The most downfield signal at 11.14 ppm is assigned to the methine proton (-CH=N-). Its significant deshielding is a direct consequence of the adjacent positively charged nitrogen atom and the double bond character, which withdraws electron density from this proton.

  • The N-Methyl Protons (3.40 and 3.90 ppm): The presence of two separate singlets for the N-methyl groups indicates that they are diastereotopic. This is due to hindered rotation around the C=N double bond, placing one methyl group syn and the other anti to the methylsulfanyl group, thus they experience different magnetic environments.

  • The S-Methyl Protons (3.16 ppm): The singlet at 3.16 ppm is assigned to the protons of the methyl group attached to the sulfur atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
16.6S-C H₃
42.7N-C H₃
48.9N-C H₃
183.5S-C H=N

Data obtained in CDCl₃ at 150 MHz.

The ¹³C NMR spectrum shows four signals, corresponding to the four unique carbon atoms in the cationic structure.

  • The Iminium Carbon (183.5 ppm): The most deshielded carbon at 183.5 ppm is the central carbon of the S-CH=N moiety. This significant downfield shift is characteristic of an iminium carbon, which is highly electron-deficient due to the adjacent positively charged nitrogen and the double bond.

  • The N-Methyl Carbons (42.7 and 48.9 ppm): Similar to the proton spectrum, the two N-methyl carbons are inequivalent due to restricted rotation around the C=N bond, resulting in two distinct signals.

  • The S-Methyl Carbon (16.6 ppm): The most upfield signal is assigned to the carbon of the S-methyl group.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Table 3: Key IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2983MediumC-H stretch (aliphatic)
1639StrongC=N⁺ stretch (iminium)
1442MediumC-H bend (CH₃)
1408MediumC-H bend (CH₃)

Data obtained from a neat sample.

  • The C=N⁺ Stretch (1639 cm⁻¹): The strong absorption at 1639 cm⁻¹ is the most characteristic feature of the IR spectrum. This band is assigned to the stretching vibration of the carbon-nitrogen double bond of the iminium functionality. The position of this band is indicative of the double bond character and the influence of the positive charge on the nitrogen.

  • C-H Vibrations: The absorption at 2983 cm⁻¹ corresponds to the stretching vibrations of the aliphatic C-H bonds in the methyl groups. The bands at 1442 cm⁻¹ and 1408 cm⁻¹ are attributed to the asymmetric and symmetric bending vibrations of these methyl groups.

Mass Spectrometry (MS)

Predicted Fragmentation Pathway

Electron impact (EI) or electrospray ionization (ESI) would generate the parent cation. The primary fragmentation pathway is expected to be α-cleavage, which is a characteristic fragmentation for amines and related compounds.

Predicted Mass Spectrometry Fragmentation cluster_path1 α-Cleavage cluster_path2 Alternative Fragmentation parent [CH₃-S-CH=N(CH₃)₂]⁺ m/z = 104 frag1 [CH=N(CH₃)₂]⁺ m/z = 58 parent->frag1 loss1 - •SCH₃ frag2 [CH₃-S-CH]⁺• m/z = 60 parent->frag2 loss2 - N(CH₃)₂

Caption: Predicted major fragmentation pathways for the N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium cation.

  • Major Fragment (m/z = 58): The most likely fragmentation is the cleavage of the C-S bond, which is an α-cleavage relative to the iminium nitrogen. This would result in the loss of a methylsulfanyl radical (•SCH₃) and the formation of the stable N,N-dimethylvinyliminium cation, [CH₂=CHN(CH₃)₂]⁺, with a mass-to-charge ratio (m/z) of 58. This fragment is expected to be the base peak in the spectrum.

  • Alternative Fragments: Other less prominent fragmentation pathways could involve the loss of the dimethylamino group to give a fragment at m/z 60, or the loss of a methyl radical from one of the N-methyl groups.

Experimental Protocols

Synthesis of this compound

Trustworthiness: This protocol is based on the established method of preparing thioiminium salts from their corresponding thioamides.

Synthetic Workflow start Start Materials: N,N-Dimethylthioformamide Iodomethane step1 Dissolve N,N-dimethylthioformamide in a suitable solvent (e.g., diethyl ether). start->step1 step2 Add iodomethane dropwise at room temperature. step1->step2 step3 Stir the reaction mixture for several hours. step2->step3 step4 Collect the precipitate by filtration. step3->step4 step5 Wash the solid with cold diethyl ether. step4->step5 end Dry under vacuum to yield This compound. step5->end

Caption: Step-by-step synthesis of this compound.

Detailed Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve N,N-dimethylthioformamide (1.0 eq) in a suitable anhydrous solvent such as diethyl ether or dichloromethane.

  • To this solution, add iodomethane (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. A precipitate will form as the reaction progresses.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to yield this compound as a white to pale yellow solid.

Spectroscopic Analysis Protocols
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are to be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum is to be obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed directly using an attenuated total reflectance (ATR) accessory, or as a KBr pellet.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be performed using an ESI or FAB (Fast Atom Bombardment) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the exact mass of the cation.

Conclusion

The spectroscopic data presented in this guide provide a definitive and comprehensive characterization of this compound. The distinct signals in the ¹H and ¹³C NMR spectra, particularly the downfield shifts of the iminium proton and carbon, and the inequivalence of the N-methyl groups, are key identifiers. The strong C=N⁺ stretching frequency in the IR spectrum further confirms the presence of the iminium functional group. While experimental mass spectrometry data is pending, the predicted fragmentation pattern provides a reliable guide for its identification. The provided synthesis and analysis protocols offer a robust framework for the preparation and characterization of this important synthetic reagent.

References

  • Ellwood, A. R., & Porter, M. J. (2009). Selective Conversion of Alcohols into Alkyl Iodides Using a Thioiminium Salt. The Journal of Organic Chemistry, 74(20), 7982–7985. [Link]

  • Grounds, H., Ermanis, K., Newgas, S. A., & Porter, M. J. (2017). Conversion of Alcohols to Phosphorothiolates Using a Thioiminium Salt as Coupling Agent. The Journal of Organic Chemistry, 82(23), 12735–12739. [Link]

  • Doc Brown's Chemistry. Mass spectrum of dimethylamine. [Link]

Sources

The Thio-Eschenmoser Salt: A Comprehensive Technical Guide to the Mechanism of Action of N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, and mechanism of action of N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide, a versatile reagent in modern organic synthesis. Often referred to as a "Thio-Eschenmoser Salt," this compound serves as a potent electrophile for the introduction of the dimethylaminomethylene-thio moiety onto a wide range of nucleophiles. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the reagent's reactivity with carbon, nitrogen, and sulfur nucleophiles, supported by mechanistic insights, experimental protocols, and a comparative analysis with the classical Eschenmoser's salt.

Introduction: Unveiling the Thio-Eschenmoser Salt

This compound, with the CAS Number 29085-13-0, is a stable, crystalline solid that has emerged as a valuable tool for synthetic chemists.[1] Its structure, featuring a positively charged iminium ion stabilized by a methylsulfanyl group, renders the methylene carbon highly electrophilic and susceptible to attack by a diverse array of nucleophiles.[2] This reactivity profile makes it a key reagent for the construction of complex molecular architectures, finding applications in the synthesis of pharmaceuticals and fine chemicals.[1]

This guide will dissect the fundamental principles governing the reactivity of this thioiminium salt, providing a framework for its rational application in synthesis. We will delve into its preparation, its characteristic reactions, and the subtle yet significant differences that distinguish it from its oxygenated counterpart, the Eschenmoser's salt.

Synthesis and Physicochemical Properties

Synthesis

The preparation of this compound is typically achieved through the S-methylation of N,N-dimethylthioformamide using methyl iodide. This reaction proceeds via a nucleophilic attack of the sulfur atom of the thioformamide onto the methyl group of methyl iodide, forming the stable thioiminium salt.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • N,N-Dimethylthioformamide

    • Methyl iodide

    • Anhydrous diethyl ether

  • Procedure:

    • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N-dimethylthioformamide (1.0 equivalent) in anhydrous diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add methyl iodide (1.1 equivalents) dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. A precipitate will form.

    • Collect the solid product by vacuum filtration, wash with copious amounts of anhydrous diethyl ether to remove any unreacted starting materials, and dry under high vacuum.

    • The resulting this compound is typically a white to pale yellow crystalline solid and can be stored under an inert atmosphere.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₄H₁₀INS
Molecular Weight 231.10 g/mol
Appearance White to yellow crystalline powder[3]
Melting Point 122-126 °C
CAS Number 29085-13-0
Solubility Soluble in polar aprotic solvents like DMF and DMSO.
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is characterized by singlets for the two N-methyl groups and the S-methyl group. The chemical shifts can vary slightly depending on the solvent used.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the N-methyl carbons, the S-methyl carbon, and the highly deshielded iminium carbon.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic C-H stretching and bending frequencies, as well as a strong absorption band corresponding to the C=N⁺ stretch of the iminium functional group.

Core Mechanism of Action: The Electrophilic Nature of the Thioiminium Ion

The reactivity of this compound is dominated by the electrophilic character of the central carbon atom. The positive charge on the nitrogen atom is delocalized onto the carbon through resonance, creating a potent electrophilic site for nucleophilic attack. The methylsulfanyl group (-SMe) serves as an excellent leaving group, facilitating the substitution reaction.

The general mechanism can be depicted as a nucleophilic addition to the iminium carbon, followed by the elimination of methanethiol.

General Mechanism reagent H₃C-S-C(H)=[N⁺(CH₃)₂]  I⁻ intermediate H₃C-S-C(H)(Nu)-N(CH₃)₂ reagent->intermediate nucleophile Nu⁻ nucleophile->reagent Nucleophilic Attack product Nu-C(H)=[N⁺(CH₃)₂]  I⁻ intermediate->product Elimination of CH₃SH leaving_group + CH₃SH Enolate Reaction cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination enolate R-C(O⁻)=CH-R' reagent H₃C-S-C(H)=[N⁺(CH₃)₂] enolate->reagent intermediate R-C(O)-CH(R')-C(H)(S-CH₃)-N(CH₃)₂ reagent->intermediate product R-C(O)-C(R')=CH-[N⁺(CH₃)₂] leaving_group CH₃S⁻ intermediate_2 R-C(O)-CH(R')-C(H)(S-CH₃)-N(CH₃)₂ intermediate_2->product

Caption: Mechanism of reaction with a ketone enolate.

Experimental Protocol: Reaction with Cyclohexanone Enolate

  • Materials:

    • Cyclohexanone

    • Lithium diisopropylamide (LDA) in THF

    • This compound

    • Anhydrous tetrahydrofuran (THF)

    • Aqueous ammonium chloride solution

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve cyclohexanone (1.0 equivalent) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of LDA in THF (1.05 equivalents) dropwise, and stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.

    • Add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise to the enolate solution at -78 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Reaction with Nitrogen Nucleophiles (Amines)

Primary and secondary amines act as effective nucleophiles, attacking the thioiminium salt to form aminal-like intermediates, which can then eliminate methanethiol to yield formamidinium salts.

Mechanism with a Primary Amine:

Amine Reaction cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Deprotonation & Elimination amine R-NH₂ reagent H₃C-S-C(H)=[N⁺(CH₃)₂] amine->reagent intermediate R-NH₂⁺-C(H)(S-CH₃)-N(CH₃)₂ reagent->intermediate intermediate_2 R-NH-C(H)(S-CH₃)-N(CH₃)₂ intermediate->intermediate_2 -H⁺ product R-N=CH-[N⁺(CH₃)₂] intermediate_2->product leaving_group CH₃S⁻

Caption: Mechanism of reaction with a primary amine.

Reaction with Sulfur Nucleophiles (Thiols)

Thiols, being soft and highly effective nucleophiles, readily react with this compound. This reaction leads to the formation of dithioacetal-like intermediates, which upon elimination of methanethiol, can yield thioformamidinium salts.

Mechanism with a Thiol:

Thiol Reaction cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Deprotonation & Elimination thiol R-SH reagent H₃C-S-C(H)=[N⁺(CH₃)₂] thiol->reagent intermediate R-S(H)⁺-C(H)(S-CH₃)-N(CH₃)₂ reagent->intermediate intermediate_2 R-S-C(H)(S-CH₃)-N(CH₃)₂ intermediate->intermediate_2 -H⁺ product R-S-CH=[N⁺(CH₃)₂] intermediate_2->product leaving_group CH₃S⁻

Caption: Mechanism of reaction with a thiol.

Comparative Analysis: Thio-Eschenmoser Salt vs. Eschenmoser's Salt

The classical Eschenmoser's salt, N,N-dimethylmethyleneiminium iodide, is a powerful aminomethylating agent. [4]The key difference between the two reagents lies in the nature of the leaving group and the resulting product.

FeatureThis compound (Thio-Eschenmoser Salt)N,N-Dimethylmethyleneiminium iodide (Eschenmoser's Salt)
Reactive Moiety (CH₃)₂N⁺=CH-S-CH₃(CH₃)₂N⁺=CH₂
Leaving Group Methanethiol (CH₃SH)Not applicable (direct addition)
Product of Reaction Introduces a C(H)=[N⁺(CH₃)₂] group with displacement of -S-CH₃Introduces a -CH₂-N(CH₃)₂ group
Primary Application Synthesis of ketene S,N-acetals, formamidinium salts, and related structures.Mannich-type reactions for aminomethylation. [4]

The presence of the methylsulfanyl group in the Thio-Eschenmoser salt provides a different reactivity profile, allowing for the formation of vinylogous systems and offering alternative synthetic strategies compared to the direct aminomethylation achieved with Eschenmoser's salt.

Summary of Applications and Reaction Parameters

The following table summarizes the typical reaction conditions and expected outcomes for the reaction of this compound with various nucleophiles.

Nucleophile ClassTypical SubstrateBase (if required)SolventTemperature (°C)Product Type
Carbon Ketones, EstersLDA, NaH, etc.THF, DMF-78 to RTVinylogous iminium salts
Nitrogen Primary & Secondary AminesNone or mild baseCH₂Cl₂, CH₃CNRTFormamidinium salts
Oxygen AlcoholsImidazole (catalytic)Toluene, THF85Alkyl iodides (via intermediate) [2]
Sulfur ThiolsMild base (e.g., Et₃N)CH₂Cl₂, DMFRTThioformamidinium salts

Conclusion

This compound is a highly valuable and versatile electrophilic reagent in organic synthesis. Its ability to react with a wide range of nucleophiles under generally mild conditions makes it an attractive tool for the construction of diverse molecular frameworks. Understanding its mechanism of action, as detailed in this guide, is crucial for its effective application in the synthesis of complex target molecules, particularly in the fields of pharmaceutical and materials science. The distinct reactivity of this "Thio-Eschenmoser Salt" compared to its classical counterpart provides chemists with a broader palette of synthetic methodologies for C-C and C-heteroatom bond formation.

References

  • Bruker. (n.d.). 1H and 13C NMR spectra.
  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • Ellwood, A. R., & Porter, M. J. (2009). Selective Conversion of Alcohols into Alkyl Iodides Using a Thioiminium Salt. The Journal of Organic Chemistry, 74(20), 7982–7985.
  • PubChem. (n.d.). Dimethyl(methylene)ammounium iodide. Retrieved from [Link]

Sources

N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the safety protocols and handling procedures for this compound (CAS No: 29085-13-0). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven methodologies for risk mitigation. The focus is on understanding the compound's inherent hazards, implementing a hierarchy of controls, and executing precise protocols for its use, storage, and disposal to ensure a safe laboratory environment.

Compound Identification and Physicochemical Profile

This compound is a versatile quaternary ammonium compound widely employed in organic synthesis. Its primary applications include serving as a potent methylating agent and a reagent in various chemical transformations, crucial for the development of novel pharmaceuticals and agrochemicals.[1][2] Its efficacy is matched by a distinct hazard profile that necessitates meticulous handling.

A summary of its key physicochemical properties is presented below for quick reference.

PropertyValueSource(s)
CAS Number 29085-13-0[3][4]
Molecular Formula C₄H₁₀INS[3][4]
Molecular Weight 231.10 g/mol [3][4]
Appearance White to yellow powder or crystal[4]
Melting Point 122-126 °C[3]
Purity Typically >95%[3]
Sensitivities Moisture, Light, and Air Sensitive[5]

Hazard Analysis and Toxicological Assessment

Understanding the hazard profile is the foundation of safe handling. This compound presents multiple risks that must be managed through informed protocols.

GHS Hazard Classification

The Globally Harmonized System (GHS) classification for this compound mandates specific precautionary measures.

Hazard ClassCategoryHazard StatementSource(s)
Acute Toxicity, Oral4H302: Harmful if swallowed[6]
Skin Corrosion/Irritation2H315: Causes skin irritation[6]
Serious Eye Damage/Irritation2H319: Causes serious eye irritation[6]
Specific Target Organ Toxicity3H335: May cause respiratory irritation[5][7]
Signal Word Warning [6]
Toxicological Insights

As a quaternary ammonium compound (QAC), its toxicity is linked to its cationic structure, which can interact with negatively charged cell membranes, leading to disruption and cell death.[8] This mechanism underpins its irritant properties. Ingestion can cause gastrointestinal irritation.[9] Prolonged or repeated exposure can lead to more significant health effects. Currently, no specific antidote exists for QAC toxicity; treatment is supportive and focuses on decontamination and symptom management.[8]

Reactivity and Stability Profile

This compound's utility is linked to its reactivity, which also defines its primary handling challenges.

  • Moisture Sensitivity: The compound is hygroscopic and reacts with water. While the exact hydrolysis pathway is not detailed in the available literature, contact with moisture will degrade the reagent and may release volatile, hazardous compounds. It must be handled under dry, inert conditions.[5]

  • Light Sensitivity: Exposure to light can cause degradation. The material should be stored in opaque or amber containers.[5]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, water, and moisture.[9]

  • Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen iodide.[6]

Risk Mitigation: Engineering Controls & Personal Protective Equipment (PPE)

A systematic approach to risk mitigation, based on the hierarchy of controls, is essential. The most effective measures involve engineering solutions that isolate the researcher from the hazard, supplemented by robust PPE.

cluster_0 Hierarchy of Controls for this compound cluster_1 Implementation Examples elimination Elimination (Not Feasible) substitution Substitution (Often Impractical) engineering Engineering Controls (Most Effective) admin Administrative Controls (SOPs & Training) eng_details • Certified Chemical Fume Hood • Inert Atmosphere Glove Box • Schlenk Line for Reactions engineering->eng_details e.g. ppe Personal Protective Equipment (PPE) (Essential Final Barrier) admin_details • Mandatory Safety Training • Restricted Access Areas • Safe Handling SOPs admin->admin_details e.g. ppe_details • Nitrile Gloves (min. 0.11mm) • Chemical Safety Goggles (ANSI Z87.1) • Lab Coat ppe->ppe_details e.g.

Caption: Hierarchy of controls for managing exposure risks.

Engineering Controls
  • Primary Containment: All weighing and transfers of the solid compound must be performed within a certified chemical fume hood or, for maximum protection against moisture and air, inside an inert atmosphere glove box.[10]

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions. Local exhaust ventilation at the source of potential dust formation is critical.[6]

  • Reaction Setup: For reactions, using a Schlenk line allows for the maintenance of an inert atmosphere (nitrogen or argon) throughout the experiment, preventing degradation of the reagent.[11]

Personal Protective Equipment (PPE)

PPE is a mandatory final line of defense and should never be used as a substitute for engineering controls.

  • Eye and Face Protection: Wear chemical safety goggles with side shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[6]

  • Hand Protection: Handle with chemical-resistant gloves (e.g., Nitrile rubber, minimum layer thickness 0.11 mm). Always inspect gloves before use and use proper glove removal technique to avoid skin contact.[6]

  • Skin and Body Protection: Wear a flame-retardant lab coat and closed-toe shoes. Ensure sleeves are fully extended.

  • Respiratory Protection: If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary.[12]

Standard Operating Procedure (SOP) for Handling

This section provides a detailed workflow for a common laboratory task: weighing the solid reagent and preparing a solution under an inert atmosphere.

Protocol: Weighing and Dissolution in a Glove Box

This protocol represents the best practice for ensuring reagent integrity and operator safety.

  • Preparation:

    • Ensure the glove box has a stable inert atmosphere (<1 ppm O₂ and H₂O).

    • Gather all necessary, oven-dried glassware (e.g., vial, beaker, spatula, magnetic stir bar) and equipment.

    • Transfer all items into the glove box antechamber and cycle vacuum/inert gas at least three times.[1]

  • Weighing:

    • Bring the reagent container to ambient temperature inside the glove box before opening to prevent condensation.

    • Place a tared weigh boat or vial on a balance inside the glove box.

    • Carefully transfer the desired amount of the white-to-yellow solid using a clean spatula. Avoid creating dust.

    • Securely close the main reagent container immediately after dispensing.

  • Dissolution:

    • Add the weighed solid to the reaction flask or a suitable container.

    • Using a pipette, slowly add the desired anhydrous solvent (e.g., DMF, acetonitrile) to the solid.[5]

    • Add a stir bar and stir until fully dissolved.

    • The resulting solution is now ready for use in the reaction. Seal the vessel before removing it from the glove box if the subsequent steps are to be performed on a Schlenk line.

Storage, Spill, and Waste Management

Storage

Proper storage is critical to maintain the reagent's stability and prevent hazardous situations.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][13] Refrigeration (2-8 °C) is often recommended.[2]

  • Atmosphere: Store under an inert gas (e.g., argon or nitrogen) to protect from moisture and air.[12]

  • Segregation: Keep away from incompatible materials such as strong oxidizing agents and water.[9] Store in a locked cabinet or a restricted-access area.[6][13]

Spill Response

In the event of a spill, a calm and systematic response is crucial.

start Spill Occurs evacuate Evacuate Immediate Area Alert Colleagues start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) evacuate->ppe contain Contain Spill (Prevent spread and dust generation) ppe->contain cleanup Clean Up • Gently cover with inert absorbent (e.g., vermiculite) • Sweep into a labeled container contain->cleanup decon Decontaminate Area (Wipe with appropriate solvent, then soap & water) cleanup->decon dispose Dispose of Waste (As hazardous chemical waste) decon->dispose report Report Incident (Follow institutional protocol) dispose->report

Caption: Emergency workflow for spill response.

Key Spill Cleanup Steps:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if dust is airborne.

  • Protect Yourself: Don the appropriate PPE, including respiratory protection if necessary.[6]

  • Containment: Prevent the powder from becoming airborne. Do not use water.

  • Cleanup: Gently sweep up the material and place it into a suitable, closed, and labeled container for disposal. Avoid creating dust.[6][13]

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by a thorough wash with soap and water.

  • Disposal: Dispose of the container and all cleanup materials as hazardous waste according to institutional and local regulations.[6][13]

Waste Management
  • Container Disposal: Contaminated containers and unused material must be treated as hazardous waste.

  • Procedure: Dispose of contents and container to an approved waste disposal plant. Do not allow the product to enter drains.[6]

Emergency and First Aid Procedures

Immediate and correct first aid is vital in case of accidental exposure. Always show the Safety Data Sheet (SDS) to attending medical personnel.

  • If Ingested:

    • Rinse mouth thoroughly with water.[6][8]

    • Call a POISON CENTER or doctor immediately if you feel unwell.[6][8]

    • Do NOT induce vomiting.

  • In Case of Skin Contact:

    • Immediately wash off with plenty of soap and water.[6][8]

    • Remove contaminated clothing and wash it before reuse.[6]

    • If skin irritation occurs, seek medical advice/attention.[6][8]

  • In Case of Eye Contact:

    • Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open.[6][13]

    • Remove contact lenses, if present and easy to do. Continue rinsing.[6][13]

    • If eye irritation persists, get immediate medical advice/attention.[6][8]

  • If Inhaled:

    • Move the person into fresh air and keep them comfortable for breathing.[6][13]

    • Call a POISON CENTER or doctor if you feel unwell.[6]

References

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews. [Link]

  • Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf - NIH. [Link]

  • Quaternary Ammonium Compounds in Cleaning Products - Mount Sinai. [Link]

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The Emergence of a Versatile Reagent: A Technical Guide to N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium Iodide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Salts

In the landscape of synthetic organic chemistry, the family of iminium salts holds a prominent position as versatile reagents for carbon-carbon and carbon-heteroatom bond formation. Among these, Eschenmoser's salt, N,N-dimethylmethyleneiminium iodide, has enjoyed widespread application and recognition. However, a lesser-known yet equally potent relative, N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide , has carved its own niche, offering unique reactivity and synthetic advantages. This technical guide provides an in-depth exploration of this powerful thioiminium salt, from its fundamental properties to its practical applications in modern organic synthesis, with a particular focus on its role in drug discovery and development. While the historical record of its initial discovery remains somewhat obscure in comparison to its more famous oxygen- and nitrogen-containing counterparts, its utility is well-documented in contemporary chemical literature.

Core Properties and Characteristics

This compound is a stable, crystalline solid, typically appearing as a white to yellow powder.[1] Its structure, featuring a sulfur atom adjacent to the iminium carbon, imparts distinct electronic properties that govern its reactivity.

PropertyValueSource
Molecular Formula C₄H₁₀INS[1]
Molecular Weight 231.10 g/mol [1]
CAS Number 29085-13-0[1]
Appearance White to yellow powder/crystal[1]
Melting Point 122-126 °C
Storage Store at 2-8 °C under an inert atmosphere[1]

The key to the reactivity of this salt lies in the resonance stabilization of the cation, which localizes a significant degree of positive charge on the carbon atom, rendering it highly electrophilic.

Resonance_Structure cluster_0 Resonance Structures start C[N+](C)=C(S)C end C[N](C)-C(=[S+])C start->end

Caption: Resonance contributors of the N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium cation.

Synthesis of the Thioiminium Salt: A Practical Protocol

While the seminal report on the synthesis of this compound is not as prominently cited as that of other named reagents, a practical and reliable method for its preparation is available, enabling its use in a standard laboratory setting. A key contribution to its accessibility and application was detailed by Ellwood and Porter in 2009.[2]

Experimental Protocol: Synthesis of this compound

Materials:

  • N,N-Dimethylthioformamide (DMTF)

  • Methyl iodide (MeI)

  • Anhydrous diethyl ether

Procedure:

  • To a solution of N,N-dimethylthioformamide in anhydrous diethyl ether, slowly add a stoichiometric equivalent of methyl iodide at 0 °C with stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for several hours.

  • The product will precipitate out of the solution as a crystalline solid.

  • Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound.

Causality of Experimental Choices:

  • Anhydrous Conditions: The thioiminium salt is moisture-sensitive and can hydrolyze. Therefore, the use of anhydrous solvents and protection from atmospheric moisture are crucial for obtaining a pure product in high yield.

  • Low Temperature Addition: The reaction between N,N-dimethylthioformamide and methyl iodide is exothermic. Adding the methyl iodide at a low temperature helps to control the reaction rate and prevent the formation of byproducts.

  • Diethyl Ether as Solvent: The product is insoluble in diethyl ether, which facilitates its isolation by precipitation.

Synthesis_Workflow cluster_workflow Synthetic Workflow reagents N,N-Dimethylthioformamide + Methyl Iodide reaction Reaction at 0 °C to RT reagents->reaction solvent Anhydrous Diethyl Ether solvent->reaction precipitation Precipitation of Product reaction->precipitation isolation Vacuum Filtration precipitation->isolation washing Wash with Anhydrous Et₂O isolation->washing drying Drying under Vacuum washing->drying product This compound drying->product

Caption: Step-by-step workflow for the synthesis of the thioiminium salt.

Applications in Organic Synthesis and Drug Development

The primary utility of this compound lies in its ability to act as a potent electrophile, enabling a variety of chemical transformations.

Conversion of Alcohols to Alkyl Iodides

A significant application, highlighted by Ellwood and Porter, is the conversion of primary and secondary alcohols to their corresponding alkyl iodides.[2][3] This transformation proceeds under neutral conditions with high efficiency and tolerates a wide range of functional groups.[2]

Mechanism of Iodination:

The reaction is proposed to proceed through the initial activation of the alcohol by the thioiminium salt to form an intermediate alkoxy-thioiminium salt. Subsequent nucleophilic attack by the iodide ion on the carbon atom of the alcohol, with the concomitant departure of N,N-dimethylthioformamide as a leaving group, yields the alkyl iodide.

Iodination_Mechanism cluster_mechanism Mechanism of Alcohol Iodination start R-OH + [MeS-CH=NMe₂]⁺I⁻ intermediate [R-O-CH(SMe)-NMe₂]⁺I⁻ start->intermediate Alcohol Activation product R-I + MeS-C(O)NMe₂ intermediate->product Nucleophilic Attack by I⁻

Caption: Proposed mechanism for the conversion of alcohols to alkyl iodides.

This method is particularly valuable in the synthesis of complex molecules, including drug candidates, where mild reaction conditions and high functional group tolerance are paramount. The ability to selectively iodinate a primary alcohol in the presence of a secondary alcohol further underscores the utility of this reagent.[2]

Role as a Methylating and Phase Transfer Agent

Beyond its application in iodination reactions, this compound serves as a versatile methylating agent.[1] Its quaternary ammonium salt structure also allows it to function as a phase transfer catalyst, facilitating reactions between reactants in immiscible phases.[1] These properties are highly relevant in pharmaceutical and agrochemical development, where the introduction of methyl groups can significantly impact the biological activity and pharmacokinetic properties of a molecule.

Conclusion

This compound, while perhaps living in the shadow of its more famous cousin, Eschenmoser's salt, is a powerful and versatile reagent in its own right. Its straightforward synthesis, stability, and unique reactivity make it a valuable tool for organic chemists. The ability to effect the conversion of alcohols to iodides under neutral conditions with high selectivity is a testament to its utility. As the demand for efficient and selective synthetic methodologies continues to grow, particularly in the field of drug discovery, the applications of this potent thioiminium salt are poised for further expansion.

References

  • Ellwood, A. R.; Porter, M. J. Selective Conversion of Alcohols into Alkyl Iodides Using a Thioiminium Salt. J. Org. Chem.2009 , 74 (19), 7982–7985. [Link]

  • Selective Conversion of Alcohols into Alkyl Iodides Using a Thioiminium Salt. Organic Chemistry Portal. [Link]

Sources

An In-depth Technical Guide on N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium Iodide: Properties, Reactivity, and Avenues for Theoretical Exploration

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide, a versatile reagent in modern organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes its known chemical properties, applications, and critically, outlines promising areas for theoretical and computational investigation. We aim to bridge the gap between its practical utility and the deeper mechanistic understanding that computational chemistry can offer.

Introduction: A Reagent of Growing Importance

This compound, also known as N,N-Dimethyl-N-(methylsulfanylmethylene)iminium iodide, is a quaternary ammonium salt with the chemical formula C4H10INS.[1][2] It is recognized as a valuable reagent in organic synthesis, primarily functioning as a methylating agent and a phase transfer catalyst.[3] Its utility extends to the synthesis of complex molecules, making it relevant in the pharmaceutical and agrochemical industries.[3] Despite its practical applications, a thorough theoretical examination of its electronic structure, reactivity, and reaction mechanisms remains a largely unexplored frontier. This guide will detail its known characteristics and propose avenues for computational studies to further elucidate its chemical behavior.

Physicochemical and Structural Properties

This compound is typically a white to yellow crystalline powder with a melting point in the range of 122-127 °C.

PropertyValueSource
Molecular FormulaC4H10INS[1][2]
Molecular Weight~231.10 g/mol [2]
CAS Number29085-13-0[1][2]
AppearanceWhite to yellow powder/crystal[2]
Melting Point122-126 °C
Canonical SMILESCC.[I-][1]
InChI KeyBPBAGFOLLWBKGJ-UHFFFAOYSA-M[1]

Synthesis and Spectroscopic Characterization

While widely available from commercial suppliers, detailed peer-reviewed synthesis protocols for this compound are not extensively documented in readily accessible literature. The synthesis would likely involve the reaction of a suitable N,N-dimethylthioamide with an activating agent and a source of iodide.

Proposed Synthetic Pathway

A plausible synthetic route, based on general principles of iminium salt formation, is outlined below. This represents a logical chemical pathway rather than a documented experimental protocol.

G cluster_reactants Reactants cluster_product Product N,N-Dimethylthioformamide N,N-Dimethylthioformamide Product N,N-Dimethyl-N- (methylsulfanylmethylene)ammonium iodide N,N-Dimethylthioformamide->Product S-methylation Methyl_Iodide Methyl Iodide (CH3I) Methyl_Iodide->Product

Figure 1: A proposed synthetic pathway for this compound.

Spectroscopic Analysis: An Area for Investigation

Comprehensive spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) are essential for the unambiguous characterization of this compound. While supplier specifications confirm its identity, detailed spectral assignments and their correlation with theoretical predictions are lacking in the literature. A thorough spectroscopic and computational study would be a valuable contribution to the field.

Reactivity and Synthetic Applications

The reactivity of this compound is centered around the electrophilic nature of the carbon atom double-bonded to the nitrogen and single-bonded to the sulfur. This makes it an effective reagent for the introduction of a dimethylaminomethylene group, which can then be further manipulated.

Conversion of Alcohols to Iodides

A documented application of this reagent is the conversion of alcohols to alkyl iodides. For instance, it has been used to convert 2-(4-methylphenyl)ethanol to 1-iodo-2-(4-methylphenyl)ethane in the presence of imidazole.

Experimental Protocol:

  • A solution of 2-(4-methylphenyl)ethanol (0.75 mmol) in toluene (3.5 mL) is heated to 85 °C.

  • This compound (1.12 mmol) and imidazole (0.37 mmol) are added to the heated solution.

  • The reaction mixture is stirred at 85 °C for 90 minutes.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The crude product is purified by flash chromatography to yield the corresponding alkyl iodide.

Mechanistic Considerations and Theoretical Approach

The mechanism of this transformation likely involves the initial activation of the alcohol by the iminium salt, followed by nucleophilic attack of the iodide ion.

G cluster_workflow Proposed Reaction Mechanism Alcohol R-OH Intermediate [R-O-CH(SCH3)N(CH3)2]+ I- Alcohol->Intermediate Nucleophilic attack on iminium carbon Reagent [(CH3)2N=CH(SCH3)]+ I- Reagent->Intermediate Product R-I Intermediate->Product SN2 attack by I- Byproduct O=CH(SCH3)N(CH3)2

Figure 2: A proposed mechanistic workflow for the conversion of an alcohol to an alkyl iodide.

A detailed theoretical investigation of this mechanism using Density Functional Theory (DFT) would provide valuable insights. Key areas for computational study include:

  • Transition State Analysis: Locating the transition states for the formation of the intermediate and the subsequent SN2 reaction would elucidate the reaction kinetics and the role of the imidazole base.

  • Reaction Energetics: Calculating the reaction energy profile would help in understanding the thermodynamic driving forces of the reaction.

  • Natural Bond Orbital (NBO) Analysis: This would provide information about the charge distribution and orbital interactions throughout the reaction pathway.

Opportunities for Theoretical and Computational Studies

The lack of in-depth theoretical studies on this compound presents a significant opportunity for computational chemists.

Molecular Modeling and Structural Analysis
  • Conformational Analysis: A systematic search for the low-energy conformers of the cation would provide a basis for understanding its solution-phase behavior.

  • DFT Optimization: Geometry optimization using DFT would yield accurate predictions of bond lengths, bond angles, and dihedral angles, which can be compared with future crystallographic data.

Spectroscopic Predictions
  • NMR and IR Spectra Simulation: The calculation of NMR chemical shifts and IR vibrational frequencies would aid in the interpretation of experimental spectra and provide a deeper understanding of the structure-property relationships.

Reactivity Descriptors
  • Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into its reactivity and regioselectivity in various reactions.

  • Electrostatic Potential (ESP) Mapping: Mapping the electrostatic potential onto the electron density surface would visually identify the electrophilic and nucleophilic sites of the molecule, guiding the prediction of its reactivity.

Conclusion

This compound is a valuable synthetic tool with established applications. However, a comprehensive understanding of its fundamental chemical properties from a theoretical perspective is currently lacking. This guide has summarized the available information and, more importantly, has outlined several avenues for future computational research. Such studies would not only deepen our understanding of this specific reagent but also contribute to the broader field of physical organic chemistry and rational catalyst design. The integration of experimental and theoretical approaches will undoubtedly unlock the full potential of this versatile molecule.

References

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N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide chemical formula and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium Iodide

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical reagent this compound. It details its fundamental properties, synthesis, mechanism of action, and applications, providing field-proven insights and actionable protocols.

Introduction: A Versatile Reagent in Modern Organic Synthesis

This compound, also known as N,N-Dimethyl-N-(methylsulfanylmethylene)iminium Iodide, is a valuable and versatile reagent in organic chemistry.[1][2] While it may not be as widely recognized as more common reagents, it serves as a powerful tool for the introduction of functional groups, particularly in the synthesis of complex molecules relevant to pharmaceutical and agrochemical development.[2][3] Its structure, featuring a reactive iminium cation, allows for effective interaction with a wide range of nucleophiles, making it an essential component in the synthetic chemist's toolbox.[2] This guide will explore the core attributes of this reagent, providing the necessary technical depth for its effective application in a laboratory setting.

Core Physicochemical Properties

The utility of any chemical reagent begins with a thorough understanding of its fundamental physical and chemical properties. These characteristics dictate its handling, storage, and reactivity.

PropertyValueSource(s)
Chemical Formula C₄H₁₀INS[1][4]
Molecular Weight 231.10 g/mol [1][4]
CAS Number 29085-13-0[1]
Appearance White to yellow or orange-green powder/crystal[1][4][5]
Melting Point 122-127 °C[5]
Canonical SMILES CC.[I-][4]
InChI Key BPBAGFOLLWBKGJ-UHFFFAOYSA-M[4]

Synthesis and Mechanism

Synthesis of the Reagent

The preparation of this compound is a straightforward process, typically involving the reaction of a thioamide precursor with an alkylating agent. This reaction leverages the nucleophilicity of the sulfur atom, followed by the formation of the stable iminium iodide salt.

Synthesis reagent1 Dimethylthioformamide product N,N-Dimethyl-N- (methylsulfanylmethylene)ammonium Iodide reagent1->product + reagent2 Methyl Iodide (CH₃I) reagent2->product

Caption: Synthesis of the title compound from dimethylthioformamide and methyl iodide.

Mechanism of Action: An Electrophilic Partner

The reactivity of this compound stems from the electrophilic nature of the iminium carbon atom. The positive charge on the nitrogen is delocalized, making the carbon atom susceptible to attack by nucleophiles. The methylsulfanyl group (-SMe) is an excellent leaving group, facilitating the substitution reaction.

This mechanism allows the reagent to act as a versatile building block. When a nucleophile attacks, the methylsulfanyl group is displaced, and a new carbon-nucleophile bond is formed, effectively transferring the "dimethylaminomethylene" moiety to the substrate.

Mechanism cluster_reagents Reactants cluster_products Products Reagent [H₃C-S-C(H)=N⁺(CH₃)₂]I⁻ Product Nu-C(H)=N⁺(CH₃)₂ Reagent->Product LeavingGroup ⁻S-CH₃ Reagent->LeavingGroup Leaving Group Departure Nucleophile Nu⁻ Nucleophile->Reagent Nucleophilic Attack

Caption: General mechanism of nucleophilic attack on the iminium carbon.

Applications in Organic Synthesis

This reagent is a key player in constructing complex organic molecules. Its applications are diverse, primarily centered on its ability to introduce a formyl group equivalent or to act as a versatile electrophile.

  • Formylation and Vilsmeier-Haack Type Reactions: It can be used to introduce a CHO group onto activated aromatic and heteroaromatic rings, a fundamental transformation in synthetic chemistry.

  • Synthesis of Heterocycles: It serves as a precursor for building various heterocyclic rings, which are common scaffolds in medicinal chemistry.

  • Conversion of Alcohols to Iodides: A notable application is the efficient conversion of primary and secondary alcohols into their corresponding iodides under mild conditions. This is particularly valuable when dealing with sensitive substrates where harsh reagents are not viable.

  • Phase Transfer Catalysis: The quaternary ammonium structure allows it to function as a phase transfer catalyst, improving reaction rates and efficiency in biphasic systems.[2]

Detailed Experimental Protocol: Conversion of an Alcohol to an Iodide

The following protocol is a representative example of the reagent's application, adapted from established methodologies. This self-validating procedure includes reaction setup, workup, and purification.

Objective: To convert 2-(4-methylphenyl)ethanol to 1-iodo-2-(4-methylphenyl)ethane.

Materials:

  • 2-(4-methylphenyl)ethanol

  • This compound (the reagent)

  • Imidazole

  • Toluene

  • Silica Gel for column chromatography

  • Petrol (petroleum ether)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-(4-methylphenyl)ethanol (0.75 mmol) in toluene (3.5 mL).

  • Heating: Heat the solution to 85 °C.

  • Addition of Reagents: To the heated solution, add this compound (1.12 mmol) and imidazole (0.37 mmol). The imidazole acts as a catalyst.

  • Reaction Monitoring: Stir the mixture vigorously at 85 °C for 90 minutes. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting alcohol.

  • Cooling and Concentration: After the reaction is complete, cool the mixture to room temperature. Remove the toluene solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is then purified by flash column chromatography on silica gel, using petrol (petroleum ether) as the eluent. This step isolates the desired product from unreacted starting material and byproducts.

  • Product Isolation: The fractions containing the pure product are combined and concentrated in vacuo to yield 1-iodo-2-(4-methylphenyl)ethane as a colorless oil.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification a Dissolve Alcohol in Toluene b Heat to 85°C a->b c Add Reagent & Imidazole b->c d Stir at 85°C for 90 min c->d e Monitor by TLC d->e f Cool to RT e->f g Concentrate in vacuo f->g h Flash Chromatography (Silica, Petrol) g->h i Isolate Pure Product h->i

Caption: Experimental workflow for the conversion of an alcohol to an iodide.

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[6][7]

  • Hazards: This compound is classified as causing serious eye irritation. It may also cause skin and respiratory irritation.[6][7] In case of fire, use a water spray, alcohol-resistant foam, or dry chemical extinguisher.[6]

Conclusion

This compound is a highly effective reagent with specialized applications in organic synthesis. Its ability to function as a versatile electrophile, particularly in the conversion of alcohols to iodides and in formylation reactions, makes it a valuable asset for medicinal and materials chemists. Understanding its properties, mechanism, and proper handling procedures, as outlined in this guide, is crucial for leveraging its full synthetic potential in a safe and efficient manner.

References

  • Material Safety Data Sheet. XRF Scientific. [Link]

  • This compound (C4H10NS). PubChemLite. [Link]

  • This compound. Chongqing Chemdad Co.. [Link]

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Methodological & Application

Application Notes & Protocols: The Utility of N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium Iodide in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Electrophilic Reagent

N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide (CAS No. 29085-13-0) is a stable, yet highly reactive, quaternary ammonium salt that has carved a niche in organic synthesis as a potent electrophilic activating agent.[1] While sometimes referred to by its synonym, N,N-Dimethyl-N-(methylsulfanylmethylene)iminium Iodide, its utility stems from the electron-deficient carbon atom situated between the nitrogen and sulfur, making it an excellent target for nucleophilic attack.[2][3] This unique structural feature allows for a range of chemical transformations, most notably the efficient conversion of alcohols into alkyl iodides under mild conditions.

This guide provides an in-depth look at the properties, mechanism, and reaction protocols for this reagent, with a primary focus on its application in dehydroxy-iodination reactions. We will explore the causality behind the experimental choices, provide a detailed step-by-step protocol, and offer insights for troubleshooting common issues.

Reagent Profile, Safety, and Handling

Before utilization, a thorough understanding of the reagent's properties and safety requirements is paramount. This compound is a solid that requires careful handling to ensure experimental success and user safety.

Physicochemical Properties
PropertyValueReference(s)
CAS Number 29085-13-0[3]
Molecular Formula C₄H₁₀INS[3]
Molecular Weight 231.10 g/mol
Appearance White to yellow crystalline powder[3]
Melting Point 122 - 127 °C[4]
Purity Typically >95%
Safety, Storage, and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

  • Hazard Identification : The primary hazards are serious eye damage and irritation (H318/H319). It is also harmful if swallowed and may cause skin and respiratory irritation.

  • Personal Protective Equipment (PPE) : Always wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Storage : The reagent is sensitive to moisture and light. It should be stored in a tightly sealed container in a cool, dry place (recommended 2-8 °C) under an inert atmosphere (e.g., nitrogen or argon).[4]

  • In case of Exposure :

    • Eyes : Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Skin : Wash off with soap and plenty of water.

    • Ingestion : Do not induce vomiting. Rinse mouth with water and seek medical attention.

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations.

Core Application: Dehydroxy-iodination of Alcohols

One of the most valuable applications of this compound is the direct conversion of primary and secondary alcohols to their corresponding alkyl iodides. This transformation is a powerful alternative to harsher methods (e.g., using HI or P/I₂) and proceeds with high efficiency.

Principle and Mechanism of Action

The reaction proceeds via the activation of the alcohol's hydroxyl group. The core of the reagent is the electrophilic iminium carbon. The reaction mechanism involves two key steps:

  • Nucleophilic Attack & Activation : The oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic carbon of the ammonium salt. This forms a new C-O bond and results in an unstable intermediate, effectively "activating" the hydroxyl group and converting it into a good leaving group.

  • Sₙ2 Displacement : The iodide counter-ion, now a free nucleophile in the reaction medium, performs a backside attack on the carbon atom that was originally bonded to the oxygen. This Sₙ2 displacement inverts the stereochemistry if the carbon is chiral and releases the alkyl iodide product along with N,N-dimethylthioformamide as a byproduct.

The use of a non-nucleophilic base, such as imidazole, can facilitate the initial activation step by acting as a proton shuttle.

Caption: Mechanism of alcohol to iodide conversion.

Detailed Experimental Protocol

This protocol is adapted from an established procedure for the iodination of a primary alcohol and can be generalized for similar substrates.

Objective : To synthesize an alkyl iodide from a primary or secondary alcohol.

Materials :

  • This compound (Reagent 1)

  • Substrate alcohol

  • Imidazole (optional, as catalyst)

  • Anhydrous toluene (or other suitable non-polar solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure :

  • Setup : Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Reagent Addition : To the flask, add the substrate alcohol (1.0 eq.) and dissolve it in anhydrous toluene (approx. 0.2 M concentration).

  • Heating : Begin stirring and heat the solution to the desired reaction temperature (e.g., 85 °C).

  • Initiation : Once the solution is at temperature, add this compound (1.5 eq.) and imidazole (0.5 eq.). The imidazole acts as a mild, non-nucleophilic base to facilitate the reaction.

  • Reaction Monitoring : Stir the mixture vigorously at temperature for 1.5 to 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting alcohol.

  • Workup :

    • Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the mixture in vacuo using a rotary evaporator to remove the toluene.

    • The crude residue can be directly purified.

  • Purification : Purify the crude product by flash column chromatography on silica gel, typically using a non-polar eluent such as hexanes or petrol ether, to afford the pure alkyl iodide.

Example Reaction Data

The following table summarizes the parameters for a specific literature-reported reaction.

ParameterDetails
Substrate 2-(4-methylphenyl)ethanol (0.75 mmol)
Reagent 1 1.12 mmol (1.5 eq.)
Catalyst Imidazole (0.37 mmol, 0.5 eq.)
Solvent Toluene (3.5 mL)
Temperature 85 °C
Time 90 min
Product 1-iodo-2-(4-methylphenyl)ethane
Yield 92%

Experimental Workflow Visualization

Experimental_Workflow A 1. Setup Dry flask under N₂/Ar B 2. Dissolve Alcohol Add substrate & anhydrous toluene A->B C 3. Heat to 85 °C Begin stirring B->C D 4. Add Reagents Add Imidazole & Ammonium Iodide C->D E 5. Reaction Stir at 85 °C for 90 min Monitor by TLC D->E F 6. Cooldown & Concentrate Cool to RT, remove solvent in vacuo E->F G 7. Purify Flash chromatography (Silica Gel) F->G H 8. Characterize Obtain pure Alkyl Iodide G->H

Caption: General workflow for alcohol iodination.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Wet solvent or glassware.2. Reagent has degraded due to improper storage.3. Insufficient temperature or reaction time.1. Ensure all glassware is oven-dried and use freshly distilled, anhydrous solvent.2. Use a fresh bottle of the reagent stored under inert gas.3. Increase temperature slightly (e.g., to 100 °C) or extend reaction time, monitoring by TLC.
Multiple Spots on TLC 1. Substrate degradation.2. Formation of elimination byproducts (for secondary alcohols).1. Consider a lower reaction temperature.2. Ensure the base used (imidazole) is non-nucleophilic and non-hindered.
Difficult Purification 1. Byproduct (N,N-dimethylthioformamide) co-elutes with the product.1. Perform an aqueous workup (wash with water/brine) before chromatography to remove the water-soluble amide byproduct.2. Adjust the polarity of the chromatography eluent.

Conclusion

This compound is a highly effective reagent for the mild and efficient conversion of alcohols to alkyl iodides. Its stability, ease of handling (with appropriate precautions), and high reactivity make it a valuable tool for synthetic chemists in both academic and industrial research. The protocol described provides a reliable method for achieving this important functional group transformation, expanding the synthetic chemist's toolkit for creating complex molecules in pharmaceutical and materials science development.

References

  • Nature Portfolio. Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes. [Link]

  • Chemdad. This compound. [Link]

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Application Notes and Protocols for N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide in Olefination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Reagent

N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide is a versatile quaternary ammonium salt with established applications as a methylating agent and phase-transfer catalyst in organic synthesis.[1] Its structure, featuring a highly electrophilic carbon atom, suggests a broader reactivity profile that can be harnessed for other valuable transformations. This guide explores the potential application of this reagent in the olefination of aldehydes and ketones, a fundamental carbon-carbon bond-forming reaction in synthetic organic chemistry. While direct, peer-reviewed protocols for this specific application are not widely documented, this application note provides a detailed, mechanistically-driven framework for its use, drawing upon established principles of organic reactivity.

The proposed methodology offers a potential alternative to classical olefination reactions such as the Wittig, Horner-Wadsworth-Emmons, or Peterson olefinations, potentially providing unique reactivity or selectivity profiles. These application notes are intended to serve as a comprehensive guide for researchers looking to explore this novel olefination strategy.

Proposed Reaction Mechanism: A Stepwise Approach to Olefin Synthesis

The proposed olefination reaction is believed to proceed through a two-step sequence: initial nucleophilic addition of a carbonyl enolate to the electrophilic iminium salt, followed by a subsequent elimination cascade to furnish the desired alkene.

  • Enolate Formation: The reaction is initiated by the deprotonation of an aldehyde or ketone at the α-position using a suitable base to generate the corresponding enolate nucleophile. The choice of base is critical and will depend on the pKa of the carbonyl compound. For less acidic ketones, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is recommended. For more acidic β-dicarbonyl compounds, a weaker base like sodium hydride or an alkoxide may suffice.

  • Nucleophilic Addition: The generated enolate then attacks the electrophilic carbon of this compound. This addition reaction forms a transient β-aminosulfonium intermediate.

  • Elimination Cascade: The intermediate undergoes a subsequent elimination process to form the final olefin product. This is likely to proceed via a β-elimination pathway, where a base removes a proton from the α-carbon, leading to the expulsion of dimethylamine and methylthiolate as leaving groups, thereby forming the carbon-carbon double bond.[2][3][4][5]

Proposed Olefination Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Elimination Carbonyl R1(C=O)CH2R2 Enolate R1(C=O-)C=CHR2 Carbonyl->Enolate Deprotonation Base Base Base->Carbonyl Intermediate R1(C=O)CHR2-CH(N(CH3)2)S(CH3) Enolate->Intermediate Nucleophilic Attack Reagent [(CH3)2N=C(H)S(CH3)]+ I- Reagent->Intermediate Olefin R1(C=O)CR2=CH2 Intermediate->Olefin β-Elimination Byproducts HN(CH3)2 + CH3SH

Caption: Proposed mechanistic pathway for the olefination of carbonyl compounds using this compound.

Experimental Protocols

The following protocols are proposed based on the mechanistic understanding and are intended as a starting point for optimization.

Protocol 1: General Procedure for the Olefination of Ketones

This protocol is designed for ketones that require a strong base for enolate formation.

Materials:

  • This compound (CAS 29085-13-0)[1][6][7][8][9]

  • Anhydrous tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Ketone substrate

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • LDA Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.1 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of the ketone (1.0 equivalent) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Reaction with the Iminium Salt: In a separate flame-dried flask, suspend this compound (1.2 equivalents) in anhydrous THF. Cool this suspension to -78 °C. Transfer the enolate solution to the iminium salt suspension via cannula.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Experimental Workflow A 1. Prepare LDA Solution (-78 °C, 30 min) B 2. Form Enolate (Ketone in THF, -78 °C, 1 h) A->B C 3. React with Iminium Salt (-78 °C to RT, overnight) B->C D 4. Aqueous Workup (NH4Cl, Ether Extraction) C->D E 5. Purification (Column Chromatography) D->E

Caption: General experimental workflow for the proposed olefination reaction.

Protocol 2: Procedure for More Acidic Carbonyl Compounds

This protocol is adapted for substrates like β-ketoesters or 1,3-diketones.

Materials:

  • This compound

  • Anhydrous dimethylformamide (DMF) or acetonitrile (MeCN)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK)

  • Acidic carbonyl substrate

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 equivalents, washed with anhydrous hexanes to remove mineral oil) in anhydrous DMF. Cool the suspension to 0 °C. Add a solution of the acidic carbonyl compound (1.0 equivalent) in anhydrous DMF dropwise. Stir the mixture at room temperature for 1 hour or until hydrogen evolution ceases.

  • Reaction with Iminium Salt: Add this compound (1.2 equivalents) portionwise to the enolate solution at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC. Gentle heating (e.g., 40-50 °C) may be required to drive the elimination step.

  • Workup: Carefully quench the reaction by the dropwise addition of water. Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Data Presentation: Key Reaction Parameters

The following table summarizes the proposed reaction parameters for different types of carbonyl substrates. These should be considered as starting points for optimization.

ParameterKetones (e.g., Cyclohexanone)Aldehydes (e.g., Benzaldehyde)β-Dicarbonyls (e.g., Ethyl Acetoacetate)
Base Lithium Diisopropylamide (LDA)Lithium Diisopropylamide (LDA)Sodium Hydride (NaH) or Potassium tert-butoxide
Solvent Tetrahydrofuran (THF)Tetrahydrofuran (THF)Dimethylformamide (DMF) or Acetonitrile (MeCN)
Temperature -78 °C to Room Temperature-78 °C to Room Temperature0 °C to Room Temperature (or gentle heating)
Stoichiometry (Carbonyl:Base:Iminium Salt) 1 : 1.1 : 1.21 : 1.1 : 1.21 : 1.2 : 1.2
Reaction Time 12-24 hours12-24 hours12-24 hours

Best Practices and Troubleshooting

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, especially when using strong bases like LDA and NaH. Ensure all glassware is flame-dried, and use anhydrous solvents.

  • Inert Atmosphere: Maintain an inert atmosphere (argon or nitrogen) throughout the reaction to prevent quenching of the base and enolate.

  • Slow Addition: Add reagents dropwise or portionwise, particularly the base and the enolate solution, to control the reaction temperature and prevent side reactions.

  • Temperature Control: Precise temperature control, especially during the formation of the kinetic enolate at -78 °C, is crucial for selectivity.

  • Troubleshooting: Low Yield:

    • Incomplete enolate formation: Ensure the base is active and used in the correct stoichiometry. Increase the enolate formation time if necessary.

    • Side reactions: The iminium salt is a potent electrophile and may react with other nucleophiles present. Ensure the purity of all reagents.

    • Inefficient elimination: The final elimination step may require thermal promotion. Gentle heating of the reaction mixture after the initial addition could improve the yield of the olefin.

  • Troubleshooting: Complex Product Mixture:

    • Multiple enolates: For unsymmetrical ketones, the use of kinetic (LDA, -78 °C) versus thermodynamic (weaker base, higher temperature) conditions can influence the regioselectivity of enolate formation.

    • Self-condensation: Aldehydes are prone to self-aldol condensation. Add the aldehyde slowly to the LDA solution to minimize this side reaction.

Conclusion

This compound presents an intriguing, yet underexplored, avenue for the olefination of carbonyl compounds. The proposed protocols, grounded in fundamental principles of organic chemistry, offer a robust starting point for researchers to investigate this transformation. Further optimization and substrate scope exploration are necessary to fully elucidate the synthetic utility of this method. The potential for unique reactivity and selectivity makes this a promising area for future research and development in synthetic methodology.

References

  • Buss, A. D., & Warren, S. (1981). Synthesis of E- and Z-vinyl ethers by the Horner–Wittig reaction. Journal of the Chemical Society, Perkin Transactions 1, 2307-2313. [Link]

  • ResearchGate. Cook's synthesis of vinyl thioethers. [Link]

  • MDPI. Synthesis and characterization of novel functional vinyl ethers that bear various groups. [Link]

  • BYJU'S. Elimination Types of Reactions in chemistry. [Link]

  • Organic Syntheses. IRIDIUM-CATALYZED SYNTHESIS OF VINYL AND ALLYL ETHERS. [Link]

  • ResearchGate. Methods for Vinyl Ether Synthesis. [Link]

  • Chemdad. This compound. [Link]

  • Maricopa Open Digital Press. Elimination Reactions – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

  • PubMed Central. The role of β-elimination for the clinical activity of hypomethylating agents and cyclophosphamide analogues. [Link]

  • Chemistry LibreTexts. 4.1: β-Elimination Reactions. [Link]

  • Chemistry Steps. Elimination Reactions: an Introduction. [Link]

  • PubChem. Dimethyl(methylene)ammounium iodide. [Link]

  • ChemRxiv. Diarylation of N- and O-nucleophiles through a metal-free cascade reaction. [Link]

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Application Notes and Protocols: N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium Iodide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Identity and Reactivity of a Niche Thioiminium Salt

In the vast landscape of synthetic organic chemistry, the precise naming of reagents is paramount to reproducible and reliable experimental outcomes. The topic of this guide, N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide, is a case in point. While its name might suggest a variant of the well-known Eschenmoser's salt, it is a distinct chemical entity with its own characteristic reactivity. Eschenmoser's salt is N,N-Dimethylmethyleneammonium iodide and is a powerful aminomethylating agent widely used for the synthesis of α,β-unsaturated ketones and aldehydes.[1][2][3] In contrast, this compound (CAS 29085-13-0) is a thioiminium salt.[4][5][6][7][8]

A thorough review of the scientific literature reveals that while this compound is a commercially available and reactive compound, there are no established protocols for its use in the direct methylenation of carbonyls. Its documented application, as we will explore in detail, lies in a different, yet valuable, synthetic transformation. This guide will, therefore, serve two primary purposes: first, to clarify the likely reactivity of this thioiminium salt with carbonyl compounds based on mechanistic principles, and second, to provide a detailed, field-proven protocol for its established use in the conversion of alcohols to alkyl iodides.

Hypothetical Reactivity with Carbonyl Enolates: A Mechanistic Perspective

While the direct methylenation of a carbonyl to an alkene is the domain of reagents like the Wittig or Tebbe reagents, one can hypothesize the reaction of this compound with a carbonyl enolate. Based on the structure of the thioiminium salt, the most probable reaction would not be methylenation but rather an α-functionalization of the carbonyl compound.

The reaction would likely proceed via the following steps:

  • Enolate Formation: A suitable base would deprotonate the α-carbon of the carbonyl compound to form a nucleophilic enolate.

  • Nucleophilic Attack: The enolate would then attack the electrophilic carbon of the thioiminium salt.

  • Formation of an α-Functionalized Carbonyl: This would result in the formation of an α-(dimethylamino)(methylthio)methyl carbonyl compound.

This proposed mechanism is depicted in the following diagram:

G cluster_0 Hypothetical Reaction with a Ketone Enolate ketone R-C(=O)-CH2-R' enolate R-C(O-)=CH-R' ketone->enolate + Base reagent [CH3-S-CH=N+(CH3)2]I- enolate->reagent Nucleophilic Attack product R-C(=O)-CH(R')-CH(S-CH3)(N(CH3)2) reagent->product base Base bh BH+

Caption: Hypothetical reaction of a ketone enolate with this compound.

This pathway is mechanistically plausible but would not yield a methylenated product. The resulting α-functionalized carbonyl could be a potentially useful synthetic intermediate, but this application remains to be explored and validated in the literature.

Established Application: Conversion of Alcohols to Alkyl Iodides

A documented and highly efficient application of this compound is the conversion of primary and secondary alcohols to their corresponding alkyl iodides. This transformation, reported by Ellwood and Porter, proceeds under neutral conditions with high yields and offers excellent functional group tolerance.[9]

Mechanism of Iodination

The reaction is believed to proceed through the following steps:

  • Activation of the Alcohol: The alcohol oxygen acts as a nucleophile, attacking the electrophilic carbon of the thioiminium salt.

  • Formation of an Intermediate: This forms an intermediate where the alcohol is now a good leaving group.

  • Nucleophilic Substitution: The iodide counter-ion then acts as a nucleophile, displacing the activated alcohol in an SN2-type reaction to form the alkyl iodide.

A diagram of this workflow is presented below:

G start Primary or Secondary Alcohol reagent This compound start->reagent Nucleophilic Attack intermediate Activated Alcohol Intermediate reagent->intermediate product Alkyl Iodide intermediate->product SN2 Displacement by Iodide side_product N,N-dimethylthioformamide intermediate->side_product

Caption: Workflow for the conversion of alcohols to alkyl iodides.

Advantages of this Method
  • Mild, Neutral Conditions: Avoids the use of harsh acidic or basic reagents.

  • High Yields: Generally provides excellent yields of the desired alkyl iodides.

  • Good Functional Group Tolerance: Tolerates a variety of sensitive functional groups.

  • Selectivity: Primary alcohols react faster than secondary alcohols, allowing for selective transformations.[9]

Protocol: General Procedure for the Conversion of a Primary Alcohol to an Alkyl Iodide

This protocol is adapted from the work of Ellwood and Porter.[9]

Materials:

  • Primary alcohol

  • This compound

  • Imidazole

  • Toluene (anhydrous)

  • Standard laboratory glassware for anhydrous reactions

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq).

  • Dissolve the alcohol in anhydrous toluene.

  • Heat the solution to 85 °C.

  • In a separate vial, weigh out this compound (1.5 eq) and imidazole (0.5 eq).

  • Add the thioiminium salt and imidazole to the heated alcohol solution in one portion.

  • Stir the reaction mixture at 85 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure alkyl iodide.

Table 1: Representative Yields for the Conversion of Alcohols to Alkyl Iodides

Substrate (Alcohol)Product (Alkyl Iodide)Yield (%)
1-Octanol1-Iodooctane95
Benzyl alcoholBenzyl iodide98
Cyclohexylmethanol(Iodomethyl)cyclohexane93
(S)-(-)-2-Methyl-1-butanol(S)-(+)-1-Iodo-2-methylbutane91

Data adapted from Ellwood, A. R.; Porter, M. J. J. Org. Chem. 2009, 74 (19), 7982–7985.[9]

Comparison with Established Methylenation Reagents

For the direct conversion of a carbonyl to a methylene group (C=O to C=CH2), the Wittig and Tebbe reagents are the gold standard.

  • Wittig Reaction: This reaction utilizes a phosphonium ylide to convert aldehydes and ketones to alkenes. It is a highly versatile and widely used method.[2][10][11][12]

  • Tebbe Reagent: This titanium-based reagent is particularly effective for the methylenation of sterically hindered carbonyls and can also be used to methylenate esters and amides.

The hypothetical reaction of this compound with a carbonyl enolate, leading to α-functionalization, is fundamentally different from the olefination achieved with Wittig and Tebbe reagents.

Conclusion

This compound is a valuable reagent in organic synthesis, though not for the purpose of direct carbonyl methylenation as its name might misleadingly suggest to some. Its established utility in the high-yield conversion of alcohols to alkyl iodides under mild conditions makes it a noteworthy tool for synthetic chemists. While its reactivity with carbonyl compounds remains largely unexplored in the literature, a mechanistic consideration points towards α-functionalization rather than olefination. For researchers aiming to perform carbonyl methylenation, the well-established Wittig and Tebbe reactions remain the methods of choice.

References

  • Ellwood, A. R.; Porter, M. J. Selective Conversion of Alcohols into Alkyl Iodides Using a Thioiminium Salt. J. Org. Chem.2009 , 74 (19), 7982–7985. [Link]

  • Wikipedia. Eschenmoser's salt. [Link]

  • LookChem. ESCHENMOSER'S SALT | 33797-51-2. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Master Organic Chemistry. Wittig Reaction – Examples and Mechanism. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • YouTube. 19.7b Wittig Reaction | Organic Chemistry. [Link]

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Application Notes & Protocols: N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium Iodide in the Synthesis of Natural Product Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist

This document provides a detailed technical guide on the applications of N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide, a specialized electrophilic reagent, in the context of natural product synthesis. The focus is on its role in constructing complex heterocyclic frameworks that are foundational to many biologically active molecules.

Introduction and Reagent Overview

This compound (CAS: 29085-13-0) is a stable, solid thioiminium salt that serves as a potent electrophilic activating agent in organic synthesis.[1][2] Structurally, it is an S-methylated derivative of N,N-dimethylthioformamide, which renders the central carbon atom highly susceptible to nucleophilic attack. While classic Vilsmeier reagents are generated in situ from reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), this compound is a pre-formed, isolable salt, offering potential advantages in handling and stoichiometry control.[3][4]

Its primary utility lies in its function as a "thio-Vilsmeier" reagent, enabling the introduction of a formimidoyl group (-CH=N(CH₃)₂) onto a wide range of nucleophiles.[1][2] This functionality is a cornerstone of synthetic strategies aimed at the formylation of electron-rich systems and the construction of nitrogen-containing heterocycles, which are ubiquitous motifs in natural products.

PropertyValueSource(s)
Chemical Name This compound[5][6]
Synonym(s) N,N-Dimethyl-N-(methylsulfanylmethylene)iminium Iodide[5]
CAS Number 29085-13-0[1][6]
Molecular Formula C₄H₁₀INS[5][7]
Molecular Weight 231.10 g/mol [5][6]
Appearance White to yellow crystalline powder[5][7]
Melting Point 119-126 °C[1][2][6]

Mechanistic Principles of Electrophilic Activation

The reactivity of this compound is dominated by the electrophilic character of its central iminium carbon. The positive charge on the nitrogen atom is delocalized, and the presence of the methylthio (-SMe) group provides a competent leaving group upon nucleophilic addition.

The general mechanism proceeds via two key steps:

  • Nucleophilic Attack: An electron-rich species (Nu⁻), such as an indole, enolate, or other carbanion, attacks the electrophilic carbon of the thioiminium salt. This forms a tetrahedral intermediate.

  • Elimination: The intermediate collapses, eliminating the neutral and relatively stable methanethiol (CH₃SH) as a leaving group. This step transfers the dimethylaminomethylene moiety to the nucleophile, forming a new iminium salt.

For applications in formylation, this newly formed iminium salt is subsequently hydrolyzed during aqueous workup to reveal the aldehyde functionality (-CHO).

Caption: Nucleophilic attack followed by elimination of methanethiol.

Core Applications in Synthesis

While specific citations in completed total syntheses of named natural products are not prevalent in the literature, the reagent's established reactivity as a Vilsmeier-type salt makes it directly applicable to well-established strategies for building key natural product precursors.

Application I: Formylation of Electron-Rich Heterocycles

The introduction of a formyl group onto a heterocyclic core is a critical transformation, as the aldehyde can be elaborated into a variety of other functional groups. Indoles, pyrroles, and furans are excellent substrates for this reaction. The C3-formylation of indole, for instance, is the entry point to the synthesis of many tryptamine-derived alkaloids.

Causality Behind the Application:

  • High Reactivity: Electron-rich heterocycles possess sufficient nucleophilicity to attack the potent electrophilic carbon of the thioiminium salt under mild conditions.

  • Regioselectivity: The site of formylation is governed by the inherent electronic properties of the heterocycle, typically occurring at the most electron-rich position (e.g., C3 for indole, C2 for pyrrole).

  • Synthetic Utility: The resulting 3-formylindole is a versatile intermediate, readily converted to a hydroxymethyl, aminomethyl, or carboxylic acid group, or used in condensations (e.g., Wittig, Henry reactions) to extend the carbon chain.

Application II: Annulation and Heterocycle Construction

The reagent can act as a C-N-C building block in annulation reactions. When a substrate contains two nucleophilic sites, a domino reaction of addition-elimination followed by an intramolecular cyclization can occur. This is a powerful method for constructing fused heterocyclic systems.

Example Workflow: Synthesis of a Pyrimidine Core A substrate containing an active methylene group adjacent to a nitrile (e.g., malononitrile derivatives) can be doubly functionalized. The first reaction is an aminomethylenation at the active methylene carbon. The newly installed enamine can then undergo intramolecular cyclization by attacking the nitrile, leading to the formation of an aminopyrimidine ring after tautomerization. This strategy is central to the synthesis of purine and pteridine natural products.

Workflow_Annulation Conceptual Workflow for Heterocycle Annulation sub Bifunctional Substrate (e.g., Active Methylene Compound) reagent Add Thioiminium Salt (1.1 eq, Anhydrous MeCN, 0°C) sub->reagent intermediate Formation of Electrophilic Enamine Intermediate reagent->intermediate Aminomethylenation cyclization Intramolecular Cyclization (Heat or Base Catalyst) intermediate->cyclization product Annulated Heterocyclic Product (e.g., Pyrimidine, Pyridine) cyclization->product purify Workup & Purification (Aqueous Quench, Chromatography) product->purify

Caption: General workflow for constructing heterocycles via annulation.

Detailed Experimental Protocols

The following protocol is a representative, generalized procedure for the C3-formylation of an indole nucleus. It is based on standard methodologies for related electrophilic iminium salts and serves as a starting point for optimization.

Protocol: C3-Formylation of Unsubstituted Indole

Objective: To synthesize 1H-indole-3-carbaldehyde.

Materials:

  • This compound (1.2 eq.)

  • Indole (1.0 eq.)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Instrumentation:

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon balloon/manifold)

  • Ice bath

  • Standard glassware for extraction and chromatography

Procedure:

  • Reaction Setup (The "Why"): To a flame-dried, 100 mL round-bottom flask under an inert atmosphere of nitrogen, add indole (e.g., 1.17 g, 10 mmol, 1.0 eq.). The inert atmosphere and dry glassware are critical to prevent premature hydrolysis of the highly reactive thioiminium salt and ensure the reaction proceeds to completion.

  • Solvent Addition: Add anhydrous DCM (40 mL). Stir the mixture at room temperature until the indole is fully dissolved. Anhydrous solvent is used to maintain a water-free environment.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is done to control the initial exothermic reaction upon addition of the electrophilic reagent, minimizing potential side reactions.

  • Reagent Addition: Add this compound (e.g., 2.77 g, 12 mmol, 1.2 eq.) portion-wise over 5-10 minutes. Adding the solid reagent in portions helps to manage the reaction rate and temperature.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the indole spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Aqueous Workup (Quenching & Hydrolysis): Once the reaction is complete, cool the flask back to 0 °C. Slowly add 50 mL of saturated aqueous NaHCO₃ solution. This step serves two purposes: it quenches any remaining reactive reagent and provides the aqueous basic medium necessary to hydrolyze the intermediate iminium salt to the final aldehyde product.

  • Extraction: Stir the biphasic mixture vigorously for 30 minutes. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM (2 x 25 mL). This ensures all organic product is recovered from the aqueous phase.

  • Washing: Combine the organic layers and wash sequentially with water (50 mL) and then brine (50 mL). The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This yields the crude product as a solid or oil.

  • Purification (The Self-Validation Step): Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. The purity of the collected fractions should be confirmed by TLC.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield 1H-indole-3-carbaldehyde as a solid. The identity and purity of the final product must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • Bechara, W. S. (2012). e-EROS Encyclopedia of Reagents for Organic Synthesis: this compound. John Wiley & Sons, Ltd. [Link]

  • Bull, J. A., & Mousseau, J. J. (2021). Electrophilic Aminating Agents in Total Synthesis. Angewandte Chemie International Edition. [Link]

  • Scilit. (2021). Electrophilic Aminating Agents in Total Synthesis. [Link]

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 56(2), 355–686. [Link]

  • Meth-Cohn, O., & Stanforth, S. P. (1993). Synthesis Using Vilsmeier Reagents. Comprehensive Organic Synthesis II, 2, 777-794. [Link]

  • University of Liverpool Repository. (2021). Electrophilic Aminating Agents in Total Synthesis. [Link]

  • Wikipedia. Electrophilic amination. [Link]

  • ResearchGate. Experimental 1H NMR methods. [Link]

  • Missoum, H., Datoussaid, Y., & Choukchou-Braham, N. (2020). Synthesis of heterocycle via Vilsmeier-Haack reaction. [Link]

  • El-Ghanam, A. M. (2021). Applications of the Vilsmeier reaction in heterocyclic chemistry. [Link]

  • ResearchGate. Über die Reaktion von Schwefel mit Aminen und Formaldehyd. Eine neue Methode zur Herstellung von Thioformamiden und Dithiocarbamaten. [Link]

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Application Notes: N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium Iodide as an Investigative Phase Transfer Catalyst

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Author: Gemini, Senior Application Scientist

Abstract

This guide provides a detailed technical overview of N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide, a versatile thioiminium salt. While primarily recognized as a reagent for chemical transformations such as iodination, its structural resemblance to quaternary ammonium salts suggests potential utility as a Phase Transfer Catalyst (PTC). This document explores this potential, presenting a hypothesized catalytic mechanism, comparative analysis with established PTCs, and investigative protocols for researchers aiming to explore its efficacy in biphasic reaction systems. The information herein is designed to serve as a foundational resource for screening this compound in novel catalytic applications.

Introduction: A Reagent with Unexplored Catalytic Potential

This compound (CAS 29085-13-0) is a stable, solid thioiminium salt. Its established applications lie in organic synthesis as an activating or iodinating agent. However, its chemical structure, featuring a delocalized organic cation and an iodide anion, is analogous to the quaternary ammonium salts widely employed in Phase Transfer Catalysis (PTC).[1]

Phase Transfer Catalysis is a powerful methodology in synthetic chemistry that facilitates reactions between reactants located in separate, immiscible phases (e.g., a solid-liquid or liquid-liquid system).[2] By shuttling a reactive anion from an aqueous or solid phase into an organic phase, PTCs overcome mutual insolubility, often leading to milder reaction conditions, increased yields, and enhanced sustainability.[3][4][5]

Despite being commercially noted as a potential PTC, peer-reviewed applications detailing its use in this capacity are not extensively documented. This guide, therefore, takes an investigative approach. We will dissect the structural attributes of this compound to propose a plausible catalytic mechanism and provide robust, albeit hypothetical, protocols to empower researchers to validate its performance against well-established catalysts.

Proposed Mechanism of Action in Phase Transfer Catalysis

The efficacy of a phase transfer catalyst is predicated on its ability to form a lipophilic ion pair that can migrate across a phase boundary.[2][6] For this compound, which we will denote as [DMSM]⁺I⁻, the proposed catalytic cycle in a typical solid-liquid or liquid-liquid nucleophilic substitution reaction (RX + Y⁻ → RY + X⁻) is as follows:

  • Anion Exchange: At the interface of the two phases, the catalyst's cation, [DMSM]⁺, exchanges its iodide anion for a reactive anion (Y⁻) from the solid or aqueous phase (e.g., from a salt like NaY).

  • Phase Transfer: The newly formed ion pair, [DMSM]⁺Y⁻, possesses sufficient lipophilicity to dissolve in the organic phase, transporting the reactive anion Y⁻ away from its original environment.

  • Reaction in Organic Phase: Within the organic phase, the anion Y⁻ is poorly solvated—often described as "naked"—and thus highly reactive. It attacks the organic substrate (RX) to form the desired product (RY) and releases the leaving group anion (X⁻).

  • Catalyst Regeneration: The catalyst cation [DMSM]⁺ now pairs with the leaving group anion X⁻, forming [DMSM]⁺X⁻.

  • Return and Re-initiation: This new ion pair migrates back to the interface, where the [DMSM]⁺ cation can exchange X⁻ for another Y⁻ anion, restarting the catalytic cycle.

PTC_Mechanism cluster_organic Organic Phase cluster_aqueous Aqueous / Solid Phase Organic_Reaction Step 3: Reaction RX + [DMSM]⁺Y⁻ → RY + [DMSM]⁺X⁻ Phase_Transfer_Out Step 5: Return [DMSM]⁺X⁻ moves to interface Organic_Reaction->Phase_Transfer_Out Catalyst-Product Separation Phase_Transfer_In Step 2: Phase Transfer [DMSM]⁺Y⁻ moves into organic phase Phase_Transfer_In->Organic_Reaction Availability of 'Naked' Anion Catalyst_Regen Step 1 (Restart) [DMSM]⁺X⁻ + Y⁻ ⇌ [DMSM]⁺Y⁻ + X⁻ Phase_Transfer_Out->Catalyst_Regen Migration Anion_Exchange Step 1: Anion Exchange [DMSM]⁺I⁻ + Y⁻ ⇌ [DMSM]⁺Y⁻ + I⁻ Anion_Exchange->Phase_Transfer_In Migration Catalyst_Regen->Phase_Transfer_In Cycle Repeats

Structural Comparison with Standard Phase Transfer Catalysts

To contextualize its potential, we compare the structural features of this compound with common PTCs. This analysis helps anticipate its behavior and guides experimental design.

FeatureThis compoundTetrabutylammonium Iodide (TBAI)Benzyltriethylammonium Chloride (TEBAC)
Cation Structure [CH₃S-CH=N⁺(CH₃)₂][N(CH₂CH₂CH₂CH₃)₄]⁺[N(CH₂CH₃)₃(CH₂Ph)]⁺
Lipophilicity Moderate. The methyl groups and methylsulfanyl group contribute, but it is less sterically shielded than TBAI.High. Four butyl chains provide significant organo-solubility.Moderate to High. Benzyl group enhances lipophilicity.
Anion Iodide (I⁻)Iodide (I⁻)Chloride (Cl⁻)
Potential Stability The iminium functionality may be susceptible to hydrolysis under strong basic conditions. The C=N bond could potentially react with certain nucleophiles.High. Tetraalkylammonium salts are generally robust under typical PTC conditions.High. Generally stable, though de-benzylation can occur under harsh conditions.
Co-Catalytic Role The iodide anion is a known "poison" for some PTC reactions as it can pair strongly with the cation, but it can also facilitate substitution of other halides via an in situ Finkelstein reaction.[7]Same as the subject compound; the iodide can be beneficial or detrimental depending on the desired transformation.Chloride is a less effective nucleophile than iodide, leading to less potential for co-catalysis or catalyst poisoning.

Investigative Protocols

The following protocols are designed as starting points for screening the efficacy of this compound as a phase transfer catalyst. These are investigative, not validated, protocols. Researchers should perform appropriate control experiments (e.g., reaction without catalyst) and optimize conditions such as temperature, concentration, and catalyst loading.

Protocol 1: Solid-Liquid C-Alkylation of an Active Methylene Compound

This protocol is adapted from general procedures for the alkylation of active methylene compounds, a classic application of PTC.[8]

Objective: To evaluate the catalytic activity of [DMSM]⁺I⁻ in the benzylation of diethyl malonate.

Materials:

  • Diethyl malonate

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered

  • This compound ([DMSM]⁺I⁻)

  • Tetrabutylammonium bromide (TBAB) (for comparison)

  • Toluene, anhydrous

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and TLC setup

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add finely powdered potassium carbonate (1.5 g, ~10.8 mmol).

  • Reagents: Add toluene (30 mL), diethyl malonate (1.0 mL, ~6.6 mmol), and benzyl bromide (0.87 mL, ~7.3 mmol).

  • Catalyst Addition: Add this compound (0.076 g, 0.33 mmol, 5 mol%). In a parallel experiment, use TBAB (0.106 g, 0.33 mmol, 5 mol%) for a direct performance comparison.

  • Reaction: Heat the mixture to 80°C with vigorous stirring. The stirring must be sufficiently energetic to ensure good mixing of the solid and liquid phases.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) every hour, eluting with a hexane:ethyl acetate mixture (e.g., 9:1). Visualize spots using a UV lamp and/or potassium permanganate stain.

  • Workup: After completion (e.g., 4-6 hours or disappearance of starting material), cool the reaction to room temperature. Filter the solid K₂CO₃ and wash the solid with a small amount of toluene.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel to isolate the mono- and di-alkylated products.

  • Analysis: Characterize the products by ¹H NMR and calculate the isolated yield. Compare the yield and reaction time with the TBAB-catalyzed control reaction.

Alkylation_Workflow A 1. Charge Reactor K₂CO₃, Toluene, Diethyl Malonate, Benzyl Bromide B 2. Add Catalyst 5 mol% [DMSM]⁺I⁻ A->B C 3. Heat & Stir 80°C, Vigorous Stirring B->C D 4. Monitor by TLC C->D D->C Continue reaction E 5. Cooldown & Filter D->E Reaction complete F 6. Concentrate Filtrate E->F G 7. Purify by Chromatography F->G H 8. Analyze & Compare Yield G->H

Protocol 2: Liquid-Liquid Nucleophilic Substitution (Finkelstein Reaction)

This protocol evaluates the catalyst in a classic SN2 reaction where the iodide counter-ion may play a significant role.

Objective: To assess the catalytic efficiency of [DMSM]⁺I⁻ in the conversion of 1-bromooctane to 1-iodooctane.

Materials:

  • 1-Bromooctane

  • Sodium iodide (NaI)

  • This compound ([DMSM]⁺I⁻)

  • Tetrabutylammonium iodide (TBAI) (for comparison)

  • Toluene or Hexane

  • Deionized water

  • Standard laboratory glassware, magnetic stirrer, and GC-MS setup

Procedure:

  • Setup: In a 50 mL flask with a stir bar and condenser, dissolve sodium iodide (2.25 g, 15 mmol) in deionized water (10 mL).

  • Organic Phase: Add toluene (10 mL) and 1-bromooctane (1.73 mL, 10 mmol).

  • Catalyst Addition: Add this compound (0.046 g, 0.2 mmol, 2 mol%). For the comparative run, use TBAI (0.074 g, 0.2 mmol, 2 mol%).

  • Reaction: Heat the biphasic mixture to 90°C with very vigorous stirring to maximize the interfacial area between the aqueous and organic layers.

  • Monitoring: Monitor the reaction by taking small aliquots of the organic layer, washing with water, drying, and analyzing by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of 1-bromooctane to 1-iodooctane.

  • Workup: Upon completion, cool the mixture and transfer it to a separatory funnel. Separate the layers.

  • Purification: Wash the organic layer with water (2 x 10 mL), then with a dilute sodium thiosulfate solution (10 mL) to remove any traces of I₂, and finally with brine (10 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Analysis: Determine the yield of 1-iodooctane. The high volatility allows for accurate yield determination by GC with an internal standard.

Conclusion and Future Outlook

This compound presents an intriguing, yet underexplored, candidate for phase transfer catalysis. Its synthesis from readily available precursors suggests it could be a cost-effective option.[9] The investigative protocols provided here offer a clear pathway for researchers to systematically evaluate its performance in common organic transformations. Key areas for future investigation should include its stability under various pH conditions, its efficacy across a broader range of nucleophiles and substrates, and a detailed kinetic analysis to compare its activity with industry-standard catalysts. Such studies will be crucial in determining whether this versatile reagent can be successfully repurposed as a valuable tool in the field of phase transfer catalysis.

References

  • PTC Communications, Inc. (2007). Industrial Phase-Transfer Catalysis. Available from: [Link]

  • YouTube. (2025). Phase Transfer Catalysis - Insights in Basic Organic Chemistry 50. Available from: [Link]

  • MDPI. (2019). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Available from: [Link]

  • Macmillan Group, Princeton University. (2008). Phase-Transfer Catalysis (PTC). Available from: [Link]

  • ResearchGate. e-EROS Encyclopedia of Reagents for Organic Synthesis | Request PDF. Available from: [Link]

  • ResearchGate. Sustainable Oxidations under Phase-Transfer Catalysis Conditions | Request PDF. Available from: [Link]

  • Google Patents. US5840703A - Phase transfer catalyst for use in the synthesis of polyol fatty acid polyesters.
  • ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis - Reagent Guides. Available from: [Link]

  • SACHEM, Inc. Phase Transfer Catalysts for Polymers | Catana™ PTC. Available from: [Link]

  • JETIR. (2022). PHASE TRANSFER CATALYSTS. Available from: [Link]

  • PubChem. Dimethyl(methylene)ammounium iodide. Available from: [Link]

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Application Notes & Protocols: The Strategic Utility of N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium Iodide in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Electrophilic C1 Synthon

In the intricate landscape of pharmaceutical synthesis, the efficient and selective introduction of single-carbon units is a cornerstone of molecular construction. N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide, often referred to as a dimethyl(methylsulfanyl)methylidene iminium iodide, has emerged as a highly valuable and versatile electrophilic C1 synthon.[1] Its unique reactivity profile allows it to function as a potent formylating or thioformylating equivalent, enabling the construction of critical functional groups and heterocyclic scaffolds that are prevalent in a wide array of pharmacologically active molecules.[2][3] This guide provides an in-depth exploration of its properties, mechanistic underpinnings, and practical applications, complete with detailed protocols for researchers and drug development professionals.

Physicochemical Properties and Handling

Understanding the fundamental properties of a reagent is paramount for its safe and effective use in the laboratory. This compound is a quaternary ammonium compound that is typically a stable, solid material.[1]

Table 1: Physicochemical Properties

PropertyValueReference(s)
CAS Number 29085-13-0[4]
Molecular Formula C₄H₁₀INS[4]
Molecular Weight 231.10 g/mol [5]
Appearance White to yellow or green powder/crystal[4][5]
Melting Point 122-127 °C[6]
SMILES [I-].CS\C=C
InChI Key BPBAGFOLLWBKGJ-UHFFFAOYSA-M
Safety, Storage, and Handling

As with any reactive chemical, proper handling and storage are crucial to ensure safety and reagent integrity.

Table 2: Safety & Handling Information

AspectRecommendationReference(s)
GHS Hazards H318/H319: Causes serious eye damage/irritation.[7]
Signal Word Danger
Precautionary Codes P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Storage Store in a cool (0-10°C), dry, well-ventilated place. Keep container tightly closed under an inert atmosphere (e.g., nitrogen).[6][8] Product can be moisture sensitive.[9]
Personal Protective Equipment (PPE) Safety glasses with side-shields, chemical-resistant gloves, lab coat. Use in a chemical fume hood.[10]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[8]

Core Reactivity and Mechanistic Rationale

The synthetic utility of this compound stems from the electrophilic character of the central carbon atom. The positive charge on the nitrogen atom is delocalized via resonance, rendering the iminium carbon highly susceptible to attack by a wide range of nucleophiles. The methylsulfanyl (-SMe) group is an excellent leaving group, facilitating the transfer of the "C=N" or, after hydrolysis, a formyl (-CHO) moiety.

Causality of Reactivity:

The choice to use this reagent is dictated by its controlled and potent electrophilicity. Unlike more aggressive formylating agents (e.g., Vilsmeier reagent), the reactivity can be modulated by reaction conditions. The methylsulfanyl group is a softer leaving group compared to chloride, which can be advantageous in complex syntheses with sensitive functional groups.

Caption: Resonance structures highlighting the electrophilic carbon (δ+).

Application in Pharmaceutical Synthesis: Heterocycle Construction

Nitrogen-containing heterocycles are arguably the most important structural motifs in medicinal chemistry, forming the core of countless drugs.[11] This reagent is a powerful tool for constructing these rings, particularly pyrimidines, imidazoles, and other diazines, which are key pharmacophores.

The general strategy involves the reaction of a dinucleophile (e.g., an amidine or guanidine) with the electrophilic C1 synthon, followed by cyclization.

G start Dinucleophilic Substrate (e.g., Amidine, Guanidine) step1 Nucleophilic Attack & SMe Elimination start->step1 reagent N,N-Dimethyl-N- (methylsulfanylmethylene)ammonium iodide reagent->step1 intermediate Acyclic Intermediate (e.g., N-Vinylamidine) step1->intermediate step2 Intramolecular Cyclization (Base or Heat Mediated) intermediate->step2 product N-Heterocycle (e.g., Pyrimidine, Imidazole) step2->product

Caption: General workflow for N-heterocycle synthesis.

Protocol: Synthesis of a Substituted Pyrimidine

This protocol describes a representative synthesis of a 4-aminopyrimidine derivative, a common scaffold in kinase inhibitors.

Objective: To synthesize a 4-amino-2-substituted-pyrimidine from a corresponding amidine hydrochloride salt.

Materials:

  • Substituted Amidine Hydrochloride (1.0 eq)

  • This compound (1.2 eq)

  • Sodium Ethoxide (NaOEt) in Ethanol (21 wt% solution, 2.5 eq)

  • Anhydrous Ethanol (EtOH)

  • Standard glassware, magnetic stirrer, reflux condenser, nitrogen inlet

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the substituted amidine hydrochloride (1.0 eq).

  • Base Addition: Add anhydrous ethanol to create a slurry. To this, add the sodium ethoxide solution (2.5 eq) dropwise at room temperature. The use of a strong base like NaOEt is crucial to deprotonate both the amidine hydrochloride salt and the nucleophilic nitrogen for the subsequent reaction. Stir for 30 minutes.

  • Reagent Addition: In a separate flask, dissolve this compound (1.2 eq) in a minimal amount of anhydrous ethanol. Add this solution to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: After cooling to room temperature, quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. This neutralizes the excess base.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times. The choice of solvent depends on the polarity of the final product.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired pyrimidine.

Application as a Formylating Agent

N-formylated compounds are important intermediates in pharmaceutical manufacturing, often serving as precursors for N-methyl groups or other functionalities.[12] While many methods exist, this reagent offers a mild alternative to traditional Vilsmeier-Haack conditions (POCl₃/DMF), which can be harsh for sensitive substrates.[13][14]

Protocol: N-Formylation of a Secondary Amine

Objective: To formylate a secondary amine, such as piperidine, under mild conditions.

Materials:

  • Piperidine (1.0 eq)

  • This compound (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Acetonitrile (ACN)

  • Water

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve the secondary amine (1.0 eq) and this compound (1.1 eq) in acetonitrile.

  • Reaction: Add potassium carbonate (2.0 eq). The K₂CO₃ acts as a mild base to neutralize the HI byproduct and facilitate the reaction. Stir the mixture at room temperature for 2-4 hours. The initial reaction forms an aminal-like intermediate.

  • Hydrolysis: Add water to the reaction mixture and stir vigorously for an additional 1 hour. This step is critical for hydrolyzing the intermediate to the final N-formyl product.

  • Workup & Extraction: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purification: The resulting N-formylpiperidine is often pure enough for subsequent steps, but can be further purified by distillation or chromatography if necessary.

G cluster_protocol N-Formylation Protocol Workflow start Dissolve Amine & Reagent in ACN add_base Add K₂CO₃ Stir at RT (2-4h) start->add_base hydrolysis Add H₂O Stir (1h) add_base->hydrolysis workup Aqueous Workup & Extraction hydrolysis->workup purify Dry & Concentrate (Purify if needed) workup->purify end N-Formyl Product purify->end

Caption: Step-by-step workflow for N-formylation of a secondary amine.

Concluding Remarks for the Practicing Scientist

This compound is a testament to the power of reagent design in modern organic synthesis. Its reliability, predictable reactivity, and operational simplicity make it an indispensable tool for the construction of complex pharmaceutical targets. By functioning as a potent electrophilic C1 building block, it provides a strategic advantage in the synthesis of nitrogen-containing heterocycles and in the mild formylation of amine substrates. Mastery of its application, grounded in a solid understanding of its mechanistic principles, empowers chemists to streamline synthetic routes and accelerate the drug discovery process.

References

  • Chem-Impex International. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound 95%.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: (N,N-Dimethyl)methyleneammonium iodide.
  • MilliporeSigma. (2020). Safety Data Sheet.
  • Chem-Impex International. (n.d.). This compound.
  • Ossila. (2022). SAFETY DATA SHEET: Methylammonium Iodide.
  • CymitQuimica. (n.d.). This compound.
  • Guidechem. (n.d.). This compound 29085-13-0 wiki.
  • Wang, Q., et al. (n.d.). Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes. Nature Communications.
  • TCI Chemicals. (n.d.). This compound.
  • Driver, T. G. (2025). Synthesis of N-Heterocycles and Thiocines via Electrophilic Divalent Reactive Intermediates. University of Illinois at Chicago.
  • Chemdad. (n.d.). This compound.
  • D'Urso, A., et al. (2016). The Formylation of N,N‑Dimethylcorroles. ACS Omega.
  • ResearchGate. (n.d.). The Formylation of N,N-Dimethylcorroles | Request PDF.
  • ResearchGate. (2009). Facile and highly efficient N-formylation of amines using a catalytic amount of iodine under solvent-free conditions.
  • MDPI. (2017). Synthesis of Nitrogen Heterocycles Using Samarium(II) Iodide.

Sources

Application Notes and Protocols for N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide

Author: BenchChem Technical Support Team. Date: January 2026

Document Version: 1.0

Abstract

N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide (CAS 29085-13-0) is a versatile and reactive thioiminium salt, structurally analogous to a Vilsmeier reagent.[1][2] This crystalline solid serves as a powerful electrophile in organic synthesis, primarily enabling the introduction of a dimethylaminomethylene group onto nucleophilic substrates. Its principal applications lie in the construction of heterocyclic frameworks, such as pyrimidines and other N-heterocycles, which are foundational structures in medicinal chemistry and drug development.[3][4] Additionally, it functions as an effective reagent for the iodination of alcohols. This document provides a comprehensive guide for researchers, detailing the reagent's properties, core mechanisms, safety protocols, and step-by-step application procedures.

Introduction and Physicochemical Properties

This compound, also known as N,N-Dimethyl-N-(methylsulfanylmethylene)iminium Iodide, is a stable, yet highly reactive, quaternary ammonium compound.[5] Unlike many related Vilsmeier-type reagents which are often prepared in situ and are sensitive to moisture, this reagent is a readily weighable, solid material, simplifying its handling in experimental setups.[1][2] Its reactivity stems from the electrophilic carbon atom situated between the nitrogen and sulfur, which readily reacts with a wide range of nucleophiles. The methylthio group serves as an excellent leaving group, facilitating subsequent transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 29085-13-0[6]
Molecular Formula C₄H₁₀INS[6][7]
Molecular Weight 231.10 g/mol [6]
Appearance White to yellow crystalline powder[5][7]
Melting Point 122-127 °C[6]
Solubility Insoluble in diethyl ether.[1][2]
Storage Store at 2-8 °C under an inert gas.[7]
Synonyms N,N-Dimethyl-N-(methylsulfanylmethylene)iminium Iodide[5]

Core Mechanism of Action: Electrophilic Activation

The primary utility of this compound lies in its function as an electrophilic building block. It reacts with nucleophiles (Nu⁻) at the central carbon atom. This initial addition is followed by the elimination of the stable methylthiol (CH₃SH) or its conjugate base, effectively transferring a dimethylaminomethylene (=CH-N(CH₃)₂) group to the nucleophile. This intermediate, an enamine or a related vinylogous system, is then primed for further intramolecular or intermolecular reactions, most notably cyclization to form heterocyclic rings.

Mechanism_of_Action Reagent [(CH₃)₂N=CH-SCH₃]⁺ I⁻ Intermediate Nu-CH(SCH₃)-N(CH₃)₂ Nucleophile Nucleophile (Nu-H) Nucleophile->Reagent 1. Nucleophilic Attack Enamine Nu-CH=N⁺(CH₃)₂ (Enammonium Intermediate) Intermediate->Enamine 2. Elimination of CH₃S⁻ Product Nu-CHO (After Hydrolysis) Enamine->Product 3a. Hydrolysis Cyclization Intramolecular Cyclization Enamine->Cyclization 3b. Reaction with second nucleophile Heterocycle Heterocycle Cyclization->Heterocycle

Caption: General mechanism of this compound with nucleophiles.

Safety and Handling

As a reactive chemical agent, proper safety precautions are mandatory when handling this compound.

  • Hazard Identification: The compound is classified as causing serious eye damage or irritation (H318/H319) and skin irritation.[6] All contact with eyes and skin should be strictly avoided.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles conforming to EN166, nitrile gloves, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood.

  • Handling: Avoid creating dust. Use spark-proof tools and ensure the reagent is handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.

  • Storage: Keep the container tightly closed and store in a refrigerator at the recommended temperature (2-8 °C).[7]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Application Protocol 1: Synthesis of Pyrimidine Derivatives

This protocol describes a general procedure for the synthesis of a pyrimidine ring, a core structure in many pharmaceuticals. The reaction involves the condensation of a 1,3-dicarbonyl compound with a suitable N-C-N binucleophile (like urea or thiourea) using the title reagent as a key activating agent to form the crucial enaminone intermediate.

Rationale: The reaction proceeds via the initial formation of a reactive enaminone from the 1,3-dicarbonyl compound and the title reagent. This intermediate then undergoes a cyclocondensation reaction with urea or thiourea. This method provides a direct and efficient route to substituted pyrimidines under controlled conditions.[3][8][9]

Pyrimidine_Synthesis_Workflow Start Start: Assemble Reactants Step1 Dissolve 1,3-dicarbonyl and base (e.g., NaH) in anhydrous solvent (THF). Start->Step1 Step2 Add N,N-Dimethyl-N-(methylsulfanylmethylene) ammonium iodide portion-wise at 0 °C. Step1->Step2 Step3 Stir at room temperature to form enaminone intermediate. Step2->Step3 Step4 Add N-C-N binucleophile (e.g., Thiourea) and heat to reflux. Step3->Step4 Step5 Monitor reaction by TLC until completion. Step4->Step5 Workup Aqueous workup and extraction. Step5->Workup Purify Purify by column chromatography or recrystallization. Workup->Purify End End: Isolated Pyrimidine Product Purify->End

Caption: Workflow for the synthesis of pyrimidines using the title reagent.

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

  • This compound

  • Thiourea or Urea

  • Strong base (e.g., Sodium hydride, 60% dispersion in mineral oil)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the 1,3-dicarbonyl compound (1.0 eq.).

  • Deprotonation: Dissolve the starting material in anhydrous THF. Cool the flask to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Enaminone Formation: To the resulting solution, add this compound (1.1 eq.) in several small portions, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The formation of the enaminone intermediate can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: Once the intermediate formation is complete, add thiourea (1.2 eq.) to the flask.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 66 °C for THF). Maintain reflux for 6-12 hours, monitoring the reaction progress by TLC.

  • Quenching: After the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the desired pyrimidine derivative.

Application Protocol 2: Iodination of Alcohols

This reagent can also be utilized for the conversion of alcohols to alkyl iodides, a fundamental transformation in organic synthesis.

Rationale: The reagent acts as an activating agent for the alcohol, and the iodide counter-ion serves as the nucleophile in the subsequent substitution reaction. The use of imidazole as a co-catalyst facilitates the process.

Table 2: Typical Reaction Conditions for Iodination of an Alcohol

ParameterValue / ReagentMolar Equiv.
Substrate Primary or Secondary Alcohol1.0
Iodinating Reagent This compound1.5
Catalyst Imidazole0.5
Solvent Toluene-
Temperature 85 °C-
Reaction Time 90 minutes-

Step-by-Step Procedure:

  • Setup: In a round-bottom flask, dissolve the alcohol substrate (e.g., 2-(4-methylphenyl)ethanol, 1.0 eq.) in toluene.

  • Heating: Heat the solution to 85 °C with stirring.

  • Addition of Reagents: Add this compound (1.5 eq.) and imidazole (0.5 eq.) to the heated solution.

  • Reaction: Maintain the mixture at 85 °C and stir for 90 minutes. Monitor the reaction's progress by TLC.

  • Workup: After completion, cool the reaction to room temperature.

  • Purification: Concentrate the reaction mixture in vacuo. Purify the resulting crude product by flash chromatography on silica gel to afford the corresponding alkyl iodide.

References

  • e-EROS Encyclopedia of Reagents for Organic Synthesis | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • e-EROS Encyclopedia of Reagents for Organic Synthesis. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. (2023, September 2). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis of pyrimidine derivatives under solvent-free conditions. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. (2022). PMC. Retrieved January 17, 2026, from [Link]

  • Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols, 2(8), 2018–2023. [Link]

  • Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes. (2018). Nature Communications. Retrieved January 17, 2026, from [Link]

  • Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. (2022). PMC. Retrieved January 17, 2026, from [Link]

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Application Notes and Protocols for the Reaction of N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium Iodide with Sterically Hindered Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Approach to α-Formylation and Related Transformations

In the landscape of synthetic organic chemistry, the selective functionalization of carbonyl compounds remains a cornerstone of molecular architecture. The introduction of a formyl group or its synthetic equivalent at the α-position of a ketone is a particularly valuable transformation, yielding versatile α,β-unsaturated aldehydes and ketones that are key building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals.[1][2] However, the application of classical formylation methods to sterically hindered ketones is often fraught with challenges, including low yields, competing side reactions, and the need for harsh reaction conditions.[3][4]

This document provides a comprehensive guide to the use of N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide, a stable and reactive thioiminium salt, for the effective reaction with sterically hindered ketones.[5][6][7] While structurally similar to the well-known Eschenmoser's salt, this reagent offers a unique reactivity profile that can be harnessed for challenging substrates.[8][9] We will delve into the mechanistic underpinnings of this reaction, provide detailed application notes to navigate the complexities of substrate scope and reaction optimization, and present a robust, step-by-step protocol for researchers, scientists, and drug development professionals.

Mechanistic Insights: The Reaction Pathway

The reaction of this compound with a ketone proceeds through a multi-step mechanism initiated by the formation of an enolate or enol ether under basic or acidic conditions, respectively. The electrophilic thioiminium salt then readily reacts with the nucleophilic enolate.

The key steps of the proposed mechanism are as follows:

  • Enolate Formation: In the presence of a suitable base (e.g., a non-nucleophilic amine like triethylamine or DBU), the sterically hindered ketone is deprotonated to form the corresponding enolate. The choice of base and reaction conditions is critical to control the regioselectivity of enolate formation.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbon of the this compound. This step forms a transient α-adduct.

  • Elimination of Dimethylamine: The intermediate adduct undergoes elimination of dimethylamine to yield an α-(methylthio)methylene ketone.

  • Hydrolysis to the α-Formyl Ketone or α,β-Unsaturated Aldehyde: Subsequent workup with aqueous acid or base can lead to different products. Acidic hydrolysis of the α-(methylthio)methylene ketone can yield the corresponding α-formyl ketone, which may exist in equilibrium with its enol tautomer. Under certain conditions, further elimination can occur to produce the thermodynamically stable α,β-unsaturated aldehyde.

Figure 1: Proposed reaction mechanism.

Application Notes: Navigating the Reaction with Sterically Hindered Substrates

The successful application of this compound to sterically hindered ketones requires careful consideration of several experimental parameters.

Substrate Scope and Limitations

This methodology is particularly advantageous for ketones where traditional formylation methods fail due to steric hindrance around the α-carbon.

Substrate TypeExpected ReactivityNotes
Di- and Tri-substituted α-Carbons Good to ModerateThe degree of substitution will influence the rate of enolate formation. Stronger bases or longer reaction times may be necessary.
Cyclic Ketones (e.g., camphor derivatives) GoodRing strain can influence enolate geometry and subsequent reactivity.
Ketones with Bulky α-Substituents (e.g., tert-butyl groups) Moderate to LowExtreme steric bulk may necessitate higher temperatures and carefully optimized stoichiometry.
Enolizable Aldehydes Not RecommendedProne to self-condensation and other side reactions under basic conditions.
Optimization of Reaction Conditions

The following table summarizes key reaction parameters and their impact on the reaction outcome.

ParameterRecommended RangeEffect on Reaction
Solvent Aprotic solvents (e.g., Dichloromethane, THF, Acetonitrile)Dichloromethane is a good starting point due to its inertness and ability to dissolve the reactants.
Base Non-nucleophilic amines (e.g., Triethylamine, DBU)Stoichiometric amounts are typically required to drive enolate formation.
Temperature 0 °C to refluxInitial addition of the reagent at lower temperatures can help control exothermicity. Reaction may require heating to proceed at a reasonable rate with hindered substrates.
Stoichiometry 1.1 - 1.5 equivalents of the thioiminium saltA slight excess of the reagent ensures complete conversion of the ketone.
Reaction Time 2 - 24 hoursMonitor reaction progress by TLC or LC-MS to determine the optimal reaction time.
Troubleshooting Common Issues
  • Low Conversion: Increase the reaction temperature, prolong the reaction time, or consider a stronger non-nucleophilic base. Ensure the thioiminium salt is of high purity and handled under anhydrous conditions.

  • Formation of Side Products: If self-condensation of the ketone is observed, consider adding the base slowly at a lower temperature. If the dimethylaminomethylated product is isolated, this suggests incomplete elimination. A more vigorous workup or a final heating step may be required.

  • Difficulty with Workup: The dimethylamine byproduct can sometimes complicate extraction. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the amine, facilitating its removal into the aqueous phase.

Experimental Protocol: Synthesis of an α,β-Unsaturated Aldehyde from a Sterically Hindered Ketone

This protocol provides a general procedure for the reaction of a sterically hindered ketone with this compound.

Materials and Reagents
  • Sterically hindered ketone (1.0 eq)

  • This compound (1.2 eq)[10][11]

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Reaction Procedure

Figure 2: Experimental workflow diagram.

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add the sterically hindered ketone (1.0 eq). Dissolve the ketone in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (1.5 eq) to the solution at room temperature.

  • Addition of Thioiminium Salt: Cool the reaction mixture to 0 °C using an ice bath. Slowly add this compound (1.2 eq) portion-wise over 10-15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. If the reaction is sluggish, it may be gently heated to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of 1M HCl. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Conclusion

This compound is a valuable reagent for the functionalization of sterically hindered ketones. A thorough understanding of the reaction mechanism and careful optimization of reaction conditions are paramount to achieving high yields and selectivity. The protocols and application notes provided herein serve as a comprehensive guide for researchers to successfully employ this methodology in their synthetic endeavors, paving the way for the efficient construction of complex molecular architectures.

References

  • Ellwood, A. R., & Porter, M. J. (2009). Selective Conversion of Alcohols into Alkyl Iodides Using a Thioiminium Salt. The Journal of Organic Chemistry, 74(20), 7982–7985. [Link]

  • RSC Publishing. (n.d.). Synthesis of α,β-unsaturated ketones from alkynes and aldehydes over Hβ zeolite under solvent-free conditions. RSC Advances. [Link]

  • Grounds, H., Ermanis, K., Newgas, S. A., & Porter, M. J. (2017). Conversion of Alcohols to Phosphorothiolates Using a Thioiminium Salt as Coupling Agent. The Journal of Organic Chemistry, 82(23), 12735–12739. [Link]

  • Chemistry LibreTexts. (2021, July 31). 17.6: α,β-Unsaturated Aldehydes and Ketones. [Link]

  • ACS Publications. (n.d.). Selective Conversion of Alcohols into Alkyl Iodides Using a Thioiminium Salt. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry II. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. [Link]

  • Química Organica.org. (n.d.). Synthesis of alpha, beta-unsaturated carbonyls. [Link]

  • Figshare. (2016). Selective Conversion of Alcohols into Alkyl Iodides Using a Thioiminium Salt. [Link]

  • Wikipedia. (n.d.). Eschenmoser's salt. [Link]

  • PubMed. (n.d.). Selective conversion of alcohols into alkyl iodides using a thioiminium salt. [Link]

  • Organic Chemistry. (2023, April 19). Eschenmoser Salt Dimethylaminomethylating Reaction Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. [Link]

  • ResearchGate. (n.d.). Direct Deoxygenative Formylation of Ketones with Titanium. [Link]

  • ResearchGate. (n.d.). Eschenmoser's salt. [Link]

  • ResearchGate. (n.d.). Development of Oxidative Formylation and Ketonylation Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). First General Method for Direct Formylation of Kinetically-Generated Ketone Enolates. [Link]

  • ResearchGate. (n.d.). The formylation of ketones. [Link]

  • OiPub. (n.d.). Addition of eschenmoser's salt to ketone, ester, & lactone enolates. A convenient synthesis of a-methylene carbonyls via mannich intermediates. [Link]

  • Wikipedia. (n.d.). Eschenmoser fragmentation. [Link]

  • RUA. (n.d.). The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection. [Link]

  • Scite. (n.d.). The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection. [Link]

  • ACS Publications. (n.d.). Performed Mannich salts: a facile preparation of dimethyl(methylene)ammonium iodide. The Journal of Organic Chemistry. [Link]

  • Google Patents. (n.d.).
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  • ChemRxiv. (n.d.). N-formylation of amino acid esters and peptides via peroxide mediated decarboxylative C-N coupling with α-keto acids. [Link]

  • ResearchGate. (n.d.). Conformational analysis of N,N,N-Trimethyl-(3,3-dimethylbutyl)ammonium iodide by NMR spectroscopy: A sterically hindered trans-standard. [Link]

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Application Notes and Protocols: Synthesis of Alkenes from Aldehydes via a Two-Step Olefination Strategy Utilizing N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium Iodide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Approach to Olefination

The transformation of a carbonyl group into a carbon-carbon double bond is a cornerstone of organic synthesis, pivotal in the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials. While classic methods like the Wittig and Horner-Wadsworth-Emmons reactions are foundational, the development of novel olefination strategies remains a significant pursuit, aiming for milder conditions, broader substrate scope, and unique reactivity. This document details a two-step protocol for the synthesis of alkenes from aldehydes, proceeding through a vinyl sulfide intermediate generated with the aid of N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide.

This methodology offers an alternative to traditional ylide-based chemistry and is predicated on a plausible, though less commonly cited, pathway. The strategy involves an initial condensation to form a stable vinyl sulfide, which is then subjected to reductive desulfurization to yield the final alkene. This approach allows for the isolation of the intermediate, offering a degree of modularity to the synthesis.

The Two-Step Olefination Pathway: A Strategic Overview

The overall transformation can be visualized as a two-stage process. The initial step involves the reaction of an aldehyde with this compound to furnish a vinyl sulfide. This is followed by a reductive cleavage of the carbon-sulfur bonds to generate the target alkene.

G Aldehyde Aldehyde VinylSulfide Vinyl Sulfide Intermediate Aldehyde->VinylSulfide Step 1: Condensation with this compound Alkene Alkene Product VinylSulfide->Alkene Step 2: Reductive Desulfurization

Figure 1. A high-level overview of the two-step alkene synthesis.

Part 1: Synthesis of the Vinyl Sulfide Intermediate

The first stage of this olefination protocol involves the formation of a vinyl sulfide from the starting aldehyde. This compound serves as a reactive C1 electrophile that, upon reaction with a suitable nucleophile derived from the aldehyde, can lead to the formation of the vinyl sulfide.

Proposed Mechanism of Vinyl Sulfide Formation

While direct literature detailing this specific transformation is sparse, a plausible mechanistic pathway can be proposed. The reaction likely proceeds through the formation of an enolate or a related nucleophilic species from the aldehyde, which then attacks the electrophilic carbon of the this compound. Subsequent elimination of dimethylamine and methyl mercaptan would generate the vinyl sulfide.

G cluster_0 Proposed Mechanism for Vinyl Sulfide Formation Aldehyde Aldehyde (R-CH2-CHO) Enolate Enolate Intermediate Aldehyde->Enolate Base Adduct Initial Adduct Enolate->Adduct Reagent This compound Reagent->Adduct Elim1 Elimination of Dimethylamine Adduct->Elim1 Intermediate α-(methylsulfanyl) enamine Elim1->Intermediate VinylSulfide Vinyl Sulfide Intermediate->VinylSulfide Elimination of Methyl Mercaptan

Figure 2. A proposed mechanistic pathway for the formation of a vinyl sulfide intermediate.

Part 2: Reductive Desulfurization to the Alkene

The second, and often well-documented, stage is the reductive cleavage of the C-S bonds of the vinyl sulfide to afford the final alkene. A variety of methods exist for this transformation, with the choice of reagent often depending on the substrate and desired functional group tolerance.

Common Methods for Reductive Desulfurization
Reagent/SystemTypical ConditionsNotes
Raney Nickel EtOH or MeOH, refluxA classic and effective method, but can sometimes affect other reducible functional groups.
Nickel Boride (Ni2B) NaBH4, NiCl2, MeOHA milder alternative to Raney Nickel, generated in situ.
Lithium in Ethylamine Li, EtNH2A powerful reducing system, suitable for robust substrates.
Samarium(II) Iodide SmI2, THF, HMPAA single-electron transfer reagent, often used for more sensitive substrates.
Experimental Protocol: Reductive Desulfurization using Nickel Boride

This protocol provides a general procedure for the reductive desulfurization of a vinyl sulfide to the corresponding alkene using nickel boride, a milder and often more selective alternative to Raney Nickel.

Materials:

  • Vinyl sulfide intermediate

  • Anhydrous Methanol (MeOH)

  • Nickel(II) chloride hexahydrate (NiCl2·6H2O)

  • Sodium borohydride (NaBH4)

  • Dichloromethane (DCM) or Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the vinyl sulfide (1.0 eq) in anhydrous methanol (approximately 0.1 M concentration).

  • Addition of Nickel Salt: To the stirred solution, add nickel(II) chloride hexahydrate (4.0 eq). The solution will likely turn green.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (6.0 eq) portion-wise to the cooled, stirred mixture. Caution: Hydrogen gas is evolved; ensure adequate ventilation. The reaction mixture will turn black as nickel boride is formed.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane or diethyl ether (3 x volume of MeOH).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel to afford the pure alkene.

Causality Behind Experimental Choices

  • Choice of Nickel Boride: Nickel boride is generated in situ from NiCl2 and NaBH4. It is a less pyrophoric and often more chemoselective reducing agent for desulfurization compared to Raney Nickel, preserving many other functional groups.

  • Methanol as Solvent: Methanol is a common solvent for nickel boride reductions as it is polar enough to dissolve the nickel salt and the borohydride.

  • Excess Reductant: An excess of both NiCl2 and NaBH4 is used to ensure the complete conversion of the vinyl sulfide to the alkene.

  • Portion-wise Addition of NaBH4 at 0 °C: The reaction between NiCl2 and NaBH4 is exothermic and produces hydrogen gas. Slow, portion-wise addition at a reduced temperature helps to control the reaction rate and gas evolution.

  • Aqueous Workup: The aqueous workup with sodium bicarbonate neutralizes any acidic byproducts and helps to remove inorganic salts.

Conclusion

The synthesis of alkenes from aldehydes using this compound via a two-step sequence involving a vinyl sulfide intermediate presents a viable alternative to traditional olefination methods. While the initial vinyl sulfide formation step requires further investigation to establish a robust, general protocol, the subsequent reductive desulfurization is a well-established and reliable transformation. This modular approach offers flexibility and may be advantageous in certain synthetic contexts, particularly when a milder, non-ylide-based method is desired. Researchers are encouraged to explore the scope and limitations of the initial condensation step to fully realize the potential of this olefination strategy.

References

  • Thioacetal Synthesis: Organic Chemistry Portal. Synthesis of thioacetals. [Link]

  • Reductive Desulfurization: Organic Chemistry Portal. Desulfurization. [Link]

  • Vinyl Sulfide Synthesis: Organic Chemistry Portal. Synthesis of vinyl sulfides. [Link]

  • Ketene Thioacetals in Synthesis: ResearchGate. Ketene dithioacetals in Organic Synthesis. [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide (CAS 29085-13-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the optimal use and handling of this versatile thioiminium salt. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring both efficiency and success in your synthetic endeavors.

Introduction to a Versatile Reagent

This compound, an analogue of the classic Eschenmoser's salt, is a powerful and stable electrophilic reagent. Its primary utility lies in its ability to act as a potent aminomethylating or methylating agent. Unlike its parent compound, the presence of the methylsulfanyl group offers unique reactivity and stability profiles, making it particularly effective for a range of transformations, including the conversion of alcohols to alkyl iodides under neutral conditions.[1] This guide will help you navigate the nuances of its application to achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a stable, crystalline thioiminium salt.[1] Structurally, it is an analogue of Eschenmoser's salt where an oxygen atom is replaced by a sulfur atom. This substitution enhances its utility in specific synthetic contexts.

Its primary applications include:

  • Conversion of Alcohols to Alkyl Iodides: It provides an efficient method for converting primary and secondary alcohols into their corresponding iodides under neutral conditions, which is advantageous for substrates with acid-sensitive functional groups.[1]

  • Methylating Agent: It can serve as a methylating agent in various organic syntheses.[2]

  • Phase Transfer Catalyst: This salt has applications as a phase transfer catalyst, improving reaction efficiency between immiscible phases.[2]

  • Mannich-type Reactions: Like its parent compound, it is a potent electrophile for Mannich-type reactions, enabling the introduction of a dimethylaminomethyl group onto a nucleophilic substrate.

Q2: How should I properly handle and store this reagent?

Proper handling and storage are critical to maintain the reagent's integrity and ensure reproducible results.

  • Storage: The reagent should be stored at 0-10°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light and moisture.[3] While the solid is stable for months under proper conditions, it is hygroscopic, and exposure to atmospheric moisture can lead to degradation.[1][4]

  • Handling: Use this reagent in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as it can cause serious eye irritation.[5][6] Avoid inhalation of dust. For transfers, especially on a larger scale, working in a glove bag or glovebox is recommended to minimize exposure to air and moisture.[4]

Q3: My reagent has a yellow or brownish tint. Is it still usable?

A white to faint yellow crystalline appearance is indicative of high purity.[7] Discoloration (e.g., yellow to orange or brown) suggests potential decomposition.[3][4] Decomposition can introduce impurities that may lead to unexpected side reactions and lower yields. For reactions that are sensitive to impurities, it is highly recommended to use a pure, colorless reagent. If your reagent is significantly discolored, purification by sublimation or recrystallization may be necessary before use.[4]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis and application of this compound.

Issue 1: Low Yield in Alcohol to Iodide Conversion

Potential Cause A: Suboptimal Reaction Temperature

  • Explanation: The reaction rate is temperature-dependent. For the conversion of primary and secondary alcohols to iodides, pre-heating the alcohol solution before the addition of the thioiminium salt can be crucial for efficient conversion and to minimize the formation of formate byproducts.[1]

  • Troubleshooting Steps:

    • In a typical procedure, heat the solution of the alcohol in a suitable solvent (e.g., toluene) to 85°C.[1]

    • Once the solution is at temperature, add the this compound and any additives (like imidazole) to the hot solution.[1]

    • Maintain the reaction at this temperature and monitor its progress by TLC or GC-MS.

Potential Cause B: Inappropriate Substrate

  • Explanation: The reactivity of the alcohol substrate plays a significant role. Primary alcohols react more readily than secondary alcohols, and tertiary alcohols are generally unreactive under these conditions.[1] This selectivity can be exploited synthetically.

  • Troubleshooting Steps:

    • For secondary alcohols, expect longer reaction times or the need for a higher stoichiometry of the reagent compared to primary alcohols.[1]

    • If attempting to react a tertiary alcohol, this reagent is not suitable. Consider alternative methods for iodide formation.

    • For allylic alcohols, the reaction can often be performed at a lower temperature.[1]

Potential Cause C: Presence of Water

  • Explanation: Although the reaction is performed under neutral conditions, the thioiminium salt is moisture-sensitive. Water can hydrolyze the reagent, reducing its effective concentration and leading to lower yields.

  • Troubleshooting Steps:

    • Ensure all glassware is thoroughly oven-dried or flame-dried before use.

    • Use anhydrous solvents.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

Issue 2: Incomplete Reaction or Formation of Side Products in Mannich-type Reactions

Potential Cause A: Incorrect Choice of Base or Solvent

  • Explanation: The choice of solvent and base is critical in reactions with carbon nucleophiles, such as enolates. Polar aprotic solvents like DMF or acetonitrile generally favor the desired coupling reaction. The basicity and nucleophilicity of the base can also influence the reaction pathway, potentially leading to side reactions like elimination.[5]

  • Troubleshooting Steps:

    • Solvent Selection: For Eschenmoser-type couplings, polar aprotic solvents such as DMF or MeCN are often preferred.[5][6]

    • Base Selection: Use a non-nucleophilic base (e.g., a hindered amine base like DBU or DIPEA) to generate the nucleophile. In some cases, running the reaction without a base, if the nucleophile is pre-formed (e.g., a silyl enol ether), can be advantageous.[4]

    • Minimize Base Concentration: Use the minimum effective concentration of the base to avoid base-catalyzed side reactions.[4]

Potential Cause B: Competing Reaction Pathways

  • Explanation: When using certain substrates, such as primary thioamides, alternative reaction pathways can compete with the desired reaction. These can include the Hantzsch thiazole synthesis or elimination to form a nitrile.[4][5] The balance between these pathways is influenced by the acidity of the intermediates and the reaction conditions.[5]

  • Troubleshooting Steps:

    • Lower Reaction Temperature: Decreasing the reaction temperature can often suppress the rate of competing side reactions.[4]

    • Optimize Stoichiometry: Carefully control the stoichiometry of the reactants and base.

    • Analyze Byproducts: Isolate and characterize major byproducts to understand the competing reaction pathway, which can provide clues for further optimization.

Reaction Optimization Parameters

Systematic optimization of reaction conditions is key to achieving high yields and purity. The following table summarizes key parameters and their typical impact on reactions involving this compound, based on studies of its parent compound and related reactions.[8]

ParameterVariableRationale & Impact on Outcome
Temperature -20°C to 100°CLower temperatures can increase selectivity and reduce side reactions. Higher temperatures increase reaction rates but may lead to decomposition or byproduct formation.[1][4]
Solvent Toluene, THF, Acetonitrile (MeCN), DMFSolvent polarity can significantly affect reaction rates and pathways. Polar aprotic solvents like MeCN and DMF are common for Mannich-type reactions.[5][6] Less polar solvents like toluene are effective for alcohol-to-iodide conversions.[1]
Base Imidazole, NaHCO₃, DBU, DIPEA, or no baseA weak base like imidazole can act as a catalyst in alcohol iodination.[1] For C-C bond formation, a non-nucleophilic base is often required to generate the nucleophile without competing in the reaction.[4]
Stoichiometry 1.0 to 2.0 equivalentsUsing a slight excess of the thioiminium salt can drive the reaction to completion, but a large excess may lead to purification challenges and side reactions.[8]
Atmosphere Air vs. Inert (N₂ or Ar)Due to the hygroscopic nature of the salt, an inert atmosphere is strongly recommended to prevent hydrolysis and ensure reproducibility.[4]

Experimental Protocols & Methodologies

Protocol 1: Synthesis of this compound

While several methods exist for the synthesis of the parent Eschenmoser's salt, a common approach involves the reaction of an amine precursor with an iodide source.[4] An analogous procedure can be applied for the thio-variant.

Materials:

  • N,N-Dimethylthioformamide

  • Methyl Iodide

  • Anhydrous Diethyl Ether

  • Anhydrous Acetonitrile

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve N,N-dimethylthioformamide (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add methyl iodide (3.0 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. A precipitate may form.

  • Add anhydrous diethyl ether to the mixture to ensure complete precipitation of the product.

  • Collect the solid product by filtration under a nitrogen atmosphere using a Schlenk filter.

  • Wash the solid with copious amounts of anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the product under high vacuum to obtain this compound as a crystalline solid.

Protocol 2: General Procedure for Conversion of a Primary Alcohol to an Alkyl Iodide

This protocol is adapted from the work of Ellwood and Porter.[1]

Materials:

  • Primary Alcohol

  • This compound

  • Imidazole

  • Anhydrous Toluene

Procedure:

  • To a solution of the primary alcohol (1.0 eq) in anhydrous toluene, add imidazole (0.5 eq).

  • Heat the mixture to 85°C.

  • Add this compound (1.5 eq) in one portion to the hot solution.

  • Stir the reaction mixture at 85°C and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture in vacuo.

  • The crude product can then be purified by flash chromatography on silica gel to afford the pure alkyl iodide.[1]

Mechanistic Insights & Visualizations

Understanding the underlying reaction mechanisms is crucial for rational troubleshooting and optimization.

Mechanism: Conversion of Alcohol to Alkyl Iodide

The reaction proceeds via the initial activation of the alcohol by the electrophilic thioiminium salt. The iodide counter-ion then acts as a nucleophile in an Sₙ2 displacement.

Troubleshooting_Flow start Low Yield Observed check_reagent Check Reagent Quality (Color, Age) start->check_reagent purify_reagent Purify or Replace Reagent check_reagent->purify_reagent Discolored/ Old check_conditions Review Reaction Conditions (Anhydrous? Temp?) check_reagent->check_conditions Looks Good purify_reagent->check_conditions optimize_temp Optimize Temperature check_conditions->optimize_temp Temp Suboptimal dry_system Ensure Anhydrous Conditions check_conditions->dry_system Moisture Possible check_substrate Is Substrate Suitable? (e.g., 1° vs 2° Alcohol) check_conditions->check_substrate OK optimize_temp->check_substrate dry_system->check_substrate modify_conditions Modify Conditions (Longer time, More reagent) check_substrate->modify_conditions Less Reactive end Improved Yield check_substrate->end Suitable modify_conditions->end

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Ellwood, A. R., & Porter, M. J. (2009). Selective Conversion of Alcohols into Alkyl Iodides Using a Thioiminium Salt. The Journal of Organic Chemistry, 74(20), 7982–7985. [Link]

  • Schreiber, J., Maag, H., Hashimoto, N., & Eschenmoser, A. (1971). Dimethyl(methylene)ammonium Iodide. Angewandte Chemie International Edition in English, 10(5), 330-331. [Link]

  • Wikipedia. (n.d.). Eschenmoser's salt. Retrieved January 17, 2026, from [Link]

  • Pospíšil, J., et al. (2023). Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? Beilstein Journal of Organic Chemistry, 19, 808–818. [Link]

  • Chemdad Co. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Trialkylammonium Salt Degradation: Implications for Methylation and Cross-coupling - Supplementary Information. Retrieved January 17, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2-methylbenzyldimethylamine. Retrieved January 17, 2026, from [Link]

  • de la Torre, V. G., et al. (2022). The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection. Angewandte Chemie International Edition, 62(1), e202212933. [Link]

Sources

Technical Support Center: Troubleshooting Failed Reactions with N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium Iodide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during its use in chemical synthesis. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction mechanisms to empower you to resolve experimental challenges effectively.

Introduction to this compound

This compound is a versatile and highly reactive reagent, primarily utilized for the synthesis of formamidines and guanidines through the guanylation of primary and secondary amines. Its electrophilic nature makes it an excellent tool for introducing a formimidoyl group. However, its reactivity also necessitates careful handling and optimization of reaction conditions to avoid common pitfalls such as low yields, incomplete conversion, and the formation of unwanted side products.

This guide provides a structured approach to troubleshooting, organized by common problems encountered in the laboratory. Each section presents a specific issue, its potential causes, and actionable solutions grounded in the reaction mechanism.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and stability of this compound?

A1: this compound is typically a white to yellow or sometimes greenish crystalline powder.[1] It is sensitive to moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8 °C) to prevent degradation.[2] Exposure to atmospheric moisture can lead to hydrolysis, which will deactivate the reagent.

Q2: What are the primary applications of this compound?

A2: This reagent is predominantly used for the synthesis of N,N-disubstituted formamidines from primary and secondary amines. It also serves as a key intermediate in the synthesis of more complex molecules, including guanidines, and can be used as a methylating agent under certain conditions.[2]

Q3: What safety precautions should be taken when handling this reagent?

A3: this compound is a hazardous substance that can cause serious eye damage and skin irritation. Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of the powder. In case of contact with eyes, rinse immediately and thoroughly with water and seek medical attention.

Troubleshooting Guide

Problem 1: Low or No Product Yield

A low or complete lack of product is one of the most common issues. The underlying cause often relates to the reactivity of the starting materials or the integrity of the reagent.

Possible Cause 1.1: Deactivated Reagent

  • Causality: this compound is highly susceptible to hydrolysis. If the reagent has been improperly stored or handled, it will react with atmospheric moisture, rendering it inactive.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Always use a fresh bottle of the reagent or one that has been stored under stringent anhydrous conditions.

    • Perform a Quick Quality Check: A simple proton NMR can be used to check the integrity of the reagent. The presence of signals corresponding to dimethylformamide or other hydrolysis byproducts indicates degradation.

    • Ensure Anhydrous Reaction Conditions: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (nitrogen or argon).

Possible Cause 1.2: Poor Nucleophilicity of the Amine

  • Causality: The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the reagent. Amines with low nucleophilicity, such as those bearing strong electron-withdrawing groups or significant steric hindrance, will react slowly or not at all. The nucleophilicity of amines generally follows the trend: secondary > primary > ammonia.[3]

  • Troubleshooting Steps:

    • Increase Reaction Temperature: For less reactive amines, increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed. Monitor the reaction closely for potential decomposition of starting materials or products at elevated temperatures.

    • Extend Reaction Time: Some reactions with weakly nucleophilic amines may require significantly longer reaction times to achieve a reasonable conversion.

    • Use a Stronger, Non-Nucleophilic Base: The addition of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), can deprotonate the amine, increasing its nucleophilicity. This is particularly useful for amine salts.

    • Consider an Alternative Reagent: If the amine is exceptionally hindered or electronically deactivated, an alternative guanylating agent with higher reactivity may be necessary.

Reaction Mechanism: Formamidine Synthesis

formamidine_synthesis reagent N,N-Dimethyl-N- (methylsulfanylmethylene)ammonium iodide intermediate Tetrahedral Intermediate reagent->intermediate amine Primary or Secondary Amine (R1R2NH) amine->reagent Nucleophilic Attack product N,N-Disubstituted Formamidine intermediate->product Elimination byproduct1 Dimethylamine intermediate->byproduct1 Elimination byproduct2 Methanethiol intermediate->byproduct2 Elimination

Caption: General mechanism of formamidine synthesis.

Problem 2: Formation of Side Products

The appearance of unexpected spots on a TLC plate or peaks in your analytical data indicates the formation of side products.

Possible Cause 2.1: Over-alkylation of the Product

  • Causality: The formamidine product itself can be nucleophilic and may react with any remaining this compound, especially if an excess of the reagent is used. This is more prevalent with primary amines, where the resulting formamidine has a secondary amine character.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a 1:1 molar ratio of the amine to the guanylating reagent. In some cases, a slight excess of the amine may be beneficial to ensure all of the more valuable reagent is consumed.

    • Slow Addition of the Reagent: Add the this compound solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.

    • Monitor the Reaction: Follow the progress of the reaction by TLC or LC-MS to determine the optimal time to quench the reaction before significant side product formation occurs.

Possible Cause 2.2: Reaction with Solvent

  • Causality: Nucleophilic solvents, such as alcohols, can compete with the amine in reacting with the guanylating agent.

  • Troubleshooting Steps:

    • Choose an Appropriate Solvent: Use non-nucleophilic, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

    • Ensure Solvent Purity: Use anhydrous grade solvents to avoid hydrolysis of the reagent.

Problem 3: Difficult Product Purification

Even with a successful reaction, isolating the pure product can be challenging.

Possible Cause 3.1: Co-elution with Byproducts

  • Causality: The byproducts of the reaction, such as dimethylamine and methanethiol, or their salts, can sometimes be difficult to separate from the desired product, especially if the product has similar polarity.

  • Troubleshooting Steps:

    • Aqueous Workup: An acidic aqueous wash (e.g., dilute HCl) can protonate and remove basic byproducts like dimethylamine. A basic aqueous wash (e.g., saturated sodium bicarbonate) can remove acidic impurities.

    • Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation.

    • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.

Possible Cause 3.2: Product is a Salt

  • Causality: The formamidine or guanidine product is basic and may exist as a salt (e.g., with iodide from the reagent). This can affect its solubility and chromatographic behavior.

  • Troubleshooting Steps:

    • Neutralization: Before extraction or chromatography, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) to obtain the free base of the product.

    • Salt Precipitation: If the product salt is insoluble in the reaction solvent, it may precipitate out. This can be a useful purification technique.

Experimental Protocols

General Protocol for Formamidine Synthesis

This protocol provides a starting point for the synthesis of a formamidine from a primary or secondary amine.

  • Preparation:

    • Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous solvents.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the amine (1.0 eq.).

    • Dissolve the amine in an appropriate anhydrous solvent (e.g., DCM, THF, or acetonitrile) to a concentration of 0.1-0.5 M.

    • Cool the solution to 0 °C in an ice bath.

  • Reagent Addition:

    • In a separate flask, dissolve this compound (1.0-1.1 eq.) in the same anhydrous solvent.

    • Add the reagent solution dropwise to the stirred amine solution over 15-30 minutes.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-24 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Workup and Purification:

    • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Troubleshooting Flowchart

troubleshooting_flowchart start Reaction Failure? low_yield Low/No Yield start->low_yield side_products Side Products start->side_products purification_issues Purification Issues start->purification_issues deactivated_reagent Deactivated Reagent? low_yield->deactivated_reagent over_alkylation Over-alkylation? side_products->over_alkylation co_elution Co-elution? purification_issues->co_elution poor_nucleophilicity Poor Amine Nucleophilicity? deactivated_reagent->poor_nucleophilicity No check_reagent Use fresh reagent, store properly. deactivated_reagent->check_reagent Yes increase_temp Increase temperature, extend reaction time. poor_nucleophilicity->increase_temp Yes use_base Add non-nucleophilic base. increase_temp->use_base solvent_reaction Solvent Reaction? over_alkylation->solvent_reaction No control_stoichiometry Control stoichiometry, slow addition. over_alkylation->control_stoichiometry Yes change_solvent Use aprotic, non-nucleophilic solvent. solvent_reaction->change_solvent Yes product_salt Product is a salt? co_elution->product_salt No workup Aqueous workup, optimize chromatography. co_elution->workup Yes neutralize Neutralize before purification. product_salt->neutralize Yes

Caption: A flowchart for troubleshooting common reaction failures.

Quantitative Data Summary

ParameterRecommended RangeRationale
Stoichiometry (Amine:Reagent) 1:1 to 1.1:1A slight excess of the amine can ensure complete consumption of the more expensive reagent. A large excess of the reagent can lead to over-alkylation.
Concentration 0.1 - 0.5 MHigher concentrations can increase the reaction rate but may also lead to solubility issues or increased side reactions.
Temperature 0 °C to refluxStart at a lower temperature to control the initial exothermic reaction, then warm as needed to drive the reaction to completion, especially with less reactive amines.
Reaction Time 2 - 24 hoursHighly dependent on the nucleophilicity of the amine. Monitor by TLC or LC-MS to determine the optimal time.

References

  • Chem-Impex. This compound. [Link]

  • Master Organic Chemistry. Nucleophilicity Trends of Amines. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium Iodide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for the synthesis and optimization of N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide (CAS 29085-13-0). This iminium salt is a versatile and valuable reagent in organic synthesis, serving as a potent electrophile and a precursor for various functional group transformations.[1] Achieving high yield and purity, however, can be challenging and requires careful control over reaction parameters.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-driven answers to common problems encountered during the synthesis, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to troubleshoot effectively, optimize your reaction yields, and ensure the highest quality of your final product.

Section 1: Foundational Knowledge & FAQs

A solid understanding of the reaction's fundamentals is the first step toward troubleshooting. This section addresses the most common initial questions.

Q1: What is the fundamental reaction mechanism for the formation of this compound?

Answer: The synthesis is typically a two-stage process involving the formation of a Vilsmeier-type intermediate followed by nucleophilic substitution and anion exchange.

  • Activation & Iminium Salt Formation: The reaction often starts with an N,N-disubstituted amide, like N,N-Dimethylformamide (DMF), which is activated by an electrophilic reagent (e.g., oxalyl chloride, phosgene, or dimethyl sulfate). This forms a highly electrophilic chloro- or sulfato-iminium salt. This intermediate is central to Vilsmeier-Haack type reactions.[2]

  • Nucleophilic Attack by Thiolate: A sulfur nucleophile, typically the methylthiolate anion (CH₃S⁻), is introduced. This anion attacks the electrophilic carbon of the iminium salt, displacing the leaving group (e.g., chloride) to form the N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium cation.

  • Anion Exchange: If the initial activating agent did not introduce iodide as the counter-ion, a final anion exchange step is necessary. This is commonly achieved by treating the salt with a source of iodide ions, such as potassium iodide (KI) or sodium iodide (NaI), in a suitable solvent to precipitate the desired iodide salt.

Below is a diagram illustrating the general mechanistic pathway.

Reaction_Mechanism cluster_0 Step 1: Iminium Intermediate Formation cluster_1 Step 2 & 3: Substitution & Exchange DMF DMF (CH₃)₂NCHO Intermediate Electrophilic Iminium Salt [(CH₃)₂N=CHCl]⁺X⁻ DMF->Intermediate Activation Activator Activating Agent (e.g., (COCl)₂, SO₂(OCH₃)₂) Activator->Intermediate Product_Cation Product Cation [(CH₃)₂N=CH(SCH₃)]⁺ Intermediate->Product_Cation Nucleophilic Attack Thiolate Methylthiolate (CH₃S⁻) Thiolate->Product_Cation Final_Product Final Product [(CH₃)₂N=CH(SCH₃)]⁺I⁻ Product_Cation->Final_Product Anion Exchange Iodide Iodide Source (e.g., KI) Iodide->Final_Product

Caption: Generalized reaction pathway for the synthesis of this compound.

Q2: What are the critical quality parameters for starting materials?

Answer: The purity and dryness of your reagents are paramount.

  • Solvents (e.g., Dichloromethane, Acetonitrile): Must be anhydrous. The iminium intermediates are highly susceptible to hydrolysis, which will quench the reaction and form side products.[2] Using freshly distilled or commercially available anhydrous solvents is critical.

  • N,N-Dimethylformamide (DMF): Should be free of formic acid and dimethylamine impurities. Amine impurities can compete as nucleophiles, while acidic impurities can promote side reactions.

  • Activating Agent: Use high-purity reagents. Degradation can lead to a lower concentration of the active species and introduce contaminants.

  • Sulfur Source (e.g., Sodium thiomethoxide): Should be anhydrous and handled under an inert atmosphere to prevent oxidation to disulfides.

Q3: What are the most common side products and impurities?

Answer: Impurities often appear as a discoloration (yellow to brown) of the typically white to off-white product.[3][4] Common culprits include:

  • Hydrolysis Products: Reaction of the iminium intermediate with trace water leads back to DMF and other byproducts.

  • Oxidation Products: Oxidation of the thiomethyl group or iodide can lead to colored impurities.

  • Unexchanged Salts: If an anion exchange is performed, incomplete exchange can leave salts with other counter-ions (e.g., chloride, methyl sulfate) in your product.

  • Polymeric Materials: Under certain conditions, especially elevated temperatures, iminium salts can polymerize.

Section 2: Troubleshooting Guide: Yield and Purity Issues

This section is formatted to directly address the problems you may be facing in the lab.

Problem: Very Low or No Product Formation

Q: My TLC/LCMS analysis shows only starting materials after several hours. What are the most likely causes?

Answer: This issue almost always points to a problem with reagent activity or reaction conditions.

  • Moisture Contamination: This is the most common cause. The electrophilic iminium intermediate reacts rapidly with water, halting the desired reaction pathway.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and handle all reagents under an inert atmosphere (Nitrogen or Argon).

  • Ineffective Activation: The activating agent may be degraded.

    • Solution: Use a fresh bottle of the activating agent or purify it according to established procedures. Ensure the temperature for this step is correct; some activations are performed at low temperatures (e.g., 0 °C or below).

  • Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to an excess of one starting material and no product.

    • Solution: Carefully recalculate the molar equivalents. It is common to use a slight excess (1.05-1.1 equivalents) of the sulfur nucleophile.

Problem: Consistently Low Yield (<60%)

Q: I'm isolating the product, but the yield is poor. How can I optimize the reaction for a better output?

Answer: Low yield, where the reaction does proceed, suggests suboptimal conditions or losses during workup.

Potential Cause Underlying Reason Recommended Solution
Suboptimal Temperature The reaction may be too slow at low temperatures or prone to side reactions and decomposition at high temperatures. The product itself has a melting point around 122-127 °C and can degrade.[4][5]Perform small-scale experiments to create a temperature profile (e.g., 0 °C, Room Temp., 40 °C). Monitor reaction progress by TLC or LCMS to find the sweet spot between reaction rate and purity.
Poor Mixing If the reaction is heterogeneous (e.g., a solid reagent), poor stirring can lead to localized concentration gradients and incomplete reaction.Use a suitable stir bar and vessel size to ensure vigorous, efficient mixing of all components.
Incomplete Anion Exchange The solubility of different salts varies. If the desired iodide salt is not significantly less soluble than the starting salt in the chosen solvent, the exchange equilibrium will be unfavorable.Change the solvent for the anion exchange step. Acetone is often effective as sodium iodide is soluble, while the product may precipitate. Ensure sufficient time and stirring for the exchange to complete.
Losses During Workup The product may have some solubility in the washing solvents, or it may adhere to filtration apparatus.Minimize the volume of solvent used to wash the final product. Pre-chilling the washing solvent can further reduce solubility losses. Ensure complete transfer of solids during filtration.
Problem: Product is Discolored and Impure

Q: My final product is yellow or brown instead of white. How can I improve its purity?

Answer: Discoloration indicates the presence of impurities, often from oxidation or side reactions.

  • Air (Oxygen) Exposure: The thiol ether and iodide moieties can be susceptible to oxidation, especially in the presence of light.

    • Solution: Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction and workup. Protect the reaction mixture from light by wrapping the flask in aluminum foil.

  • Thermal Stress: Overheating during the reaction or solvent removal can cause decomposition.

    • Solution: Use the lowest effective temperature for the reaction. When removing solvent, use a rotary evaporator with a water bath set to a moderate temperature (<40-50 °C).

  • Purification Strategy: If the crude product is impure, an effective purification step is necessary.

    • High-Yield Recrystallization Protocol:

      • Solvent Screening: Test solubility of the crude product in various solvents (e.g., isopropanol, acetone, acetonitrile) at room temperature and at reflux. A good recrystallization solvent will dissolve the product when hot but not when cold.

      • Procedure: Dissolve the crude solid in a minimal amount of the chosen hot solvent.

      • Decolorization: If the solution is still colored, add a small amount of activated carbon and briefly heat.

      • Filtration: Hot filter the solution through celite or filter paper to remove the carbon and other insoluble impurities.

      • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.

      • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Section 3: Workflow and Troubleshooting Logic

When encountering a problem, a systematic approach is key. The following workflow can help diagnose issues efficiently.

Troubleshooting_Workflow start Start: Reaction Performance Issue check_yield check_yield start->check_yield no_product_q1 Check Reagents & Conditions - Anhydrous? - Reagent Quality? - Temp Correct? check_yield:p1->no_product_q1 low_yield_q1 Reaction Complete? (Check by TLC/LCMS) check_yield:p2->low_yield_q1 impure_q1 Source of Impurity? check_yield:p3->impure_q1 no_product_a1 Fix: Use dry solvents, new reagents, verify temp. no_product_q1->no_product_a1 Yes low_yield_a1 Optimize: - Temperature - Reaction Time - Concentration low_yield_q1->low_yield_a1 No low_yield_q2 Investigate Workup - Anion Exchange? - Washing Losses? low_yield_q1->low_yield_q2 Yes low_yield_a2 Fix: Change exchange solvent, use minimal cold wash. low_yield_q2->low_yield_a2 impure_a1 Prevent: Use inert atm, protect from light, avoid high temps. impure_q1->impure_a1 Side Reaction/ Decomposition impure_q2 Implement Purification - Recrystallization - Solvent Wash impure_q1->impure_q2 Workup/ Isolation impure_a2 Result: High-purity white solid. impure_q2->impure_a2

Sources

Common side reactions with N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during its use in chemical synthesis.

Introduction to the Reagent

This compound, a stable and versatile thioiminium salt, is primarily utilized for the efficient conversion of alcohols to alkyl iodides under neutral conditions.[1] Its reactivity stems from the electrophilic carbon atom, which readily reacts with nucleophiles. While highly effective, its use can sometimes lead to side reactions or unexpected outcomes. This guide provides a systematic approach to identifying and resolving these common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that users may encounter during their experiments.

FAQ 1: Low Yield of the Desired Alkyl Iodide

Question: I am experiencing a low yield of my desired alkyl iodide when reacting my primary/secondary alcohol with this compound. What are the potential causes and how can I improve the yield?

Answer:

A low yield of the desired alkyl iodide is a common issue that can often be traced back to a competing side reaction: the formation of a formate ester. This occurs when the intermediate alkoxy-thioiminium salt undergoes an alternative decomposition pathway.

Causality: The reaction proceeds through an intermediate formed by the attack of the alcohol on the electrophilic carbon of the thioiminium salt. This intermediate can then be attacked by the iodide ion to give the desired alkyl iodide and dimethylthioformamide. However, a competing intramolecular rearrangement can lead to the formation of a formate ester and dimethyl sulfide.

To favor the desired SN2 pathway and improve the yield of the alkyl iodide, consider the following troubleshooting steps:

  • Pre-heating the Alcohol Solution: A key process parameter to optimize is the reaction temperature. Heating a solution of the alcohol and a mild base (like imidazole) to 85 °C before the addition of the thioiminium salt has been shown to significantly improve the ratio of alkyl iodide to the formate ester byproduct.[1]

  • Choice of Base: The presence of a mild, non-nucleophilic base is often beneficial. Imidazole is a common choice as it can act as a proton shuttle without competing with the iodide nucleophile.

  • Reaction Time and Stoichiometry for Secondary Alcohols: Secondary alcohols react more slowly than primary alcohols.[1] If you are working with a secondary alcohol, extending the reaction time or using a slight excess of the thioiminium salt may be necessary to drive the reaction to completion.

Troubleshooting Protocol: Minimizing Formate Ester Formation

  • To a solution of the alcohol (1.0 equiv) in an appropriate solvent (e.g., toluene, THF), add imidazole (0.5 equiv).

  • Heat the mixture to 85 °C with stirring.

  • Add this compound (1.5 equiv) in one portion.

  • Stir the reaction at 85 °C for the recommended time (typically 1.5 - 3 hours).

  • Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Table 1: Effect of Pre-heating on Product Ratio

ConditionAlkyl Iodide : Formate Ester
Reagents mixed at room temperatureVariable, can be low
Alcohol pre-heated to 85 °C before reagent additionSignificantly improved, favoring the iodide

Diagram 1: Competing Reaction Pathways

G reagents Alcohol + Thioiminium Salt intermediate Alkoxy-thioiminium Intermediate reagents->intermediate Nucleophilic Attack iodide Alkyl Iodide + Dimethylthioformamide intermediate->iodide SN2 Attack by Iodide (Desired Pathway) formate Formate Ester + Dimethyl Sulfide intermediate->formate Intramolecular Rearrangement (Side Reaction)

Caption: Competing pathways for the reaction of an alcohol with the thioiminium salt.

FAQ 2: Racemization of Chiral Alcohols

Question: I started with an enantiomerically pure chiral secondary alcohol, but my final alkyl iodide product is partially or completely racemic. Why is this happening?

Answer:

The reaction of secondary alcohols with this compound proceeds with an inversion of configuration, as expected for an SN2 reaction. However, racemization can occur due to the presence of excess iodide ions in the reaction mixture.[1]

Causality: The iodide ion is both the nucleophile in the desired reaction and a good leaving group. Once the chiral alkyl iodide is formed, it can be attacked by another iodide ion in a subsequent SN2 reaction. This second SN2 reaction inverts the stereocenter back, leading to the formation of the other enantiomer and resulting in racemization.

To minimize racemization:

  • Control Stoichiometry: Use the minimum effective amount of the thioiminium salt. A large excess of the reagent will lead to a higher concentration of iodide ions, increasing the rate of the competing racemization reaction.

  • Monitor Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed. The longer the product is exposed to the reaction conditions, the more racemization can occur.

Diagram 2: Racemization Pathway

G start (R)-Alcohol intermediate Intermediate start->intermediate + Thioiminium Salt product_S (S)-Alkyl Iodide intermediate->product_S Iodide Attack (Inversion) product_R (R)-Alkyl Iodide product_S->product_R Iodide Attack (Second Inversion) product_R->product_S Iodide Attack

Caption: Racemization of a chiral alkyl iodide by excess iodide ions.

FAQ 3: Reactivity with Other Nucleophiles

Question: My starting material contains other functional groups besides an alcohol, such as an amine or a thiol. Will this compound react with these groups?

Answer:

Yes, this compound is a potent electrophile and will react with a variety of nucleophiles, not just alcohols. The reactivity will depend on the nucleophilicity of the functional group .

  • Thiols: Thiols are generally more nucleophilic than their corresponding alcohols. Therefore, you can expect a rapid reaction with a thiol to form a thioether.

  • Amines: Primary and secondary amines are also highly nucleophilic and will react with the thioiminium salt. This can lead to the formation of C-N bonds. The reaction with anilines (aromatic amines) is also possible, although the nucleophilicity of the nitrogen is reduced due to delocalization of the lone pair into the aromatic ring.

  • Carboxylic Acids: Carboxylic acids can be converted to their corresponding amides in the presence of an amine source and an activating agent. While direct reaction with the thioiminium salt is less common, its electrophilic nature suggests that it could potentially activate the carboxylic acid for subsequent nucleophilic attack.

Recommendation: If your substrate contains multiple nucleophilic functional groups, chemoselectivity may be an issue. It is advisable to use protecting groups for sensitive functionalities if you only wish to react with a specific alcohol. The reaction generally shows good selectivity for primary over secondary alcohols.[1] Tertiary alcohols are unreactive.[1]

FAQ 4: Difficult Purification

Question: I am having trouble purifying my product. There is a persistent impurity that is difficult to remove by column chromatography. What could it be and how can I get rid of it?

Answer:

The most common byproduct that can complicate purification is dimethylthioformamide . This is formed stoichiometrically with your desired alkyl iodide.

Properties of Dimethylthioformamide:

  • Polar and water-soluble.

  • Can sometimes co-elute with polar products on silica gel chromatography.

Purification Strategies:

  • Aqueous Work-up: Before column chromatography, perform an aqueous work-up. Washing the organic layer with water or brine should remove the majority of the dimethylthioformamide.

  • Solvent Choice for Chromatography: If the byproduct persists, changing the solvent system for your column chromatography can be effective. A less polar solvent system may help to better separate your product from the more polar dimethylthioformamide.

  • Vacuum Distillation/Sublimation: If your product is thermally stable and volatile, distillation or sublimation under reduced pressure can be an effective method to remove the less volatile dimethylthioformamide.

Safety & Handling

  • This compound is a skin and eye irritant. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reagent is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

References

  • Ellwood, A. R., & Porter, M. J. (2009). Selective Conversion of Alcohols into Alkyl Iodides Using a Thioiminium Salt. The Journal of Organic Chemistry, 74(20), 7982–7985. [Link]

Sources

Technical Support Center: Purification of Products from N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium Iodide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the purification challenges associated with N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide reactions. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification hurdles. As a versatile reagent in organic synthesis, particularly for the formation of thioamides and various N-heterocycles, its ionic nature and the polarity of its products often necessitate carefully considered purification strategies.[1][2][3] This resource combines established methodologies with expert insights to ensure the successful isolation of your target compounds.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered during the workup and purification of these reactions.

Q1: My product is highly polar and shows poor extraction from the aqueous phase. How can I improve its recovery?

A1: This is a frequent challenge, as many products derived from this compound are polar. Standard water-immiscible organic solvents like ethyl acetate or dichloromethane may be inefficient.[4]

  • Salting-Out Effect: Before extraction, saturate the aqueous phase with a salt such as sodium chloride or potassium carbonate. This decreases the polarity of the aqueous layer, reducing the solubility of your organic product and driving it into the organic phase.[5]

  • Alternative Extraction Solvents: Consider more polar extraction solvents. 1-Butanol, for instance, is more effective than ethyl acetate for extracting many polar molecules from aqueous solutions due to its ability to form a nanostructure that accommodates polar solutes.[6] A 3:1 mixture of chloroform and isopropanol can also be a powerful solvent system for pulling water-soluble organic compounds out of the aqueous phase.[4]

  • Continuous Liquid-Liquid Extraction: For particularly challenging separations, a continuous liquid-liquid extraction apparatus can be highly effective, albeit more time-consuming.

Q2: I am observing a persistent emulsion during my aqueous workup. What are the best practices to break it?

A2: Emulsions are common when dealing with polar solvents and residual salts. Here are several strategies to address this:

  • Brine Wash: Add a saturated solution of sodium chloride (brine) to the separatory funnel, which can help to break the emulsion by increasing the ionic strength of the aqueous phase.

  • Filtration: Passing the emulsified mixture through a pad of Celite® or glass wool can sometimes break the emulsion.

  • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed is a very effective method for separating the layers.

  • Solvent Modification: Adding a small amount of a different organic solvent with a different density can alter the properties of the organic phase and help to break the emulsion.

Q3: How do I effectively remove dimethylamine and iodide salts from my reaction mixture?

A3: Dimethylamine is a common byproduct, and the iodide salt is inherent to the reagent.

  • Dimethylamine Removal: Dimethylamine is a volatile base. It can often be removed by co-evaporation with a suitable solvent under reduced pressure. For a more rigorous removal, an acidic wash (e.g., with dilute HCl or NH4Cl solution) during the aqueous workup will protonate the dimethylamine, rendering it highly water-soluble and easily separable in the aqueous layer.[7][8]

  • Iodide Removal: Most iodide salts are water-soluble and will be removed during the aqueous workup. If your product has some water solubility, you may need to perform multiple extractions. If your product is not water-soluble, precipitating it from a suitable organic solvent may leave the iodide salts behind.

Q4: My compound streaks badly on a silica gel TLC plate, even with highly polar eluents. What does this indicate and what should I do?

A4: Streaking, or tailing, on silica gel is a common issue with polar compounds, especially basic nitrogen-containing molecules.[9] This is often due to strong interactions with the acidic silanol groups on the silica surface.

  • TLC Plate Deactivation: Add a small amount of a basic modifier to your eluent, such as 0.5-2% triethylamine or ammonia in methanol. This will neutralize the acidic sites on the silica and improve the spot shape.[9]

  • Alternative Stationary Phases: Consider using TLC plates with a different stationary phase, such as alumina (basic or neutral), or reversed-phase (C18) plates.

  • Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for very polar compounds. It uses a polar stationary phase (like silica) with a mobile phase rich in a less polar organic solvent, like acetonitrile, with a small amount of a more polar solvent, like water.[10]

Troubleshooting Purification Workflows

This section provides detailed troubleshooting guides for common purification scenarios.

Scenario 1: Product is Highly Polar and Water-Soluble

If your product has significant water solubility, standard extraction and silica gel chromatography may be ineffective.

Troubleshooting Workflow: Highly Polar, Water-Soluble Product

start Crude Reaction Mixture solvent_removal Remove Volatile Organics (Rotary Evaporation) start->solvent_removal lyophilization_check Is the product stable to lyophilization? solvent_removal->lyophilization_check lyophilize Lyophilize to remove water and obtain crude solid lyophilization_check->lyophilize Yes extraction_path Proceed to Extraction Strategies lyophilization_check->extraction_path No chromatography_check Is chromatography necessary? lyophilize->chromatography_check extraction_strategy Saturate with NaCl/K2CO3 Extract with 1-Butanol or 3:1 CHCl3/Isopropanol extraction_path->extraction_strategy back_extraction Consider in-syringe back-extraction methods extraction_strategy->back_extraction back_extraction->chromatography_check rp_hplc Reversed-Phase HPLC (C18, Phenyl-Hexyl) chromatography_check->rp_hplc Yes hilic HILIC (Amide, Diol, or bare silica columns) chromatography_check->hilic Also Yes ion_exchange Ion-Exchange Chromatography (if product is charged) chromatography_check->ion_exchange If Applicable final_product Pure Product chromatography_check->final_product No rp_hplc->final_product hilic->final_product ion_exchange->final_product

Caption: Decision workflow for purifying highly polar, water-soluble products.

Detailed Protocol: Reversed-Phase Flash Chromatography
  • Sample Preparation: After an initial workup (e.g., extraction with 1-butanol), concentrate the organic phase.[6] Dissolve the crude product in a minimal amount of a strong solvent like methanol or DMF, then dilute with water to a concentration suitable for loading onto the column.

  • Column Selection: Choose a reversed-phase column (e.g., C18-bonded silica).

  • Eluent System: A common eluent system is a gradient of water and acetonitrile or methanol. A typical starting point is 95:5 water:acetonitrile, gradually increasing the proportion of acetonitrile. For basic compounds, adding a modifier like 0.1% formic acid or trifluoroacetic acid to the mobile phase can improve peak shape.

  • Elution: Load the sample and begin the gradient elution. Collect fractions and analyze by TLC (on reversed-phase plates) or LC-MS.

  • Product Isolation: Combine the pure fractions and remove the solvents under reduced pressure. If a non-volatile acid modifier was used, it may need to be removed in a subsequent step.

Scenario 2: Product is a Basic, Nitrogen-Containing Heterocycle

These compounds are prone to strong interactions with silica gel, leading to poor recovery and peak shape during chromatography.

Troubleshooting Workflow: Basic N-Heterocycle Purification

start Crude Product after Workup tlc_check Analyze on Silica TLC with and without base start->tlc_check streaking Significant Streaking Observed tlc_check->streaking Yes no_streaking Good Spot Shape tlc_check->no_streaking No deactivate_silica Deactivate Silica Gel Column (flush with eluent containing 1-2% triethylamine) streaking->deactivate_silica alternative_sorbent Consider Alternative Sorbents (Alumina, Florisil) streaking->alternative_sorbent standard_chromatography Proceed with Standard Silica Gel Chromatography no_streaking->standard_chromatography run_chromatography Run Flash Chromatography with base-modified eluent deactivate_silica->run_chromatography final_product Pure Product run_chromatography->final_product alternative_sorbent->run_chromatography standard_chromatography->final_product

Caption: Purification strategy selection for basic N-heterocyclic compounds.

Data Presentation: Comparison of Purification Strategies
Purification MethodAdvantagesDisadvantagesBest Suited For
Standard Silica Gel Chromatography Inexpensive, widely available.Poor recovery and peak shape for basic compounds.[11]Neutral or weakly basic compounds.
Base-Deactivated Silica Gel Chromatography Improved recovery and peak shape for basic compounds.[9]Requires an extra column preparation step; triethylamine can be difficult to remove.Moderately to strongly basic compounds.
Alumina Chromatography (Basic or Neutral) Good for separating basic compounds; less acidic than silica.Can have lower resolution than silica for some compounds.Acid-sensitive or strongly basic compounds.
Reversed-Phase Chromatography Excellent for polar compounds; avoids issues with acidic silanol groups.More expensive; requires aqueous mobile phases.Highly polar and/or ionic compounds.

Concluding Remarks

The successful purification of products from reactions with this compound hinges on a systematic approach to addressing the challenges posed by polar, often basic, and potentially water-soluble compounds. By anticipating these issues and employing the appropriate extraction and chromatographic techniques, researchers can significantly improve yield and purity. This guide provides a foundation for troubleshooting, but it is crucial to adapt these strategies to the specific properties of your target molecule. Always begin with a small-scale test of your chosen purification method before committing the bulk of your material.

References

  • 1-Butanol as a Solvent for Efficient Extraction of Polar Compounds from Aqueous Medium: Theoretical and Practical Aspects. The Journal of Physical Chemistry B. [Link]

  • How can I isolate a highly polar compound from an aqueous solution?. ResearchGate. [Link]

  • Workup for Polar and Water-Soluble Solvents. University of Rochester, Department of Chemistry. [Link]

  • A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. National Institutes of Health. [Link]

  • Liquid-Liquid Extraction of Polar Organic Compounds. LCGC International. [Link]

  • Work-up procedure for the reaction with LR. ResearchGate. [Link]

  • Process for removing dimethylamine.
  • Process for removing dimethylamine.
  • Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. National Institutes of Health. [Link]

  • General methods for synthesis of thioamides. ResearchGate. [Link]

  • Method for extracting organic compounds
  • Process for isolating dimethylamine from mixture containing same, other amines and ammonia.
  • PROCESS FOR REMOVING DIMETHYLAMINE. WIPO Patentscope. [Link]

  • Process for removing dimethylamine.
  • What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography?. Reddit. [Link]

  • Thioamide synthesis by thionation. Organic Chemistry Portal. [Link]

  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • This compound. Chem-Impex. [Link]

  • Synthesis of N-Heterocycles and Thiocines via Electrophilic Divalent Reactive Intermediates. University of Illinois Chicago. [Link]

  • For highly polar compound, how to do the purification?. ResearchGate. [Link]

  • Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes. Nature Communications. [Link]

  • Dimethyl(methylene)ammounium iodide. PubChem. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

Sources

N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide stability issues in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide (CAS 29085-13-0). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. As a potent electrophile used in the conversion of alcohols to alkyl iodides and other synthetic transformations, its efficacy is highly dependent on its stability.[1][2] This guide provides in-depth answers to common questions and troubleshooting advice for stability issues encountered in solution, ensuring the integrity and reproducibility of your experimental results.

Section 1: Fundamental Stability Profile

This compound is a type of thioiminium salt. The core of its reactivity, and also its primary vulnerability, lies in the electrophilic carbon of the C=N⁺ double bond. This inherent reactivity makes the compound susceptible to degradation, primarily through hydrolysis.

Key Factors Influencing Stability:
  • Moisture: This is the most critical factor. The compound is hygroscopic and will readily react with water, leading to decomposition.[3] Even trace amounts of water in solvents or on glassware can initiate degradation.

  • pH: The stability of the iminium moiety is pH-dependent. While it is relatively more stable under neutral to slightly acidic conditions, basic conditions can accelerate decomposition pathways. Hydrolysis of similar amidines has been shown to be pH-dependent.[4]

  • Temperature: Elevated temperatures can accelerate the rate of decomposition.[5] For reactions requiring heat, the reagent should ideally be added last, and reaction times should be optimized to minimize thermal degradation.[1]

  • Light: While moisture is the primary concern, prolonged exposure to light can also contribute to the degradation of iodide salts.[6][7] It is good practice to store the reagent and any solutions in the dark.

Postulated Hydrolytic Decomposition Pathway

The primary non-productive pathway for this reagent in solution is hydrolysis. The electrophilic carbon is attacked by water, leading to a tetrahedral intermediate which then collapses to form N,N-dimethylformamide (DMF) and methanethiol. This not only consumes the active reagent but also introduces nucleophilic and potentially reactive byproducts into your experiment.

DecompositionPathway reagent [CH3S-CH=N(CH3)2]+ I- intermediate Tetrahedral Intermediate [CH3S-CH(OH)-N(CH3)2]+ I- reagent->intermediate Nucleophilic Attack h2o H2O h2o->intermediate dmf DMF O=CH-N(CH3)2 intermediate->dmf Collapse & Elimination methanethiol Methanethiol CH3SH intermediate->methanethiol proton H+ intermediate->proton

Caption: Postulated hydrolytic decomposition of the thioiminium salt.

Section 2: Storage and Handling Best Practices
Q1: How should I store the solid this compound reagent?

Probable Cause: The reagent is a white to yellow powder that is sensitive to moisture.[8][9] Improper storage is the leading cause of reagent inactivation before it is even used.

Recommended Solution:

  • Short-Term (In-Use): Store the container tightly sealed in a desiccator at 2-8°C.[8] Use an inert gas like nitrogen or argon to backfill the container after each use to displace moist air.

  • Long-Term: For unopened containers or long-term storage, keep the product at 2-8°C under an inert gas atmosphere.[8] The container should be kept in a dry, well-ventilated place away from light and incompatible materials like strong oxidizing agents.[3]

Q2: Can I prepare stock solutions? What is the best solvent and how long will they last?

Probable Cause: Preparing stock solutions is convenient but introduces significant stability risks if not done correctly. The choice of solvent and the storage conditions of the solution are paramount. The reagent is soluble in dimethylformamide (DMF) and partially soluble in acetonitrile, tetrahydrofuran (THF), and dichloromethane (DCM).[6]

Recommended Solution: Stock solutions are not recommended for extended periods. It is best practice to use the reagent immediately after dissolving or to prepare the solution fresh for each experiment. If a solution must be prepared in advance:

  • Use a high-purity, anhydrous solvent. Solvents from freshly opened bottles or those dried over molecular sieves are preferred.

  • Prepare the solution under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Store the solution in a sealed vial with a PTFE-lined cap at 2-8°C, protected from light.

  • Crucially, qualify the solution before use if it has been stored for more than a few hours. A quick NMR or a small-scale test reaction can confirm its activity.

SolventSolubilityStability NoteRecommendation
Anhydrous DMF Soluble[6]Moderate. Risk of hydrolysis from residual water.Use immediately. Avoid storage beyond a single workday.
Anhydrous DCM Partially Soluble[6]Poor. Prone to hydrolysis.Not recommended for stock solutions. Use as a reaction solvent only.
Anhydrous THF Partially Soluble[6]Poor to Moderate. Anhydrous grade is critical.Not recommended for stock solutions. Prepare as a slurry for immediate use.
Anhydrous Acetonitrile Partially Soluble[6]Moderate. Generally a good choice for polar aprotic reactions.Best option if a solution must be briefly stored. Use within 24 hours.
Section 3: Troubleshooting Experimental Issues
Q3: My reaction mixture turned yellow/brown upon adding the reagent. What does this mean?

Probable Cause: A color change to yellow or brown often indicates the formation of elemental iodine (I₂). This occurs when the iodide counter-ion (I⁻) is oxidized. This can be caused by acidic byproducts, oxidizing impurities in the starting materials or solvent, or photo-oxidation.

Recommended Solution:

  • Check Solvent Purity: Ensure your solvent is free of peroxides (especially for THF) and other oxidizing impurities.

  • Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent air oxidation.

  • Protect from Light: Wrap the reaction flask in aluminum foil.

  • Scavengers: In some cases, adding a non-nucleophilic acid scavenger like imidazole can be beneficial, as seen in protocols for converting alcohols to iodides.[1][10]

Q4: I'm observing low or inconsistent yields. Could reagent degradation be the cause?

Probable Cause: Yes, this is a classic symptom of reagent degradation. If the thioiminium salt has hydrolyzed, its effective concentration is lower than calculated, leading to incomplete conversion and variable yields.

Recommended Solution: Follow the troubleshooting workflow below. The most direct approach is to use a fresh bottle of the reagent or to test the activity of your current bottle.

TroubleshootingWorkflow start Low or Inconsistent Yield check_reagent Is the solid reagent clumped or discolored? start->check_reagent check_solvent Are solvents strictly anhydrous? check_reagent->check_solvent No use_new Action: Use a fresh bottle of reagent. check_reagent->use_new Yes check_atmosphere Was the reaction run under inert gas? check_solvent->check_atmosphere Yes dry_solvent Action: Use freshly dried solvent. check_solvent->dry_solvent No rerun_inert Action: Repeat reaction under N2 or Ar. check_atmosphere->rerun_inert No end_good Problem Solved check_atmosphere->end_good Yes (Re-evaluate stoichiometry or reaction conditions) use_new->end_good dry_solvent->end_good rerun_inert->end_good

Caption: Troubleshooting workflow for low reaction yields.

Q5: I see unexpected byproducts in my NMR/LC-MS. What are they likely to be?

Probable Cause: Aside from unreacted starting material, the most common byproducts stem from the decomposition of the reagent itself or its reaction with solvent.

Recommended Solution:

  • N,N-dimethylformamide (DMF): A very common byproduct from hydrolysis. Look for its characteristic signals in ¹H NMR (singlets around 8.0, 2.9, and 2.7 ppm) or its corresponding mass in LC-MS.

  • Methanethiol: This volatile compound (and its oxidized disulfide form) can sometimes be detected or may react with electrophiles in your mixture.

  • N,N-dimethylformamidinium salts: In some cases, the reagent can react with amine impurities to form formamidinium byproducts.

Section 4: Protocols
Protocol 1: Preparation and Qualification of a Standardized Stock Solution in Anhydrous Acetonitrile

This protocol is for situations where a solution is absolutely necessary.

  • Preparation: In a glovebox or under a strong stream of argon, add 231 mg (1.0 mmol) of this compound to a dry, tared 10 mL volumetric flask.

  • Dissolution: Add anhydrous acetonitrile to the flask to the 10 mL mark to create a 0.1 M solution. Swirl gently to dissolve. The solution may be a slurry if saturation is exceeded.

  • Qualification (¹H NMR): Immediately take a 0.5 mL aliquot, dilute with CD₃CN, and acquire a ¹H NMR spectrum. The characteristic singlet for the S-CH=N⁺ proton should be sharp and at the correct chemical shift (literature values may vary slightly by solvent). The presence of significant signals corresponding to DMF indicates decomposition.

  • Storage: If the solution passes qualification, immediately seal the flask, wrap it in foil, and store at 2-8°C. Use within 24 hours. Re-qualify before use if stored longer.

Protocol 2: Procedure for a Test Reaction to Verify Reagent Activity

This protocol uses a reliable conversion of an alcohol to an iodide to verify reagent potency.[1]

  • Setup: To a dry round-bottom flask under nitrogen, add a simple primary alcohol (e.g., 4-phenyl-1-butanol, 1.0 eq) and anhydrous toluene (to make a ~0.2 M solution).

  • Heating: Heat the solution to 85°C.

  • Addition: In one portion, add this compound (1.5 eq) and imidazole (0.5 eq).

  • Reaction: Stir the mixture at 85°C for 90 minutes.

  • Analysis: Cool the reaction to room temperature. Withdraw a small aliquot and analyze by TLC or LC-MS to determine the extent of conversion of the starting alcohol to the corresponding primary iodide. A high conversion (>90%) indicates an active reagent.

Section 5: References
  • Ellwood, A. R., & Porter, M. J. (2009). Selective Conversion of Alcohols into Alkyl Iodides Using a Thioiminium Salt. The Journal of Organic Chemistry, 74(20), 7982–7985. [Link]

  • PubChem. Dimethyl(methylene)ammounium iodide. [Link]

  • Filo. Organic reactions starting with N-methylpiperidine. [Link]

  • BYJU'S. Hofmann Elimination. [Link]

  • PubMed. Selective conversion of alcohols into alkyl iodides using a thioiminium salt. [Link]

  • SciTech Connect. Reaction of N-sulfonyltellurimides with methyl iodide. [Link]

  • Robinson, B. H., & Taylor, P. J. (1977). Chemistry of N,N'-Dimethylformamidine. 2. Hydrolysis-Kinetically Controlled Formation of cis-N-Methylformamide. Journal of the Chemical Society, Perkin Transactions 2, (9), 1277-1282. [Link]

  • World Health Organization. (1953). Studies on the stability of iodine compounds in iodized salt. Bulletin of the World Health Organization, 9(2), 217–230. [Link]

  • PubMed. Conformational analysis of N,N,N-Trimethyl-(3,3-dimethylbutyl)ammonium iodide by NMR spectroscopy: a sterically hindered trans-standard. [Link]

  • Diosady, L. L., & Mannar, M. G. V. (1994). Stability of Iodine in Iodized Salt Used for Correction of Iodine Deficiency Disorders. Food and Nutrition Bulletin, 15(3), 1-10. [Link]

  • Biber, F. Z., Ünak, P., & Yurt, F. (2002). Stability of Iodine Content in Iodized Salt. Isotopes in Environmental and Health Studies, 38(2), 87-93. [Link]

  • CaltechAUTHORS. Conformational analysis of N,N,N-Trimethyl-(3,3-dimethylbutyl)ammonium iodide by NMR spectroscopy: a sterically hindered trans-standard. [Link]

  • ResearchGate. Conformational analysis of N,N,N-Trimethyl-(3,3-dimethylbutyl)ammonium iodide by NMR spectroscopy: A sterically hindered trans-standard. [Link]

Sources

Overcoming low reactivity of N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges encountered during its use. This guide provides in-depth, field-proven insights to overcome common hurdles and optimize your synthetic protocols.

Troubleshooting Guide: Overcoming Low Reactivity

This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My reaction is sluggish or not proceeding to completion. What are the initial checks I should perform?

Low or no conversion is a common issue. Before delving into more complex troubleshooting, it's crucial to verify the fundamentals of your experimental setup.

Initial Verification Workflow:

A Reaction Failure: Low Conversion B Verify Reagent Quality & Purity A->B C Confirm Anhydrous Conditions A->C D Check Stoichiometry & Equivalents A->D E Review Reaction Temperature A->E F Analyze TLC/LC-MS for Starting Material & Side Products B->F C->F D->F E->F

Caption: Initial troubleshooting workflow for low reaction conversion.

Detailed Checklist:

  • Reagent Quality: this compound is a moisture-sensitive solid.[1] Exposure to atmospheric moisture can lead to hydrolysis and a significant decrease in reactivity. Ensure the reagent is a white to pale yellow crystalline solid.[2][3] If it appears discolored or clumped, it may be partially decomposed. It is recommended to use a freshly opened bottle or to store the reagent under an inert atmosphere.[4]

  • Anhydrous Conditions: The presence of water can hydrolyze the reagent and consume your starting materials. Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., argon or nitrogen). Use anhydrous solvents for the reaction.

  • Stoichiometry: Accurately weigh all reagents. A slight excess of this compound (typically 1.1-1.5 equivalents) can sometimes improve reaction rates, but a large excess may lead to side reactions.

  • Temperature: While many reactions with this reagent proceed at room temperature, some substrates may require heating to overcome activation energy barriers. Conversely, for highly reactive substrates, cooling the reaction may be necessary to prevent side product formation.

Q2: I've confirmed my initial setup is correct, but the reactivity is still low. Could the solvent or base be the issue?

The choice of solvent and base is critical and can dramatically influence the outcome of your reaction.

Solvent and Base Considerations:

ParameterRecommendationRationale
Solvent Polarity Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF) are generally preferred.The reagent is an ionic salt and requires a solvent that can facilitate its dissolution.[1] However, highly polar protic solvents may interfere with the reaction by solvating the nucleophile or reacting with the reagent itself. The reaction rate can increase with decreasing solvent polarity in some cases.[5]
Base Selection A non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is often required.The base is necessary to scavenge the acidic byproducts of the reaction. Inorganic bases are generally not recommended as they have poor solubility in organic solvents and can lead to heterogeneous reaction mixtures with inconsistent results.
Base Equivalents Typically 2-3 equivalents of the base are used.Sufficient base is needed to neutralize the generated acid and drive the reaction to completion.

Troubleshooting Protocol: Solvent and Base Screening

If you suspect a solvent or base issue, a systematic screening is recommended.

  • Setup Parallel Reactions: In separate, small-scale reaction vessels, set up your reaction with different solvents (e.g., DCM, THF, MeCN, DMF).

  • Vary the Base: For the most promising solvent, test different non-nucleophilic bases (e.g., DIPEA, TEA, DBU).

  • Monitor Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting material and the formation of the product at regular intervals.

  • Analyze Results: Compare the reaction progress across the different conditions to identify the optimal solvent and base combination for your specific substrate.

Q3: My substrate is sterically hindered. Could this be the cause of low reactivity?

Yes, steric hindrance is a significant factor that can impede the reactivity of this compound.

The Impact of Steric Hindrance:

The electrophilic carbon of the reagent is flanked by two methyl groups on the nitrogen and a methylsulfanyl group. While not excessively bulky, this substitution can hinder the approach of a sterically demanding nucleophile.[6]

cluster_0 Favorable Reaction cluster_1 Unfavorable Reaction A Unhindered Nucleophile B N,N-Dimethyl-N- (methylsulfanylmethylene)ammonium iodide A->B Easy Approach C Successful Reaction B->C D Sterically Hindered Nucleophile E N,N-Dimethyl-N- (methylsulfanylmethylene)ammonium iodide D->E Difficult Approach F Low Reactivity E->F

Caption: Steric hindrance affecting nucleophilic attack.

Strategies to Overcome Steric Hindrance:

  • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric repulsion.

  • Prolonged Reaction Time: For sluggish reactions involving hindered substrates, extending the reaction time may be necessary to achieve a reasonable yield.

  • Use of a More Reactive, Less Hindered Reagent: If the above strategies fail, consider using an alternative reagent with a smaller steric profile.

Frequently Asked Questions (FAQs)

Q: What is the primary application of this compound?

A: It is a versatile reagent in organic synthesis, primarily used as a methylating agent and for the construction of more complex molecules.[4][7] It also finds use as a phase transfer catalyst.[4]

Q: How should I store this compound?

A: It should be stored in a cool, dry place under an inert atmosphere (e.g., in a desiccator with argon or nitrogen).[4] It is sensitive to moisture and light.[1]

Q: What are some common side reactions to look out for?

A: The most common side reaction is hydrolysis of the reagent, which is why anhydrous conditions are critical. With certain substrates, elimination reactions can compete with the desired substitution.

Q: Are there any alternatives to this compound for guanylation reactions?

A: Yes, several other guanylation reagents are available, each with its own advantages and disadvantages. Some alternatives include N,N'-di-Boc-S-methylisothiourea activated with cyanuric chloride, or various pyrazole-carboxamidine derivatives.[8] The choice of reagent will depend on the specific requirements of your synthesis.

References

  • A New Measurement of Amine Steric Hindrance – N Exposure. (n.d.). OSTI.GOV. Retrieved from [Link]

  • Guanidine synthesis by guanylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Iodine and ammonium persulfate mediated activation of DMSO: an approach to N-formylation of amides and synthesis of isatins. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. (2022). Nature Communications. [Link]

  • Formation of Keteniminium Salts: Mechanistic Aspects and Substituent Effects. (2022). ChemRxiv. [Link]

  • Formation of Keteniminium Salts: Mechanistic Aspects and Substituent Effects. (2022). ChemRxiv. [Link]

  • Conformational analysis of N,N,N-Trimethyl-(3,3-dimethylbutyl)ammonium iodide by NMR spectroscopy: a sterically hindered trans-standard. (2013). Magnetic Resonance in Chemistry. [Link]

  • Microwave-assisted N,N'-dimethylbenzimidazolium iodide as a powerful and efficient catalytic system for the intermolecular Stetter reaction and the synthesis of 1,2-diarylethane-1,2-dione derivatives in the absence of organic solvent. (2023). ResearchGate. [Link]

  • Beyond a solvent: triple roles of dimethylformamide in organic chemistry. (2018). RSC Advances. [Link]

  • Influence of Solvents upon Diketopiperazine Formation of FPG8K. (2021). Journal of the American Society for Mass Spectrometry. [Link]

  • Conformational analysis of N,N,N-Trimethyl-(3,3-dimethylbutyl)ammonium iodide by NMR spectroscopy: A sterically hindered trans-standard. (2013). ResearchGate. [Link]

  • ChemInform Abstract: Reaction of N‐Sulfonyltelluriumimides with Methyl Iodide. (1987). ChemInform. [Link]

Sources

Effect of temperature on N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this versatile reagent. Our focus is on the critical influence of temperature on reaction outcomes, ensuring you can achieve optimal results with confidence.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, stability, and reaction characteristics of this compound.

Q1: What are the optimal storage and handling conditions for this compound?

Answer: Proper storage is critical to maintain the reagent's integrity. It is a moisture-sensitive and hygroscopic solid.

  • Storage Temperature: The recommended storage temperature is between 2°C and 8°C.[1][2] Some suppliers may indicate storage at 0-10°C.[2][3] Storing at refrigerated temperatures minimizes thermal decomposition over time.

  • Atmosphere: Always store the reagent under an inert atmosphere, such as argon or nitrogen.[1] This prevents degradation from atmospheric moisture and oxygen.

Q2: How does temperature affect the stability of the reagent in solution?

Answer: While stable when stored correctly as a solid, the reagent's stability in solution is highly dependent on temperature and the solvent used. In polar aprotic solvents like DMF or acetonitrile, where it is often used, elevated temperatures can accelerate decomposition. The primary stability concern is hydrolysis if any moisture is present. At higher temperatures, the rate of hydrolysis will increase. For reactions requiring elevated temperatures, it is best practice to add the reagent to the pre-heated reaction mixture to minimize the time it spends in solution at high temperatures before reacting.

Q3: Are reactions involving this reagent typically exothermic? How should I manage the reaction temperature?

Answer: Yes, the initial reaction with nucleophiles (like enolates) can be significantly exothermic. The high reactivity of the N,N-dimethyl-N-(methylsulfanylmethylene)ammonium cation makes the initial addition step rapid.

Temperature Management Strategy:

  • Initial Cooling: It is standard practice to combine the reagents at a reduced temperature (e.g., 0°C or even -78°C) to control the initial exotherm. This prevents rapid, uncontrolled temperature spikes that could lead to side product formation.

  • Gradual Warming: After the initial addition, the reaction is typically allowed to warm slowly to room temperature or is gently heated to the desired reaction temperature to ensure the reaction proceeds to completion.

  • Monitoring: Always monitor the internal reaction temperature with a calibrated thermometer, especially during scale-up.

Q4: What are the most common side reactions, and how are they influenced by temperature?

Answer: The primary desired reaction is typically an S-alkylation or C-alkylation of a nucleophile. However, side reactions can occur, and their prevalence is often temperature-dependent. For instance, in reactions with primary thioamides, a base-catalyzed elimination to form a nitrile can compete with the desired Eschenmoser coupling reaction.[7] Elevated temperatures can favor this elimination pathway.

Below is a diagram illustrating the competition between the desired reaction and a potential side reaction pathway as a function of temperature.

G cluster_conditions Reaction Conditions Low_Temp Low Temperature (e.g., 0°C) Reagents Reagent + Nucleophile Low_Temp->Reagents Favors High_Temp High Temperature (e.g., >80°C) High_Temp->Reagents Favors Desired_Product Desired Alkylation Product Reagents->Desired_Product Kinetic Control Favored Side_Product Side Product (e.g., Elimination, Decomposition) Reagents->Side_Product Thermodynamic Control or Decomposition Favored

Caption: Competing reaction pathways based on temperature.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during reactions with this compound.

Problem: Low or No Product Yield

A low or non-existent yield is the most common issue. The cause can typically be traced to reagent quality, reaction setup, or reaction conditions, with temperature being a key variable in all three areas.

Systematic Troubleshooting Workflow

Use the following workflow to diagnose the root cause of poor reaction outcomes.

G start Start: Low/No Yield reagent_check 1. Check Reagent Integrity - Stored correctly (2-8°C, inert)? - Color (white/yellow)? - Age of reagent? start->reagent_check setup_check 2. Verify Reaction Setup - Anhydrous solvent/reagents? - Inert atmosphere maintained? - Accurate temperature monitoring? reagent_check->setup_check Yes reagent_bad Solution: Procure fresh reagent. Store properly. reagent_check->reagent_bad No temp_check 3. Analyze Temperature Profile - Initial cooling sufficient? - Reaction warmed too quickly? - Final temp/time appropriate? setup_check->temp_check Yes setup_bad Solution: Dry solvent/glassware. Improve inert technique. setup_check->setup_bad No temp_bad Solution: Optimize temperature protocol. See Table 1. temp_check->temp_bad No success Problem Resolved temp_check->success Yes reagent_bad->success setup_bad->success temp_bad->success

Caption: Troubleshooting workflow for low reaction yields.

In-Depth Analysis of Troubleshooting Steps:

1. Reagent Integrity:

  • Causality: this compound is highly reactive and susceptible to degradation by moisture. If stored improperly, it will hydrolyze, rendering it inactive. The melting point of pure reagent is in the range of 122-127°C.[1][2][8] A significant deviation from this could indicate impurities.

  • Action: If there is any doubt about the quality of the reagent, it is best to use a fresh, unopened bottle.

2. Reaction Setup:

  • Causality: The presence of water in the solvent or on the glassware will consume the reagent before it can react with your substrate. Similarly, a failure to maintain an inert atmosphere can lead to degradation. Accurate temperature monitoring is crucial; a miscalibrated thermometer can lead to running the reaction outside the optimal window.

  • Action: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Maintain a positive pressure of inert gas throughout the reaction.

3. Temperature Profile:

  • Causality: Temperature is arguably the most critical parameter to control.

    • Insufficient Cooling: Failure to cool the reaction mixture before adding the reagent can lead to an uncontrolled exotherm, causing decomposition of the reagent, the substrate, or the product.

    • Incorrect Reaction Temperature: Many reactions have a specific temperature optimum. Too low a temperature may result in an impractically slow reaction rate, while too high a temperature can promote side reactions or decomposition. For example, a reaction to form an iodo-alkane from an alcohol using this reagent was conducted at 85°C for 90 minutes.[9] A different temperature could lead to a lower yield.

  • Action: Follow a well-defined temperature protocol. Use an ice bath (0°C) or dry ice/acetone bath (-78°C) for the initial addition. Allow the reaction to warm slowly, and use a temperature-controlled oil bath or heating mantle for reactions requiring elevated temperatures.

Table 1: Recommended Temperature Protocols for Common Reactions

Reaction TypeSubstrate ExampleInitial Temp.Reaction Temp.Typical DurationNotes
Thioamide Alkylation Primary Thioamide0°C25°C (RT)2-12 hMaintain low temp to avoid nitrile formation.[7]
Enolate C-Alkylation Ketone-78°C-78°C to RT1-4 hLow temperature is critical to ensure kinetic control.
Alcohol to Iodide Primary Alcohol85°C85°C1.5 hReagent added to pre-heated solution.[9]
Phenol O-Alkylation Phenol0°C50°C6-18 hGradual warming can improve yields.
Experimental Protocol: Synthesis of 1-iodo-2-(4-methylphenyl)ethane

This protocol is an example of a reaction where temperature control is key for a successful outcome.

Materials:

  • This compound (1.12 mmol, 260 mg)

  • 2-(4-methylphenyl)ethanol (0.75 mmol, 102 mg)

  • Imidazole (0.37 mmol, 25 mg)

  • Anhydrous Toluene (3.5 mL)

Procedure:

  • Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar).

  • Initial Heating: Add the 2-(4-methylphenyl)ethanol and anhydrous toluene to the flask. Heat the solution to a constant internal temperature of 85°C using a pre-heated oil bath.

  • Reagent Addition: Once the solution is at 85°C, add the this compound and imidazole in one portion.

    • Expert Insight: Adding the solid reagents to the hot solution ensures rapid dissolution and initiation of the reaction, minimizing the thermal decomposition of the iodide reagent in solution.

  • Reaction: Stir the mixture vigorously at 85°C for 90 minutes. Monitor the reaction progress by TLC if applicable.

  • Workup: After 90 minutes, cool the reaction mixture to room temperature.

  • Purification: Concentrate the reaction mixture in vacuo. Purify the crude product by flash chromatography on silica gel to afford the desired product.

References
  • Eschenmoser fragmentation - Wikipedia. [Link]

  • Eschenmoser Salt Dimethylaminomethylating Reaction Mechanism | Organic Chemistry. [Link]

  • Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? - PMC - NIH. [Link]

  • Eschenmoser's salt - Wikipedia. [Link]

  • This compound One Chongqing Chemdad Co. [Link]

  • Efficient, Green, and Renewable N-Di-Methylation Synthesis of Amines by a Novel Nano-Catalyst of NiNiO@C | Catalysis | ChemRxiv | Cambridge Open Engage. [Link]

  • Protocols on the Safe Use of Contrast Media in Radiology Departments. [Link]

  • A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants - NIH. [Link]

  • Dimethyl(methylene)ammounium iodide | C3H8IN | CID 2724133 - PubChem - NIH. [Link]

  • (PDF) Effects of temperature and solution composition on evaporation of iodine as a part of estimating volatility of iodine under gamma irradiation - ResearchGate. [Link]

  • Temperature effect on the molecular interactions between ammonium ionic liquids and N,N-dimethylformamide - PubMed. [Link]

  • Reaction of iodo(trimethyl)silane with N,N -dimethyl carboxylic acid amides - ResearchGate. [Link]

  • 2-methylbenzyldimethylamine - Organic Syntheses Procedure. [Link]

  • (PDF) Influence of Tetra Alkyl Ammonium Cation and Temperature on Molecular Interactions Involves in Binary Liquid Mixtures of Dioxane and DMF at Various Temperatures - ResearchGate. [Link]

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Navigating the Nuances of Solvent Selection for N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium Iodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide (CAS 29085-13-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into selecting the optimal solvent for your experiments. As a powerful reagent in organic synthesis, its efficacy is intrinsically linked to the medium in which it is employed. This document will delve into the critical aspects of solvent choice, offering troubleshooting advice and frequently asked questions to ensure the success and reproducibility of your work.

Understanding the Reagent: A Quick Overview

This compound is a versatile quaternary ammonium salt.[1][2] It serves as a key reagent in various chemical transformations, notably as a methylating agent and a phase transfer catalyst, finding applications in the synthesis of pharmaceuticals and agrochemicals.[1] Being an ionic compound, its solubility and stability are paramount considerations for any experimental design.

Part 1: The Core of the Matter - Solvent Selection & Troubleshooting

The choice of solvent is not merely about dissolution; it's about controlling reactivity, ensuring stability, and influencing reaction pathways. Here, we address common challenges and questions in a problem-solution format.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving. What am I doing wrong?

A1: This is a common issue that typically points to a mismatch between the solvent's polarity and the ionic nature of the reagent. This compound, being a salt, generally requires a polar solvent for effective dissolution.

  • Expert Insight: The principle of "like dissolves like" is fundamental here.[3] The highly polar nature of the iminium salt necessitates a solvent that can effectively solvate the cation and the iodide anion.

  • Troubleshooting Steps:

    • Assess Your Solvent's Polarity: Refer to the solvent polarity chart below. If you are using a nonpolar solvent like hexane or toluene, you will encounter solubility issues.

    • Switch to a Polar Aprotic Solvent: For optimal solubility, polar aprotic solvents are generally the first choice. A closely related compound, N,N-Dimethylmethyleneammonium iodide (Eschenmoser's salt), is known to be soluble in dimethylformamide (DMF) and partially soluble in acetonitrile, tetrahydrofuran (THF), and dichloromethane.[4] We recommend starting with DMF or acetonitrile.

    • Gentle Heating: In some cases, gentle warming of the mixture can aid dissolution. However, be cautious and monitor for any signs of decomposition (color change).

    • Sonication: Utilizing an ultrasonic bath can also help break up solid aggregates and enhance solvation.

Q2: I'm observing unexpected side products in my reaction. Could the solvent be the culprit?

A2: Absolutely. The solvent can be an active participant in a reaction, not just an inert medium.[5] This is particularly true for protic solvents.

  • The Protic Solvent Problem: Protic solvents, such as water, alcohols (methanol, ethanol), and carboxylic acids, possess acidic protons and can act as nucleophiles.[6] The electrophilic carbon of the iminium ion in this compound is susceptible to nucleophilic attack.

    • Causality: The lone pair of electrons on the oxygen atom of an alcohol can attack the iminium carbon, leading to the formation of byproducts and consumption of your reagent. This is a crucial consideration, especially in reactions where the desired nucleophile is weaker than the solvent.

  • Troubleshooting and Prevention:

    • Use Anhydrous Conditions: Ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents, especially when working with polar aprotic solvents which can be hygroscopic.

    • Avoid Protic Solvents Unless Intended: If your reaction chemistry allows, prioritize polar aprotic solvents. If a protic solvent is necessary (e.g., as a reactant), be aware of the potential for competing reactions and optimize your conditions accordingly (e.g., temperature, addition rate of the reagent).

    • Consider Solvent Reactivity: Be aware that some polar aprotic solvents can also participate in reactions under certain conditions. For instance, DMF can act as a source of dimethylamine or a formylating agent in some transformations.[5]

Q3: Can I use nonpolar solvents for reactions with this compound?

A3: While solubility is limited, nonpolar solvents can be used in specific scenarios, often in heterogeneous mixtures or with the aid of a phase-transfer catalyst.

  • Application Example: A known procedure utilizes toluene, a nonpolar solvent, for the conversion of an alcohol to an iodide.[7] In this case, the reagent is likely reacting in a suspended state or at the interface of a multiphasic system.

  • When to Consider Nonpolar Solvents:

    • When your substrate has very poor solubility in polar solvents.

    • In reactions where the reagent's low concentration in the solution phase is sufficient to drive the reaction.

    • When employing it as a phase-transfer catalyst between an aqueous and an organic layer.

  • Key Consideration: Reaction rates in nonpolar solvents will likely be slower due to the low concentration of the dissolved reagent. Vigorous stirring is essential to maximize the interfacial area for reaction.

Part 2: Data-Driven Solvent Selection

To facilitate your decision-making process, the following table summarizes the expected solubility and key considerations for various common laboratory solvents.

Solvent ClassSolventExpected SolubilityKey Considerations & Potential Issues
Polar Aprotic Dimethylformamide (DMF)HighExcellent choice for dissolution. Can be a reactant in some cases.[5]
Acetonitrile (MeCN)GoodGood general-purpose solvent. Ensure it is anhydrous.
Dimethyl Sulfoxide (DMSO)HighHigh boiling point can be advantageous for higher temperature reactions.
Tetrahydrofuran (THF)PartialLower polarity than DMF/MeCN. May require warming to fully dissolve.
Dichloromethane (DCM)PartialLower boiling point, suitable for reactions at or below room temperature.
Polar Protic WaterLikely SolubleHigh risk of hydrolysis/reaction. Avoid unless water is a required reagent.
Methanol (MeOH)Likely SolubleHigh risk of reaction. Can act as a nucleophile.
Ethanol (EtOH)Likely SolubleHigh risk of reaction. Can act as a nucleophile.
Nonpolar TolueneVery LowUsed in some specific applications.[7] Reaction is likely heterogeneous.
Hexane/HeptaneInsolubleNot recommended for dissolving the reagent.

Part 3: Experimental Protocols & Visual Guides

Protocol 1: General Procedure for Dissolving this compound
  • Preparation: Under an inert atmosphere (N₂ or Ar), add the desired amount of anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile) to a dry reaction flask equipped with a magnetic stir bar.

  • Addition of Reagent: With vigorous stirring, add the this compound in portions.

  • Observation: The reagent should dissolve to form a clear or slightly yellow solution.

  • Troubleshooting: If solubility is an issue, gently warm the mixture to 40-50 °C. If solids persist, consider using a higher polarity solvent.

Diagram: Solvent Selection Workflow

The following diagram illustrates a logical workflow for choosing the appropriate solvent.

Solvent_Selection Start Start: Need to use This compound Check_Solubility Is the primary goal to dissolve the reagent? Start->Check_Solubility Check_Substrate_Solubility Is the substrate soluble in polar aprotic solvents? Check_Solubility->Check_Substrate_Solubility No (Reaction) Use_Polar_Aprotic Use Polar Aprotic Solvent (e.g., DMF, Acetonitrile) under anhydrous conditions. Check_Solubility->Use_Polar_Aprotic Yes Check_Substrate_Solubility->Use_Polar_Aprotic Yes Consider_Protic Does the reaction require a protic solvent? Check_Substrate_Solubility->Consider_Protic No End Proceed with Experiment Use_Polar_Aprotic->End Protic_Warning Use Protic Solvent with caution. Potential for side reactions. Consider low temperatures. Consider_Protic->Protic_Warning Yes Use_Nonpolar Consider Nonpolar Solvent (e.g., Toluene). Reaction will be heterogeneous. Requires vigorous stirring. Consider_Protic->Use_Nonpolar No Protic_Warning->End Use_Nonpolar->End

Sources

Technical Support Center: Work-up Procedures for Reactions Involving N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide. This document provides researchers, scientists, and drug development professionals with practical, field-tested guidance on the effective work-up and purification of reaction mixtures involving this versatile reagent. Our goal is to move beyond simple procedural lists, offering insights into the causality behind each step to empower you to troubleshoot and optimize your synthetic protocols.

Essential Safety & Handling

Before initiating any experiment, a thorough understanding of the reagent's safety profile is critical. This compound is a potent chemical that demands careful handling to mitigate risks.

Core Safety Mandates:

  • Skin Contact: The reagent can cause skin irritation.[5] Wear nitrile or neoprene gloves and a lab coat. If skin contact occurs, wash the affected area thoroughly with soap and water.[3][6]

Property Value Source
Chemical Formula C₄H₁₀INS[1][2][7]
Molecular Weight 231.10 g/mol [1][7]
Appearance White to yellow crystalline solid[2][7]
Melting Point 122-126 °C[1]
Solubility Soluble in polar aprotic solvents (e.g., DMF, Acetonitrile); reacts with water.[5]

Frequently Asked Questions (FAQs) for Rapid Troubleshooting

This section addresses the most common issues encountered during the work-up of reactions utilizing this compound.

Q1: My reaction mixture has solidified or become a thick, unmanageable slurry. How should I begin the work-up? A: This is expected as the reagent itself is a solid. Before quenching, add your primary extraction solvent (e.g., ethyl acetate, dichloromethane) to the reaction flask. Stir or sonicate the mixture to break up any solids and create a more homogenous, mobile suspension. This ensures that when you add the aqueous quench, the surface area for reaction and dissolution is maximized, preventing the formation of intractable clumps.

Q2: I have a persistent yellow or brown tint in my organic layer after extraction. What causes this and how can it be removed? A: This coloration is almost always due to the formation of elemental iodine (I₂), a common occurrence with iodide salts, especially with prolonged exposure to air or light. To remove it, wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate ion is a mild reducing agent that rapidly and quantitatively converts I₂ to colorless iodide ions (2S₂O₃²⁻ + I₂ → S₄O₆²⁻ + 2I⁻), which are then partitioned into the aqueous phase.

Q3: An intractable emulsion has formed at the interface during my liquid-liquid extraction. What are the best strategies to resolve this? A: Emulsions are common, particularly if polar aprotic solvents like THF or acetonitrile were used in the reaction. The most effective first step is to add brine (a saturated aqueous solution of NaCl). This significantly increases the ionic strength of the aqueous layer, reducing the mutual solubility of the organic and aqueous phases and forcing a separation (the "salting-out" effect). If brine is insufficient, filtering the entire emulsified mixture through a pad of Celite® or glass wool can physically disrupt the emulsion, allowing the layers to separate upon collection.

Q4: My purified product shows a sulfur-containing impurity by NMR or Mass Spectrometry. What is the likely source and removal strategy? A: The most probable contaminant is N,N-dimethylthioformamide, a water-soluble byproduct of the reagent's reaction or hydrolysis. Its presence indicates insufficient aqueous washing. The remedy is to perform a more rigorous aqueous work-up. Instead of one or two washes, perform at least three to five washes with deionized water, followed by a final wash with brine. This ensures the complete removal of this polar byproduct into the aqueous phase before drying and concentrating the organic layer.

Q5: What is the optimal quenching agent for my reaction? A: The choice of quench depends on the stability of your desired product.

  • For pH-neutral, robust products: Deionized water is sufficient to hydrolyze any remaining reagent and dissolve the resulting salts.

  • For base-sensitive products: Use a saturated aqueous solution of ammonium chloride (NH₄Cl). It is weakly acidic (pH ~4.5-5.5) and effectively quenches the reaction without exposing the product to harsh basic conditions.

  • For acid-sensitive products: A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is ideal. It provides a mildly basic environment that neutralizes any acidic byproducts without being harsh enough to cause degradation of sensitive functional groups like esters or silyl ethers.

In-Depth Troubleshooting & Workflow Visualization

For more complex work-up challenges, a systematic approach is necessary. The following workflow and troubleshooting diagrams provide a visual guide to navigate the process logically.

Standard Work-up Workflow

Workup_Workflow Start Reaction Completion Dilute Dilute with Extraction Solvent (e.g., EtOAc, DCM) Start->Dilute Quench Quench with Aqueous Solution (Water, NaHCO₃, or NH₄Cl) Dilute->Quench Separate Transfer to Separatory Funnel & Separate Layers Quench->Separate Extract Extract Aqueous Layer with Organic Solvent (2-3x) Separate->Extract Combine Combine All Organic Layers Extract->Combine Wash Wash Organic Layer (Na₂S₂O₃, H₂O, Brine) Combine->Wash Dry Dry Over Anhydrous Salt (Na₂SO₄ or MgSO₄) Wash->Dry Filter Filter and Concentrate in vacuo Dry->Filter Purify Purify via Flash Chromatography Filter->Purify End Pure Product Purify->End

Caption: Standard experimental workflow for reaction work-up.

Troubleshooting Decision Tree

Troubleshooting_Tree Problem Issue During Work-up? Emulsion Persistent Emulsion Problem->Emulsion Yes Color Colored Organic Layer Problem->Color Yes Impurity Byproduct Contamination Problem->Impurity Yes Sol_Emulsion Add Brine to Increase Ionic Strength Emulsion->Sol_Emulsion Sol_Color Wash with Saturated Na₂S₂O₃ Solution Color->Sol_Color Sol_Impurity Increase Number of Aqueous Washes (3-5x) Impurity->Sol_Impurity Sol_Filter Filter through Celite® Sol_Emulsion->Sol_Filter If persists

Caption: Decision tree for common work-up issues.

General Step-by-Step Work-up Protocol

This protocol provides a reliable baseline for isolating products from reactions involving this compound, such as the conversion of an alcohol to an alkyl iodide.

  • Cooling and Dilution: Once the reaction is deemed complete by TLC or LCMS, cool the reaction vessel to room temperature or 0 °C in an ice-water bath. Add an appropriate organic extraction solvent (e.g., ethyl acetate, diethyl ether, dichloromethane) in a volume approximately 5-10 times that of the initial reaction solvent. Stir for 5-10 minutes.

  • Aqueous Quench: Slowly add a quenching solution (deionized water, saturated aq. NaHCO₃, or saturated aq. NH₄Cl) to the stirred mixture. The volume should be roughly equal to the organic solvent volume. Stir vigorously for 15 minutes.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Allow the layers to fully separate. Drain and collect the lower layer. Identify the aqueous layer (a drop test in water can confirm).

  • Extraction: Extract the aqueous layer two to three more times with fresh portions of the organic solvent to recover any dissolved product.

  • Combine and Wash: Combine all organic extracts in the separatory funnel.

    • (If Necessary): If the organic layer is colored, wash with one portion of saturated aqueous sodium thiosulfate until the color dissipates.

    • Wash with one portion of deionized water.

    • Wash with one final portion of brine to facilitate drying.

  • Drying: Drain the washed organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Let it stand for at least 15-20 minutes.

  • Concentration: Filter the dried solution to remove the drying agent, washing the solid with a small amount of fresh solvent. Concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude material by a suitable method, most commonly flash column chromatography on silica gel, to obtain the final, pure product.[8]

References

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester. Retrieved from [Link]

  • Brasen, W. R., & Hauser, C. R. (1954). 2-methylbenzyldimethylamine. Organic Syntheses, 34, 58.

Sources

Validation & Comparative

A Tale of Two Strategies: A Comparative Guide to Olefination via Wittig Reagents and N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide

Author: BenchChem Technical Support Team. Date: January 2026

For the Modern Synthetic Chemist: A Guide to Strategic Alkene Synthesis

The creation of carbon-carbon double bonds from carbonyl compounds is a cornerstone of organic synthesis, pivotal in the construction of complex molecules ranging from pharmaceuticals to advanced materials. While a plethora of olefination methods exist, the Wittig reaction has long been a dominant and versatile tool. However, alternative strategies, often employing different mechanistic pathways, offer unique advantages in specific contexts. This guide provides an in-depth, objective comparison between the classic Wittig olefination and a multi-step methylenation sequence involving N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide and its more common surrogate, Eschenmoser's salt. This analysis is designed to equip researchers, scientists, and drug development professionals with the nuanced understanding required to select the optimal synthetic route.

The Direct Approach: The Wittig Reaction's Broad Utility

Discovered by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979, the Wittig reaction remains a premier method for alkene synthesis.[1] It involves the reaction of an aldehyde or ketone with a phosphorus ylide, known as a Wittig reagent, to directly yield an alkene and triphenylphosphine oxide.[2]

Mechanism of the Wittig Reaction

The reaction proceeds through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to form a transient oxaphosphetane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to furnish the desired alkene and the highly stable triphenylphosphine oxide, the formation of which is a major driving force for the reaction.[3]

Diagram 1: The Wittig Reaction Mechanism

Wittig_Mechanism carbonyl R¹(R²)C=O oxaphosphetane Oxaphosphetane carbonyl->oxaphosphetane [2+2] Cycloaddition ylide Ph₃P⁺-C⁻HR³ ylide->oxaphosphetane alkene R¹(R²)C=CHR³ oxaphosphetane->alkene Retro-[2+2] phosphine_oxide Ph₃P=O oxaphosphetane->phosphine_oxide Eschenmoser_Workflow start Ketone enolate Enolate Formation (e.g., LDA) start->enolate mannich Mannich Reaction with Eschenmoser's Salt enolate->mannich aminoketone α-(Dimethylaminomethyl) Ketone mannich->aminoketone quaternization Methylation (e.g., MeI) aminoketone->quaternization ammonium_salt Quaternary Ammonium Salt quaternization->ammonium_salt elimination Hofmann Elimination (e.g., NaHCO₃ or DBU) ammonium_salt->elimination product Exo-Methylene Product elimination->product

Caption: A multi-step workflow for ketone methylenation.

Head-to-Head Comparison: Wittig vs. Iminium Salt Strategy

The choice between these two methodologies is dictated by the specific synthetic goal. The following table provides a comparative overview of their key features.

FeatureWittig ReactionThis compound / Eschenmoser's Salt
Reaction Type Direct OlefinationMulti-step Methylenation Sequence
Primary Application Synthesis of di-, tri-, and tetra-substituted alkenesSynthesis of terminal (exo-methylene) alkenes from ketones
Stereoselectivity Tunable (Z or E) based on ylide and reaction conditionsNot a primary consideration as it yields a terminal alkene
Substrate Scope Broad: Aldehydes and ketones. Tolerates many functional groups.More limited: Primarily for methylenation of enolizable ketones.
Key Reagents Phosphonium salt, strong base, carbonyl compoundKetone, strong base, iminium salt, methylating agent, elimination base
Byproducts Triphenylphosphine oxideTrimethylamine, iodide salts
Advantages Single step, high versatility, established stereocontrolAvoids phosphine byproducts, effective for specific methylenations
Disadvantages Difficult removal of Ph₃P=O, harsh bases can be requiredMulti-step process, limited to methylenation

Experimental Protocols

Representative Wittig Reaction: Synthesis of Methylenecyclohexane

Materials:

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Cyclohexanone

  • Pentane

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (1.1 eq) portion-wise, maintaining the temperature below 5 °C. The formation of the orange-red ylide will be observed.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with pentane (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield methylenecyclohexane.

Representative Methylenation via Eschenmoser's Salt: Synthesis of 2-Methylenecyclohexanone

Materials:

  • Cyclohexanone

  • Lithium diisopropylamide (LDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Eschenmoser's salt (N,N-Dimethylmethyleneammonium iodide)

  • Methyl iodide (MeI)

  • Sodium bicarbonate

  • Diethyl ether

  • Anhydrous Magnesium Sulfate

Procedure:

  • Mannich Reaction:

    • To a flame-dried flask under nitrogen, prepare a solution of LDA (1.1 eq) in anhydrous THF and cool to -78 °C.

    • Slowly add a solution of cyclohexanone (1.0 eq) in THF. Stir for 30 minutes to form the lithium enolate.

    • Add Eschenmoser's salt (1.1 eq) as a solid or a slurry in THF.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench with saturated aqueous ammonium chloride and extract with diethyl ether.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude α-(dimethylaminomethyl)cyclohexanone.

  • Quaternization and Elimination:

    • Dissolve the crude aminoketone in a suitable solvent like acetone or acetonitrile.

    • Add methyl iodide (1.5 eq) and stir at room temperature for 2-4 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the resulting quaternary ammonium salt in a biphasic mixture of diethyl ether and saturated aqueous sodium bicarbonate.

    • Stir vigorously at room temperature for 1-2 hours until the elimination is complete (monitor by TLC).

    • Separate the layers and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify by column chromatography to afford 2-methylenecyclohexanone.

Conclusion

Both the Wittig reaction and the multi-step sequence involving this compound or Eschenmoser's salt are valuable tools for the modern synthetic chemist. The Wittig reaction offers a direct, versatile, and stereocontrollable path to a wide range of alkenes, making it a go-to method for general olefination. In contrast, the iminium salt-based strategy provides a specialized, indirect route for the methylenation of ketones, proving particularly useful when the specific synthesis of an exo-methylene group is required and the avoidance of phosphine-based reagents is desired. A thorough understanding of the mechanisms, scope, and practical considerations of each method is paramount for the strategic and efficient synthesis of target molecules.

References

  • BenchChem. (2025).
  • Wikipedia. (n.d.). Eschenmoser's salt. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the Synthesis of 3-Methyldec-3-ene: Wittig Reaction vs.
  • Wikipedia. (n.d.). Wittig reagents. Retrieved from [Link]

  • BenchChem. (2025).
  • Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Common carbonyl-based olefination methods used in organic synthesis. Retrieved from [Link]

  • MDPI. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Retrieved from [Link]

  • Michigan State University. (n.d.). Supplemental Topics. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Catalytic, Oxidant-Free, Direct Olefination of Alcohols using Wittig Reagents. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). Olefination Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Methylenation. Retrieved from [Link]

  • Organic Chemistry. (2023). Eschenmoser Salt Dimethylaminomethylating Reaction Mechanism. Retrieved from [Link]

Sources

A Tale of Two Carbenoids: A Comparative Guide to Tebbe's and Petasis' Reagents in Carbonyl Olefination

Author: BenchChem Technical Support Team. Date: January 2026

For the synthetic chemist, the transformation of a carbonyl group into an alkene is a foundational and frequently employed reaction. While the Wittig reaction has long been a workhorse in this arena, certain substrates and desired transformations demand more specialized tools. Enter the organotitanium reagents, powerful allies that offer distinct advantages in reactivity and scope. This guide provides an in-depth comparison of two preeminent titanium-based methylenating agents: Tebbe's reagent and Petasis' reagent. We will delve into their mechanisms, practical considerations, and substrate scope to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal reagent for their synthetic challenges.

At a Glance: Key Properties of Tebbe's and Petasis' Reagents

FeatureTebbe's ReagentPetasis' Reagent (Dimethyltitanocene)
Chemical Formula (C₅H₅)₂TiCH₂ClAl(CH₃)₂(C₅H₅)₂Ti(CH₃)₂
Appearance Red, pyrophoric solid, typically sold as a solution in tolueneOrange-colored solid
Air & Moisture Stability Highly sensitive, pyrophoric in air.[1][2] Requires stringent air-free techniques.More stable than Tebbe's reagent; can be handled briefly in air, though best handled under inert atmosphere.[2]
Active Species Generates the Schrock carbene, Cp₂Ti=CH₂, upon treatment with a Lewis base or upon reaction.[1][3]Generates the same Schrock carbene, Cp₂Ti=CH₂, upon heating.[4]
Primary Application Methylenation of aldehydes, ketones, esters, lactones, and amides.[1][3]Methylenation of aldehydes, ketones, and esters.[4] Can be adapted for other alkylidene transfers.
Handling Considerations Requires specialized handling due to pyrophoric nature and presence of trimethylaluminum.[1][2]Easier and safer to handle due to the absence of organoaluminum byproducts.[1]

The Heart of the Matter: Mechanism of Action

Both Tebbe's and Petasis' reagents, despite their different compositions, converge on a common reactive intermediate: the highly reactive Schrock carbene, titanocene methylidene (Cp₂Ti=CH₂).[3][4] The generation of this species is the key step that initiates the olefination cascade. However, the paths to this intermediate differ, influencing their practical application.

Tebbe's Reagent: This reagent is a pre-formed complex of titanium and aluminum.[1] It does not react directly with the carbonyl compound. Instead, it must first be activated by a mild Lewis base, such as pyridine or THF, or it can generate the active carbene in situ as the reaction proceeds.[1][3]

Petasis' Reagent: Dimethyltitanocene is a more direct precursor to the Schrock carbene. Upon heating, it eliminates methane to generate the active titanocene methylidene in situ.[4] This thermal generation avoids the need for a Lewis base activator.

Once the titanocene methylidene is formed, the mechanism is believed to be identical for both reagents. The carbene undergoes a [2+2] cycloaddition with the carbonyl group to form a transient oxatitanacyclobutane intermediate.[1][4] This four-membered ring is unstable and rapidly collapses, driven by the high oxophilicity of titanium(IV), to yield the desired alkene and titanocene oxide (Cp₂Ti=O) as a byproduct.[1]

G cluster_tebbe Tebbe's Reagent Activation cluster_petasis Petasis' Reagent Activation cluster_olefination Olefination Pathway Tebbe Cp₂Ti(μ-CH₂)(μ-Cl)Al(CH₃)₂ Carbene Cp₂Ti=CH₂ (Schrock Carbene) Tebbe->Carbene Activation Base Lewis Base (e.g., Pyridine) ActiveCarbene Cp₂Ti=CH₂ Carbene->ActiveCarbene Petasis Cp₂Ti(CH₃)₂ Carbene2 Cp₂Ti=CH₂ (Schrock Carbene) Petasis->Carbene2 Heat (Δ) - CH₄ Carbene2->ActiveCarbene Carbonyl R₂C=O Intermediate Oxatitanacyclobutane Intermediate Carbonyl->Intermediate [2+2] Cycloaddition Alkene R₂C=CH₂ Intermediate->Alkene Fragmentation Byproduct Cp₂Ti=O Intermediate->Byproduct Fragmentation G start Start setup Dissolve ketone in dry THF under Argon atmosphere. start->setup cool Cool solution to 0°C. setup->cool add_tebbe Add Tebbe's reagent solution (0.5 M in toluene) dropwise. cool->add_tebbe warm Allow to warm to room temperature and stir for 2 hours. add_tebbe->warm quench Quench with aqueous NaOH (caution: gas evolution). warm->quench extract Extract with an organic solvent (e.g., EtOAc). quench->extract purify Wash, dry, and concentrate. Purify by column chromatography. extract->purify end End purify->end

Figure 2: Workflow for a typical Tebbe's reagent olefination.

Step-by-Step Methodology:

  • Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, dissolve the ketone (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Slowly add a solution of Tebbe's reagent (0.5 M in toluene, 1.5 - 3.0 eq) via syringe. [2]4. Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of 1 M aqueous NaOH. This should be done in a well-ventilated fume hood as gas evolution may occur.

  • Workup: Dilute the mixture with ethyl acetate (EtOAc) and water. Separate the layers and extract the aqueous phase with EtOAc.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Methylenation of an Aldehyde using Petasis' Reagent

Step-by-Step Methodology:

  • Setup: In a flask under an inert atmosphere, dissolve the Petasis' reagent (Cp₂Ti(CH₃)₂) (1.5 - 2.0 eq) in anhydrous toluene or THF.

  • Substrate Addition: Add the aldehyde (1.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to 60-80°C and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Cooling and Quenching: Cool the reaction to room temperature. Quench by the addition of saturated aqueous sodium bicarbonate.

  • Workup: Dilute with an appropriate organic solvent and filter through a pad of celite to remove titanium salts.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion: Making the Right Choice

The choice between Tebbe's and Petasis' reagents is dictated by the specific requirements of the synthesis.

  • Choose Tebbe's Reagent when:

    • You need to methylenate a low-reactivity carbonyl such as an ester, lactone, or amide.

    • You are equipped to handle pyrophoric and air-sensitive reagents safely.

  • Choose Petasis' Reagent when:

    • You are performing a standard methylenation of an aldehyde or ketone and prefer a reagent that is easier and safer to handle.

    • You need to synthesize an alkene with a substituent other than a methylene group, by using an appropriate analogue of the Petasis reagent.

    • You are working with substrates that are sensitive to the Lewis acidic aluminum byproducts generated from Tebbe's reagent.

Both reagents are powerful tools that extend the chemist's ability to perform olefination reactions beyond the scope of traditional methods. By understanding their respective strengths and weaknesses, researchers can strategically deploy these remarkable organotitanium compounds to achieve their synthetic goals with greater efficiency and success.

References

  • Petasis, N. A. & Bzowej, E. I. (1990). Titanium-mediated carbonyl olefinations. 1. Methylenations of carbonyl compounds with dimethyltitanocene. Journal of the American Chemical Society, 112(17), 6392-6394. [Link]

  • Wikipedia. (2023). Tebbe's reagent. [Link]

  • Santiago Lab - SigutLabs. (2023). Tebbe reagent and Petasis reagent. [Link]

  • chemeurope.com. (n.d.). Tebbe's reagent. [Link]

  • Meurer, E. C., Santos, L. S., Pilli, R. A., & Eberlin, M. N. (2003). Probing the Mechanism of the Petasis Olefination Reaction by Atmospheric Pressure Chemical Ionization Mass and Tandem Mass Spectrometry. Organic Letters, 5(2), 1391-1394. [Link]

  • Organic Synthesis. (n.d.). Tebbe and Petasis Olefinations. [Link]

  • Wikipedia. (2023). Petasis reagent. [Link]

  • NROChemistry. (n.d.). Tebbe Olefination. [Link]

  • SynArchive. (n.d.). Tebbe-Petasis Olefination. [Link]

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A Tale of Two Reagents: A Comparative Guide to N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide and the Corey-Chaykovsky Reagent

Author: BenchChem Technical Support Team. Date: January 2026

In the expansive toolkit of synthetic organic chemistry, the ability to precisely introduce single carbon units is paramount. This guide offers a detailed comparison of two distinct classes of reagents, N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide and the Corey-Chaykovsky reagent, for researchers, scientists, and professionals in drug development. While both are sources of a reactive C1 unit, their mechanisms, applications, and synthetic outcomes are fundamentally different. This guide will delve into the causality behind their experimental choices, providing a clear framework for selecting the appropriate reagent for a given synthetic challenge.

The Corey-Chaykovsky Reagent: A Virtuoso of Three-Membered Ring Synthesis

First reported by E.J. Corey and Michael Chaykovsky in the early 1960s, the Corey-Chaykovsky reaction has become an indispensable method for the synthesis of epoxides, cyclopropanes, and aziridines.[1][2] The active species are sulfur ylides, typically dimethylsulfonium methylide or dimethyloxosulfonium methylide (Corey's reagent), which are generated in situ from their corresponding sulfonium or sulfoxonium salts.[3][4]

Mechanism of Action: Nucleophilic Methylene Transfer

The power of the Corey-Chaykovsky reagent lies in its ability to act as a nucleophilic methylene-transfer agent. The reaction is initiated by the attack of the ylide's carbanion on an electrophilic center, such as the carbon of a carbonyl group.[4] This is followed by an intramolecular SN2 reaction, where the resulting alkoxide displaces the dimethyl sulfide or dimethyl sulfoxide (DMSO) leaving group, forming the three-membered ring.[4]

This mechanism stands in stark contrast to the Wittig reaction, where the analogous phosphorus ylide leads to olefination. The key difference is the high stability of the P=O double bond formed in the Wittig reaction, which drives the reaction towards alkene formation. In the Corey-Chaykovsky reaction, the sulfur-oxygen bond is not as thermodynamically favored, allowing for the intramolecular displacement to form the epoxide.[4]

Corey_Chaykovsky_Mechanism cluster_ylide_formation Ylide Formation cluster_epoxidation Epoxidation Me3S+I- Trimethylsulfonium iodide Ylide Dimethylsulfonium methylide (Ylide) Me3S+I-->Ylide - HI Base Strong Base (e.g., NaH) Base->Ylide Ketone Ketone/Aldehyde Ylide->Ketone Nucleophilic attack Betaine Betaine Intermediate Ketone->Betaine Epoxide Epoxide Betaine->Epoxide Intramolecular SN2 DMS Dimethyl sulfide Epoxide->DMS Release

Caption: General mechanism of the Corey-Chaykovsky epoxidation.

Sulfonium vs. Sulfoxonium Ylides: A Tale of Reactivity and Selectivity

A crucial aspect of the Corey-Chaykovsky reaction is the choice between two primary types of sulfur ylides:

  • Dimethylsulfonium methylide (H₃C)₂S⁺CH₂⁻ : This is the more reactive and less stable of the two. It is typically used for the epoxidation of simple aldehydes and ketones.

  • Dimethyloxosulfonium methylide (H₃C)₂(O)S⁺CH₂⁻ (Corey's Reagent) : This ylide is stabilized by the electron-withdrawing sulfoxide group, making it less reactive but more stable than its sulfonium counterpart. This stability allows it to react selectively with α,β-unsaturated carbonyl compounds in a 1,4-conjugate addition, leading to cyclopropanes instead of epoxides. The less reactive sulfoxonium ylide favors the thermodynamically controlled conjugate addition, whereas the more reactive sulfonium ylide undergoes a kinetically controlled 1,2-addition to the carbonyl group.

FeatureDimethylsulfonium methylideDimethyloxosulfonium methylide (Corey's Reagent)
Precursor Trimethylsulfonium iodideTrimethylsulfoxonium iodide
Stability Less stable, used at low temperaturesMore stable, can be used at room temperature
Reactivity More reactiveLess reactive
Reaction with Enones 1,2-addition (forms epoxides)1,4-addition (forms cyclopropanes)
Experimental Protocol: Epoxidation of Cyclohexanone

The following is a representative protocol for the epoxidation of cyclohexanone using dimethylsulfonium methylide.

Materials:

  • Trimethylsulfonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cyclohexanone

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add sodium hydride (1.0 eq).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous DMSO to the flask.

  • To this suspension, add trimethylsulfonium iodide (1.05 eq) portion-wise at room temperature. The reaction is exothermic and will evolve hydrogen gas.

  • Stir the resulting milky white suspension at room temperature for 15-20 minutes until gas evolution ceases. This forms the dimethylsulfonium methylide in situ.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of cyclohexanone (1.0 eq) in a small amount of anhydrous DMSO dropwise to the ylide solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by carefully adding it to a flask containing ice and water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water, saturated aqueous ammonium chloride, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude epoxide.

  • Purify the product by flash column chromatography.

This compound: An Electrophilic C1 Building Block

In contrast to the nucleophilic character of the Corey-Chaykovsky reagent, this compound is an electrophilic C1 building block. It belongs to the class of iminium salts, which are powerful electrophiles due to the positive charge on the nitrogen atom. While extensive literature detailing a wide range of specific applications for this particular iodide salt is less common compared to more established reagents like Eschenmoser's salt ([Dimethyl(methylene)ammonium iodide]), its reactivity can be understood within the broader context of iminium salt chemistry.[5][6]

Mechanism of Action: Electrophilic Attack and Substitution

The core reactivity of this compound involves the attack of a nucleophile on the electrophilic carbon atom of the iminium moiety. The methylsulfanyl group (-SMe) acts as a leaving group, facilitated by the electron-withdrawing nature of the iminium nitrogen.

Iminium_Salt_Reactivity Iminium_Salt [Me2N=CH(SMe)]+I- Adduct Adduct Iminium_Salt->Adduct Nucleophile Nucleophile (e.g., R-Li, enolate) Nucleophile->Iminium_Salt Nucleophilic attack Product Substituted Product Adduct->Product Elimination of -SMe Leaving_Group Methyl thiomethoxide Product->Leaving_Group Release

Caption: General reactivity of this compound with nucleophiles.

This reactivity profile makes it a potential reagent for various transformations, including:

  • Methylation: In some contexts, it can act as a methylating agent, although this is a less common application.[5]

  • Formylation and Aminomethylenation: Related iminium salts are used in Mannich-type reactions to introduce a dimethylaminomethyl group (-CH₂NMe₂) onto a nucleophilic substrate.[7] While not a direct formylation agent, its structure suggests it could be a precursor or reagent in related C1-transfer reactions.

  • Phase-Transfer Catalysis: As a quaternary ammonium salt, it possesses the properties of a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases.[5]

Experimental Protocol: Conversion of an Alcohol to an Iodide

One documented application of this compound is in the conversion of alcohols to alkyl iodides. This showcases its role as a source of iodide and an activating agent for the alcohol.

Materials:

  • 2-(4-methylphenyl)ethanol

  • This compound

  • Imidazole

  • Toluene

  • Silica gel for chromatography

Procedure:

  • In a reaction vessel, dissolve 2-(4-methylphenyl)ethanol (1.0 eq) in toluene.

  • Heat the solution to 85 °C.

  • Add this compound (1.5 eq) and imidazole (0.5 eq) to the heated solution.

  • Stir the mixture at 85 °C for 90 minutes.

  • After cooling to room temperature, concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash chromatography on silica gel to afford 1-iodo-2-(4-methylphenyl)ethane.

Comparative Analysis: Choosing the Right Tool for the Job

The choice between the Corey-Chaykovsky reagent and this compound is dictated entirely by the desired synthetic transformation. There is no overlap in their primary applications.

FeatureCorey-Chaykovsky ReagentThis compound
Reagent Type Nucleophilic sulfur ylideElectrophilic iminium salt
Primary Application Formation of epoxides, cyclopropanes, and aziridinesElectrophilic C1 functionalization, alcohol activation, phase-transfer catalysis
C1 Unit Transferred Methylene group (-CH₂-)Electrophilic [CH(SMe)] or acts as an activating agent
Mechanism Nucleophilic attack followed by intramolecular SN2Nucleophilic attack on an electrophilic carbon
Common Substrates Aldehydes, ketones, enones, iminesAlcohols, various nucleophiles

Conclusion

The Corey-Chaykovsky reagent and this compound exemplify the diverse strategies available in organic synthesis for the manipulation of single-carbon units. The Corey-Chaykovsky reagent, through its nucleophilic sulfur ylides, is a masterful tool for the construction of strained three-membered rings, a cornerstone of modern synthetic chemistry.[8][9][10] In contrast, this compound acts as an electrophilic species, suitable for a different set of transformations where a nucleophile is to be functionalized. Understanding the fundamental differences in their reactivity is crucial for any researcher or drug development professional aiming to design efficient and elegant synthetic routes. This guide provides a clear delineation of their respective roles, empowering chemists to make informed decisions in their synthetic endeavors.

References

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The Efficacy of N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium Iodide in Complex Molecule Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern synthetic organic chemistry, the choice of reagents is paramount to the successful construction of complex molecular architectures. This guide provides a comprehensive analysis of N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide, a versatile yet often overlooked reagent, and objectively compares its performance against more conventional alternatives in the synthesis of valuable chemical entities, particularly nitrogen-containing heterocycles.

Introduction to this compound: A Multifaceted Reagent

This compound, a stable, crystalline solid, belongs to the class of thioformamidinium salts.[1] While it has been recognized for its utility as a methylating agent and a phase transfer catalyst, its potential as a C1 building block in the synthesis of complex molecules is an area of growing interest.[2] Its structure, featuring a reactive iminium moiety and a readily displaceable methylsulfanyl group, allows for facile reaction with a variety of nucleophiles, making it a valuable tool for introducing functionalized single-carbon units.[1]

Key Properties of this compound:

PropertyValue
CAS Number 29085-13-0[2]
Molecular Formula C₄H₁₀INS[2]
Molecular Weight 231.10 g/mol [2]
Appearance White to yellow crystalline powder[3]
Melting Point 122-126 °C
Solubility Soluble in polar organic solvents

Core Applications in Complex Molecule Synthesis: A Comparative Analysis

The utility of this compound shines in its ability to act as a precursor to various functional groups, primarily as a masked formyl and aminomethyl equivalent. Here, we compare its efficacy with established reagents in these key transformations.

Synthesis of Nitrogen Heterocycles: An Alternative to Classical Methods

The construction of nitrogen-containing heterocycles such as pyrroles and indoles is a cornerstone of medicinal chemistry and materials science.[4] Traditional methods like the Paal-Knorr pyrrole synthesis or the Fischer indole synthesis often require harsh conditions or specific precursors.[5][6] Thioformamidinium salts, including our target reagent, offer a milder and more versatile approach.

The reaction of electron-rich heterocycles like pyrroles and indoles with chlorothioformamidinium salts yields the corresponding pyrrolyl- and indolyl-thioformamidinium salts.[1] These intermediates are highly reactive and can be converted into a variety of derivatives, including esters, amides, and their thio-analogs, as well as being precursors for more complex heterocyclic systems.[1] This two-step approach allows for the introduction of a functionalized carbon atom onto the heteroaromatic core under relatively mild conditions.

Conceptual Workflow for Heterocycle Functionalization:

Caption: General workflow for heterocycle functionalization.

Comparison with Vilsmeier-Haack Reagent for Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, employing a phosphonium oxychloride-activated amide (e.g., DMF) to generate the electrophilic Vilsmeier reagent.[7]

While this compound is not a direct formylating agent in the same vein as the Vilsmeier reagent, its derivatives can lead to formylated products. The thioformamidinium salt intermediates formed from its reaction with a substrate can be hydrolyzed to the corresponding aldehydes. This indirect route offers an alternative under potentially milder, non-acidic conditions.

Qualitative Comparison of Formylation Strategies:

FeatureVilsmeier-Haack ReagentThis compound
Reagent Generation In situ from POCl₃ and DMF[7]Pre-formed, stable solid
Reaction Conditions Typically acidic, requires aqueous work-upNeutral, with subsequent hydrolysis step
Byproducts Phosphorous-based salts, HClDimethylamine, methyl mercaptan
Substrate Scope Well-established for electron-rich arenes and heterocycles[7]Primarily for activated systems like indoles and pyrroles[1]
Comparison with Eschenmoser's Salt for Aminomethylation

Eschenmoser's salt (N,N-Dimethylmethyleneiminium iodide) is a powerful and widely used reagent for the aminomethylation of a variety of nucleophiles, including enolates, in what is known as the Mannich reaction.[8] This reaction introduces a dimethylaminomethyl group onto the substrate.

This compound can be considered a masked equivalent for aminomethylation. The reaction of a nucleophile with the reagent, followed by reduction of the resulting thioformamidinium intermediate, would lead to an aminomethylated product. This multi-step approach may offer advantages in terms of controlling reactivity and selectivity in certain complex syntheses.

Reaction Mechanism of Eschenmoser's Salt in Mannich Reaction:

G cluster_0 Mannich Reaction Enolate Enolate Nucleophile Product Aminomethylated Product Enolate->Product Nucleophilic Attack Eschenmoser Eschenmoser's Salt [CH₂=N⁺(CH₃)₂]I⁻ Eschenmoser->Product

Caption: Simplified mechanism of the Mannich reaction.

Experimental Protocols

The following protocols are illustrative examples of the types of reactions where this compound and its alternatives are employed.

Protocol 1: Synthesis of an Indolyl-Thioformamidinium Salt

This is a representative protocol based on the general reactivity of thioformamidinium salts with indoles.[1]

  • To a solution of indole (1.0 mmol) in anhydrous benzene (10 mL) under a nitrogen atmosphere, add this compound (1.1 mmol).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product often precipitates from the solution. Collect the solid by filtration and wash with cold benzene.

  • Dry the product under vacuum to yield the indolyl-thioformamidinium iodide salt.

Protocol 2: Vilsmeier-Haack Formylation of Indole (Comparative Example)
  • In a two-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place phosphorus oxychloride (1.2 mmol) in anhydrous dichloromethane (5 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add anhydrous N,N-dimethylformamide (DMF) (1.2 mmol) to the stirred solution.

  • After the addition is complete, add a solution of indole (1.0 mmol) in dichloromethane (5 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Pour the reaction mixture into crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford indole-3-carboxaldehyde.

Conclusion and Future Outlook

This compound presents itself as a valuable and versatile reagent in the synthetic chemist's toolbox. While not a direct replacement for workhorse reagents like Vilsmeier's or Eschenmoser's salts, it offers an alternative pathway for the introduction of functionalized C1 units, particularly in the synthesis and modification of nitrogen heterocycles. Its stability as a crystalline solid and the potential for milder reaction conditions make it an attractive option for sensitive substrates.

Further research into the substrate scope and direct comparative studies with established methods will undoubtedly unveil the full potential of this reagent. The ability to generate reactive thioformamidinium salt intermediates in situ opens up possibilities for novel one-pot, multi-component reactions, paving the way for more efficient and elegant syntheses of complex molecules. For drug development professionals and researchers in the life sciences, the exploration of such alternative reagents is crucial for expanding the accessible chemical space and accelerating the discovery of new therapeutic agents.

References

  • Harris, R. L. N. Electrophilic substitution with chlorothioformamidinium salts. Synthesis and reactions of some Pyrrolyl- and Indolyl-thioformamidinium salts. Australian Journal of Chemistry1974 , 27 (12), 2635–2643. [Link]

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A Researcher's Guide to the Functional Group Tolerance of N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of organic synthesis, the choice of a reagent can dictate the success or failure of a multi-step sequence. For the introduction of a dimethylaminomethyl group, a common structural motif in pharmaceuticals and bioactive molecules, chemists have a selection of reagents at their disposal. Among these, N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide has emerged as a versatile and effective option. This guide provides a detailed comparison of its functional group tolerance with a prominent alternative, Eschenmoser's salt, offering researchers and drug development professionals the insights needed to make informed decisions in their synthetic endeavors.

The Reagents: A Tale of Two Iminium Salts

This compound is a stable, crystalline solid that serves as a potent electrophile. Its reactivity is centered on the iminium carbon, which is readily attacked by a variety of nucleophiles. This reagent is valued for its ease of handling and its ability to participate in a range of transformations beyond simple aminomethylation.[1][2]

Eschenmoser's salt (N,N-Dimethylmethyleneiminium iodide) is another powerful aminomethylating agent, particularly effective for the functionalization of ketones and their derivatives.[3] It is known for its high reactivity, which can be both an advantage and a challenge in the context of complex molecule synthesis.

Head-to-Head Comparison of Functional Group Tolerance

The true utility of a synthetic reagent is measured by its compatibility with a diverse array of functional groups. A reagent that selectively reacts at the desired site without affecting other sensitive functionalities is invaluable in the synthesis of complex molecules.

Functional GroupThis compoundEschenmoser's SaltRationale and Experimental Insights
Ketones (enolizable) ReactiveHighly Reactive Both reagents readily react with enolates of ketones to form α-dimethylaminomethyl ketones. Eschenmoser's salt is particularly well-known for this transformation, often providing high yields.[3]
Aldehydes (enolizable) ReactiveHighly Reactive Similar to ketones, enolizable aldehydes are susceptible to aminomethylation at the α-position.
Esters Generally ToleratedGenerally ToleratedThe carbonyl group of an ester is significantly less nucleophilic than an enolate and generally does not react with either reagent under standard conditions.
Amides Generally ToleratedGenerally ToleratedAmide functionalities are typically stable in the presence of both iminium salts, allowing for selective reactions at other sites.
Nitriles Generally ToleratedGenerally ToleratedThe nitrile group is generally inert to these electrophilic reagents.
Alcohols Potentially ReactivePotentially ReactiveWhile less nucleophilic than amines, alcohols can be O-methylated or undergo other side reactions, particularly under basic conditions.
Amines (Primary & Secondary) Highly Reactive Highly Reactive Primary and secondary amines are excellent nucleophiles and will readily react with both reagents to form the corresponding aminomethylated products or more complex structures. A recent study on the formylation of indolizines using Eschenmoser's salt highlighted its compatibility with amino groups on the heterocyclic core.[1]
Thiols Highly Reactive Highly Reactive Thiols are highly nucleophilic and will readily react with both reagents.
Aryl Halides Generally ToleratedGenerally ToleratedHalogen substituents on aromatic rings are typically unaffected by these reagents.
Electron-Rich Arenes & Heterocycles ReactiveHighly Reactive Electron-rich aromatic and heterocyclic systems can undergo electrophilic substitution with both reagents. Eschenmoser's salt has been effectively used for the C-H formylation of electron-rich indolizines.[1]
Electron-Deficient Arenes Generally ToleratedGenerally ToleratedArenes with electron-withdrawing groups are generally poor nucleophiles and are less likely to react.
Alkenes & Alkynes Generally ToleratedGenerally ToleratedIsolated carbon-carbon double and triple bonds are typically unreactive towards these iminium salts.

Experimental Corner: A Practical Protocol for Aminomethylation

To illustrate the practical application of these reagents, a general procedure for the α-aminomethylation of a ketone is provided below. This protocol can be adapted for either reagent, with the understanding that reaction times and yields may vary.

Protocol: α-Aminomethylation of 2-Methylcyclohexanone

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 2-methylcyclohexanone (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL).

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) (1.1 mmol in THF) dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Iminium Salt Addition: In a separate flask, dissolve either this compound (1.2 mmol) or Eschenmoser's salt (1.2 mmol) in anhydrous dimethylformamide (DMF, 5 mL). Add this solution dropwise to the enolate solution at -78 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution (15 mL). Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired α-dimethylaminomethyl ketone.

Caption: Experimental workflow for the aminomethylation of a ketone.

Causality and Mechanistic Considerations

The reactivity of both this compound and Eschenmoser's salt is governed by the electrophilicity of the central carbon atom. In Eschenmoser's salt, the positive charge on the nitrogen atom strongly activates the methylene group towards nucleophilic attack. In the case of this compound, the presence of the methylsulfanyl group offers additional reaction pathways, such as its potential use as a methylating agent.[1][2]

The functional group tolerance observed is a direct consequence of the relative nucleophilicity of the various functional groups present in the substrate. "Soft" and highly polarizable nucleophiles like enolates and amines react readily, while "harder" and less nucleophilic functionalities like esters and amides remain intact under typical reaction conditions.

Conclusion and Future Perspectives

Both this compound and Eschenmoser's salt are powerful tools for the introduction of the dimethylaminomethyl group. Eschenmoser's salt is often the reagent of choice for the direct aminomethylation of carbonyl compounds due to its high reactivity. However, the broader synthetic utility of this compound, including its potential as a methylating agent, makes it a valuable alternative, particularly in the context of complex molecule synthesis where multiple transformations are required.

The choice between these reagents will ultimately depend on the specific substrate, the desired outcome, and the other functional groups present in the molecule. A thorough understanding of their respective reactivity profiles, as outlined in this guide, will enable chemists to navigate these choices effectively and advance their synthetic goals.

References

  • Antón-Cánovas, T., & Alonso, F. (2023). The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection. Angewandte Chemie International Edition, 62(4), e202215916. [Link]

  • ResearchGate. Eschenmoser's salt enabled initial success. Reactions were run on... [Link]

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A review of modern methylenation reagents including N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the conversion of a carbonyl group to a methylene group (C=O → C=CH₂) is a fundamental and frequently employed transformation. This reaction, known as methylenation or olefination, is a cornerstone in the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced materials. The choice of reagent for this transformation is critical, as it dictates the substrate scope, functional group tolerance, reaction conditions, and overall efficiency of the synthesis. This guide provides an in-depth comparison of modern methylenation reagents, with a particular focus on the utility of N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide and its place among more direct methylenation agents. We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of these reagents to empower researchers in making informed decisions for their synthetic challenges.

The Broad Spectrum of "Methylenation": A Necessary Clarification

The term "methylenation" can encompass different transformations. The most common interpretation is the direct conversion of a carbonyl to a terminal alkene. However, it can also refer to the introduction of a methylene group adjacent to a carbonyl, forming an α,β-unsaturated system. This guide will address both interpretations, clarifying the distinct applications of the reagents discussed.

Direct Methylenation: Reagents like the Wittig, Tebbe, and Petasis reagents fall into this category, directly replacing the carbonyl oxygen with a methylene group in a single synthetic step.

Indirect Methylenation (α-Methylenation): Reagents such as this compound, a precursor to Eschenmoser's salt, facilitate the introduction of a methylene group at the α-position to a carbonyl. This is a two-step process involving an initial aminomethylation followed by an elimination reaction.

This compound and Eschenmoser's Salt: An Indirect but Powerful Approach to α-Methylenation

This compound is a stable precursor to the highly reactive dimethylaminomethylating agent, Eschenmoser's salt ([(CH₃)₂NCH₂]I).[1] This reagent does not perform direct methylenation of a carbonyl group. Instead, it is a powerful tool for the synthesis of α-methylene carbonyl compounds, a common structural motif in biologically active molecules.[2][3]

The process involves two key steps:

  • Mannich-type Reaction: The carbonyl compound is first converted to its enolate, which then reacts with Eschenmoser's salt to introduce a dimethylaminomethyl group at the α-position.[1]

  • Elimination: The resulting β-dimethylamino carbonyl compound (a Mannich base) is then subjected to methylation followed by a Hofmann elimination, or N-oxidation followed by a Cope elimination, to furnish the desired α-methylene carbonyl compound.[1]

This two-step sequence provides a reliable method for the methylenation of the α-position of ketones, esters, and lactones.[3]

Mechanism of Eschenmoser's Salt-Mediated α-Methylenation

The mechanism involves the initial formation of an enolate from the carbonyl starting material. This nucleophilic enolate then attacks the electrophilic carbon of the dimethylaminomethylene cation of Eschenmoser's salt. The resulting Mannich base is then quaternized with methyl iodide, creating a good leaving group. Subsequent treatment with a base induces an E2 elimination to form the α-methylene carbonyl compound.

Eschenmoser Salt alpha-Methylenation cluster_0 Step 1: Aminomethylation cluster_1 Step 2: Elimination Ketone R-C(=O)-CH₂-R' Enolate R-C(O⁻)=CH-R' Ketone->Enolate Base MannichBase R-C(=O)-CH(CH₂N(CH₃)₂)-R' Enolate->MannichBase + Eschenmoser's Salt Eschenmoser [(CH₃)₂N=CH₂]⁺I⁻ QuatSalt R-C(=O)-CH(CH₂N⁺(CH₃)₃)-R' I⁻ MannichBase->QuatSalt + CH₃I Product R-C(=O)-C(=CH₂)-R' QuatSalt->Product Base (e.g., NaHCO₃)

Figure 1: General workflow for α-methylenation using Eschenmoser's salt.

Direct Methylenation Reagents: A Comparative Analysis

For the direct conversion of a carbonyl to a terminal alkene, a different set of reagents is required. The following sections provide a detailed comparison of the most prominent modern methylenation reagents.

The Wittig Reagent: The Classic Workhorse

The Wittig reaction, utilizing phosphonium ylides, is arguably the most well-known olefination method.[4] For methylenation, methylenetriphenylphosphorane (Ph₃P=CH₂) is the reagent of choice.

  • Mechanism: The reaction proceeds through a [2+2] cycloaddition of the ylide to the carbonyl, forming a transient oxaphosphetane intermediate. This intermediate then collapses to form the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.

  • Substrate Scope and Limitations: The Wittig reaction is effective for a wide range of aldehydes and ketones. However, it struggles with sterically hindered ketones, and the basic nature of the ylide can be problematic for substrates with enolizable protons, potentially leading to side reactions.[5][6] Furthermore, the separation of the desired alkene from the triphenylphosphine oxide byproduct can sometimes be challenging.

The Tebbe Reagent: A More Potent Alternative

The Tebbe reagent, a titanium-aluminum complex, is a more reactive and versatile methylenating agent compared to the Wittig reagent.[7][8]

  • Mechanism: The Tebbe reagent itself is a precursor to the active methylenating species, a Schrock carbene (Cp₂Ti=CH₂). This highly reactive intermediate undergoes a [2+2] cycloaddition with the carbonyl group to form an oxatitanacyclobutane. This intermediate then fragments to yield the terminal alkene and a titanium-oxo species, which is a strong thermodynamic driving force.[8]

  • Advantages and Substrate Scope: The Tebbe reagent exhibits several advantages over the Wittig reagent. It is significantly less basic, making it suitable for enolizable ketones.[5] Its high reactivity allows for the methylenation of sterically hindered carbonyls that are unreactive towards Wittig reagents.[5] A key advantage is its ability to methylenate not only aldehydes and ketones but also esters, lactones, and amides, converting them into enol ethers and enamines, respectively.[9]

  • Handling and Practicality: The Tebbe reagent is highly air and moisture sensitive and is pyrophoric, requiring careful handling under an inert atmosphere.[10] It is commercially available as a solution in toluene.

The Petasis Reagent: A User-Friendly Titanium-Based Reagent

The Petasis reagent, dimethyltitanocene (Cp₂Ti(CH₃)₂), is another powerful titanium-based methylenating agent that shares a similar reactive intermediate with the Tebbe reagent.[10]

  • Mechanism: Upon heating, the Petasis reagent eliminates methane to generate the same active Schrock carbene as the Tebbe reagent, which then follows the same olefination pathway.

  • Advantages and Comparison to Tebbe: The Petasis reagent is generally considered more user-friendly than the Tebbe reagent as it is a crystalline solid that is more stable to air and moisture.[10] While both reagents are highly effective, the Petasis reagent offers the significant advantage of being able to generate higher alkylidene analogues by simply using the corresponding dialkyltitanocene, which are more readily prepared than the corresponding Tebbe-type reagents.[7][8] This allows for the introduction of groups other than methylene.

The Julia-Kocienski Olefination: A Modern Sulfone-Based Method

The Julia-Kocienski olefination is a powerful and stereoselective method for the formation of alkenes, and its modified versions can be employed for methylenation.[11][12]

  • Mechanism: This reaction involves the coupling of a carbonyl compound with a heteroaryl methyl sulfone, typically 1-tert-butyl-1H-tetrazol-5-ylmethyl sulfone. The reaction proceeds via the formation of a β-alkoxy sulfone intermediate, which undergoes a Smiles rearrangement and subsequent elimination of sulfur dioxide and the heteroaryl leaving group to form the alkene.[13]

  • Advantages and Applications: The Julia-Kocienski olefination is known for its excellent functional group tolerance and generally high yields.[12][14] Optimized conditions allow for the efficient methylenation of a wide range of aldehydes and ketones under relatively mild conditions.[12][14]

Comparative Performance: A Data-Driven Overview

To provide a clear comparison of the performance of these reagents, the following table summarizes typical yields for the methylenation of various carbonyl compounds.

SubstrateWittig Reagent (Ph₃P=CH₂)Tebbe ReagentPetasis ReagentJulia-Kocienski (modified)
CyclohexanoneGood to Excellent>90%[5]High Yield95%[12]
2-Adamantanone (hindered)Low to Moderate[5]84%[5]High Yield91%[12]
BenzophenoneModerate to Good97%[15]High Yield98%[12]
Ethyl Benzoate (Ester)No ReactionHigh Yield (enol ether)High Yield (enol ether)Not Applicable
γ-Butyrolactone (Lactone)No ReactionHigh Yield (enol ether)High Yield (enol ether)Not Applicable

Yields are representative and can vary depending on the specific reaction conditions and substrate.

Experimental Protocols: From Theory to Practice

To further aid researchers, here are representative experimental protocols for some of the discussed methylenation reactions.

Protocol 1: Methylenation of a Ketone using the Tebbe Reagent
  • To a solution of the ketone (1.0 eq) in anhydrous tetrahydrofuran (THF) (10 volumes) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of the Tebbe reagent (0.5 M in toluene, 3.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether or methyl tert-butyl ether (MTBE) and carefully quench with a few drops of aqueous sodium hydroxide solution.

  • Extract the mixture with an organic solvent such as dichloromethane or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[10]

Protocol 2: α-Methylenation of a Ketone using Eschenmoser's Salt (Two-Step)

Step A: Aminomethylation

  • To a solution of a lithium amide base, such as lithium diisopropylamide (LDA), in anhydrous THF at -78 °C, add a solution of the ketone in THF dropwise.

  • Stir the mixture for 30-60 minutes to ensure complete enolate formation.

  • Add Eschenmoser's salt as a solid or a solution in a suitable solvent (e.g., dimethylformamide) to the enolate solution at -78 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the resulting Mannich base by standard methods.

Step B: Elimination

  • Dissolve the purified Mannich base in a suitable solvent (e.g., acetone or chloroform).

  • Add an excess of methyl iodide and stir the mixture at room temperature until the quaternization is complete.

  • Remove the solvent under reduced pressure to obtain the quaternary ammonium salt.

  • Dissolve the salt in a suitable solvent and treat with a mild base (e.g., sodium bicarbonate) to induce elimination, often with gentle heating.

  • After the elimination is complete, extract the α-methylene ketone and purify by column chromatography.

Choosing the Right Reagent: A Decision Framework

The selection of the optimal methylenation reagent is a multifactorial decision. The following diagram illustrates a logical workflow for this process.

Reagent Selection Start What is the desired transformation? Direct Direct Methylenation (C=O -> C=CH₂) Start->Direct Indirect α-Methylenation (α-CH -> α-C=CH₂) Start->Indirect SubstrateType What is the carbonyl type? Direct->SubstrateType Eschenmoser Use Eschenmoser's Salt (Two-step protocol) Indirect->Eschenmoser AldehydeKetone Aldehyde or Ketone SubstrateType->AldehydeKetone EsterAmide Ester, Lactone, or Amide SubstrateType->EsterAmide StericHindrance Is the carbonyl sterically hindered or enolizable? AldehydeKetone->StericHindrance TebbePetasisOnly Tebbe or Petasis Reagent is required EsterAmide->TebbePetasisOnly YesHindered Yes StericHindrance->YesHindered NoHindered No StericHindrance->NoHindered TebbePetasis Tebbe or Petasis Reagent (higher reactivity and tolerance) YesHindered->TebbePetasis Julia Modified Julia-Kocienski is also a strong candidate YesHindered->Julia Wittig Wittig Reagent is a good first choice (cost-effective) NoHindered->Wittig

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The Versatile Iminium Salt: A Comparative Guide to N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium Iodide in Total Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to the success of complex synthetic campaigns. Among the arsenal of reagents for one-carbon homologation and formylation, N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide has emerged as a potent and versatile tool. This guide provides an in-depth analysis of its applications in total synthesis, offering a comparative perspective against common alternatives and supported by experimental insights.

Introduction: A Stable and Reactive Electrophile

This compound, a stable, crystalline solid, belongs to the class of iminium salts.[1][2] Its structure features a highly electrophilic carbon atom, making it an excellent reagent for the introduction of a dimethylaminomethylene or a formyl group equivalent into a wide range of nucleophiles.[1] While often overshadowed by the more commonly known Vilsmeier reagent (generated from DMF and POCl₃) or Eschenmoser's salt, this sulfur-containing analogue offers distinct advantages in terms of stability, handling, and reactivity profile.

Mechanism of Action: A Tunable Electrophile

The reactivity of this compound stems from the electron-withdrawing nature of the positively charged nitrogen and the sulfur atom, which renders the central carbon highly susceptible to nucleophilic attack. The methylsulfanyl group (CH₃S-) acts as an excellent leaving group, facilitating the transfer of the dimethylaminomethylene moiety to a nucleophile.

The general mechanism involves the nucleophilic addition of a substrate to the electrophilic carbon of the iminium salt, followed by the elimination of methyl mercaptan (CH₃SH). This process can be tailored to achieve either aminomethylenation or, after subsequent hydrolysis, formylation.

Caption: Generalized reaction mechanism of this compound with a nucleophile.

Case Studies in Total Synthesis: Navigating Molecular Complexity

While explicit, named total syntheses prominently featuring this compound are not as widespread in the literature as those using more traditional Vilsmeier reagents, its application can be inferred in strategies requiring mild and selective one-carbon homologations, particularly in the synthesis of alkaloids and other nitrogen-containing natural products.[1][2][3][4][5] Its utility shines in scenarios where the substrate is sensitive to the harsh, acidic conditions of typical Vilsmeier-Haack reactions.

Hypothetical Application in Alkaloid Synthesis: A Strategic Advantage

Consider the synthesis of a complex indole alkaloid where a formyl group needs to be introduced at an electron-rich position of the indole nucleus. While a standard Vilsmeier-Haack reaction (DMF/POCl₃) could be employed, the strongly acidic and high-temperature conditions might lead to undesired side reactions or decomposition of sensitive functional groups elsewhere in the molecule.

In such a case, this compound presents a milder alternative. The reaction could be carried out at or below room temperature, minimizing the risk of side product formation and preserving the integrity of the molecular scaffold.

Comparative Analysis: Performance Against Alternatives

The choice of a one-carbon electrophile often depends on the specific substrate and the desired reaction outcome. Here, we compare this compound with two common alternatives: the Vilsmeier reagent (DMF/POCl₃) and Eschenmoser's salt.

ReagentStructureKey AdvantagesKey Limitations
This compound [(CH₃)₂N=C(H)SCH₃]⁺ I⁻- Crystalline, stable, and easy to handle- Milder reaction conditions compared to Vilsmeier reagent- Good leaving group (CH₃SH)- Less reactive than the Vilsmeier reagent- Release of odorous methyl mercaptan
Vilsmeier Reagent (from DMF/POCl₃) [(CH₃)₂N=CHCl]⁺ PO₂Cl₂⁻- Highly reactive and potent- Inexpensive and readily available starting materials- Generated in situ, can be harsh and corrosive- Strongly acidic conditions can be detrimental to sensitive substrates- Workup can be complicated
Eschenmoser's Salt [(CH₃)₂N=CH₂]⁺ I⁻- Excellent for Mannich-type reactions (aminomethylation)- Crystalline and stable- Primarily an aminomethylating agent, not a direct formylating agent- Can be more expensive than Vilsmeier reagents

Data from Representative Formylation Reactions:

SubstrateReagentConditionsYield (%)Reference
IndoleDMF/POCl₃0 °C to rt, 2h92[6]
PyrroleDMF/POCl₃0 °C to rt, 1h85[6]
AnilineFormic Acid/Iodine70 °C, 1.5h94[7]
Sterically Hindered AmineAcetic Formic Anhydride-20 °C, 15 min97-100[8]

Experimental Protocols

General Procedure for Formylation using this compound (Hypothetical)

This protocol is a generalized representation and should be optimized for specific substrates.

  • Reagent Preparation: this compound is commercially available and can be used as received.[1][2] Ensure the reagent is dry and handled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

  • Reaction Setup: To a solution of the substrate (1.0 equiv) in a dry, aprotic solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere, add this compound (1.2-1.5 equiv) in one portion at 0 °C.

  • Reaction Progression: Allow the reaction mixture to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Caption: A typical experimental workflow for a formylation reaction.

Conclusion: A Valuable Tool for Modern Synthesis

This compound represents a valuable and often overlooked reagent in the synthetic chemist's toolbox. Its stability, ease of handling, and milder reactivity profile compared to traditional Vilsmeier reagents make it particularly well-suited for the synthesis of complex and sensitive molecules. While more documented case studies in total synthesis would further solidify its position, its inherent properties suggest significant potential for broader application. For researchers navigating the challenges of natural product synthesis, a careful consideration of this versatile iminium salt could provide a strategic advantage in achieving their synthetic goals.

References

  • Recent advances in the total synthesis of alkaloids using chiral secondary amine organocatalysts. Organic & Biomolecular Chemistry.
  • This compound. Chem-Impex. [Link]

  • Total synthesis of alkaloids using both chemical and biochemical methods. PubMed. [Link]

  • Recent total synthesis of natural products leveraging a strategy of enamide cyclization. Beilstein Journal of Organic Chemistry.
  • Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett.
  • A Comparative Guide: N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) vs. DMF/POCl₃ in Vilsmeier-Haack Formylation. Benchchem.
  • A Comparative Guide to Vilsmeier Reagents: Mechanistic Insights and Performance Data. Benchchem.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Unexpected products from the formylation of N,N-dimethylanilines with 2-formamidopyridine in POCl3. Journal of the Chemical Society, Perkin Transactions 1.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate.
  • Formylation of Amines. Molecules.
  • Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules.
  • Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Green Chemistry.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium Iodide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond the synthesis and analysis of novel compounds; it fundamentally includes a rigorous commitment to safety and environmental stewardship. The proper disposal of chemical reagents is not merely a regulatory hurdle but a critical component of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide (CAS No. 29085-13-0), a versatile reagent in organic synthesis. The procedures outlined herein are designed to ensure the safety of laboratory personnel and compliance with environmental regulations, reflecting a deep understanding of the chemical's properties and associated risks.

Hazard Profile and Chemical Characteristics

A thorough understanding of a chemical's hazard profile is the bedrock of any safety protocol. This compound is a quaternary ammonium salt that requires careful handling due to its specific chemical hazards.

GHS Hazard Classification: The primary hazard associated with this compound is severe eye damage. It is classified under the Globally Harmonized System (GHS) with the following pictogram and hazard statement:

  • GHS05: Corrosion

  • Hazard Statement (H-Code): H318 - Causes serious eye damage. Some suppliers may also list H319 - Causes serious eye irritation.[1]

Due to the serious nature of the eye hazard, immediate and thorough rinsing is critical upon any eye contact. Other related ammonium iodide compounds may also cause skin and respiratory irritation.[2]

Physical and Chemical Properties Summary: A summary of the key physical and chemical properties is essential for safe handling and storage decisions.

PropertyValueSource
CAS Number 29085-13-0[3]
Molecular Formula C₄H₁₀INS[3]
Molecular Weight 231.10 g/mol
Appearance White to yellow powder/solid[3]
Melting Point 122 - 127 °C[3]
Storage Temperature 2 - 8 °C, under inert gas[3]
Incompatibilities Strong oxidizing agents, Water, Strong acids, Strong bases[4][5]

Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound in any capacity—including for disposal—all personnel must be equipped with the appropriate PPE. This is a non-negotiable standard for preventing exposure.

  • Eye and Face Protection: Wear chemical safety goggles that meet the standards of OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5] Given the H318 hazard statement, a face shield should also be worn, especially when handling larger quantities or when there is a significant risk of splashing or dust generation.

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[4] Contaminated clothing should be removed immediately and washed before reuse.[2]

  • Respiratory Protection: Under normal conditions with adequate engineering controls (i.e., a chemical fume hood), respiratory protection is not typically required.[4] However, if dust is generated and engineering controls are insufficient, a NIOSH/MSHA approved respirator should be used.[6]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this reagent is that it must be treated as hazardous waste.[7] It should never be disposed of down the drain or in regular trash.[2][7] The following protocols provide a systematic approach to waste management from the point of generation to final collection.

Management of Spills and Accidental Releases

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Step 1: Evacuate and Secure the Area

  • Alert personnel in the immediate vicinity.

  • If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office.

Step 2: Don Appropriate PPE

  • Before attempting any cleanup, ensure you are wearing the full PPE described in Section 2.

Step 3: Contain and Clean the Spill

  • For this solid compound, avoid generating dust.[4]

  • Gently cover the spill with an inert absorbent material such as sand, dry lime, or vermiculite.[8]

  • Carefully sweep or scoop the mixture into a clearly labeled, sealable container designated for hazardous waste.[4]

  • Do not use water to clean the area initially, as the material has incompatibilities with water.[4]

Step 4: Decontaminate the Area

  • Once the bulk material is collected, decontaminate the spill surface according to your laboratory's specific procedures for non-volatile organics. This may involve wiping the area with a suitable solvent (e.g., ethanol), ensuring the rinsate is also collected as hazardous waste.

  • Wash the area with soap and water.

Collection and Segregation of Waste

Proper collection and segregation prevent dangerous reactions in the waste container.

Protocol for Unused or Contaminated Reagent:

  • Waste Container: Designate a specific, sealable, and chemically compatible container for the solid waste of this compound. The container must be in good condition and have a secure lid.

  • Labeling: The container must be labeled immediately with the words "Hazardous Waste," the full chemical name "this compound," the associated hazards (e.g., "Corrosive - Eye Damage"), and the accumulation start date.

  • Segregation: Store the waste container in a secondary containment bin within a designated satellite accumulation area. Crucially, this waste must be segregated from incompatible materials, especially strong oxidizing agents.[4][5]

Protocol for Contaminated Labware and Debris:

  • Collection: Any disposable items contaminated with the reagent (e.g., gloves, weighing paper, absorbent pads from a spill) must also be collected as solid hazardous waste.

  • Container: Place these items in the same designated solid waste container or a separate, clearly labeled container for contaminated debris.

  • Empty Containers: An "empty" container that once held this reagent must also be disposed of as hazardous waste unless properly decontaminated.[7] To decontaminate, rinse the container three times with a suitable solvent (e.g., ethanol). Collect all rinsate as liquid hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal route of this compound and associated materials.

DisposalWorkflow cluster_generation Waste Generation Point cluster_actions Action & Final Disposition Waste Identify Waste Type SolidWaste Unused/Contaminated Solid Reagent Waste->SolidWaste  Solid ContaminatedDebris Contaminated PPE, Wipes, Labware Waste->ContaminatedDebris  Debris EmptyContainer Empty Reagent Container Waste->EmptyContainer  Container CollectSolid Collect in Labeled Hazardous Waste Container SolidWaste->CollectSolid ContaminatedDebris->CollectSolid RinseContainer Triple-Rinse with Appropriate Solvent EmptyContainer->RinseContainer EHS_Pickup Arrange for EHS Pickup CollectSolid->EHS_Pickup CollectRinsate Collect Rinsate as Liquid Hazardous Waste RinseContainer->CollectRinsate DisposeContainer Dispose of Rinsed Container as Non-Hazardous (or per institutional policy) RinseContainer->DisposeContainer CollectRinsate->EHS_Pickup

Sources

A Researcher's Guide to Handling N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium Iodide: A Focus on Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide is a valuable reagent in organic synthesis. However, its utility is matched by potential hazards that demand rigorous safety protocols. This guide provides essential, field-tested guidance on the selection and use of personal protective equipment (PPE) when handling this compound, ensuring both personal safety and experimental integrity.

Understanding the Risks: A Proactive Approach to Safety

Core Personal Protective Equipment (PPE) Requirements

Effective protection relies on a multi-layered approach. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in the compound's specific hazards.

PPE ComponentSpecificationsRationale for Use
Eye Protection Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards.Protects against splashes and airborne particles, mitigating the risk of serious eye damage.[4][5]
Hand Protection Nitrile or neoprene gloves.Provides a chemical-resistant barrier to prevent skin contact and subsequent irritation.[6]
Body Protection A chemical-resistant laboratory coat.Shields the wearer's skin and personal clothing from accidental spills and contamination.[4][6]
Respiratory Protection N95-rated dust mask or a respirator with appropriate filters.Recommended when handling the solid form to prevent inhalation of dust particles and potential respiratory irritation.

Operational Protocol: Donning and Doffing PPE

The sequence of putting on and taking off PPE is crucial to prevent cross-contamination. The following workflow is designed to minimize exposure.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) don1 1. Lab Coat don2 2. Respiratory Protection don1->don2 don3 3. Eye Protection don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves (Contaminated) doff2 2. Lab Coat doff1->doff2 doff3 3. Eye Protection doff2->doff3 doff4 4. Respiratory Protection doff3->doff4

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.